7-Bromo-6-fluoroisoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-6-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZAYLFRWGIRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695087 | |
| Record name | 7-Bromo-6-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923022-40-6 | |
| Record name | 7-Bromo-6-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-6-fluoroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-depth Technical Guide to the Synthesis of 7-Bromo-6-fluoroisoquinoline
Introduction: The Strategic Importance of this compound
The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural alkaloids and synthetic compounds with significant biological activity.[1][2] Its derivatives are integral to medicinal chemistry, finding applications as antihypertensive agents, anesthetics, and increasingly, as targeted anticancer therapies.[3][4] Within this important class of molecules, this compound stands out as a highly valuable and versatile building block for drug discovery professionals.
The strategic placement of two distinct halogen atoms—a bromine at the 7-position and a fluorine at the 6-position—imparts unique chemical properties. The fluorine atom can enhance metabolic stability and modulate the electronic properties of the molecule, while the bromine atom serves as an excellent synthetic handle.[5] It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.[5] This dual functionality makes this compound a key intermediate for constructing complex molecular architectures and developing novel therapeutic agents.[6]
This guide provides a comprehensive overview of a robust and logical synthetic approach to this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a field-proven perspective on the causality behind the experimental choices, ensuring both technical accuracy and practical applicability.
Part 1: A Comparative Analysis of Synthetic Strategies
The construction of the isoquinoline core can be achieved through several classical methods, including the Pomeranz-Fritsch, Pictet-Spengler, and Bischler-Napieralski reactions.[7][8][9]
-
Pomeranz-Fritsch Reaction: This acid-catalyzed cyclization of a benzalaminoacetal is a direct route to isoquinolines.[4][9][10] However, for substituted precursors, it can suffer from low yields and the formation of regioisomeric byproducts, which are often difficult to separate.[11]
-
Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization, typically yielding tetrahydroisoquinolines.[2][3] While highly effective, this would require a subsequent, and often harsh, oxidation step to achieve the fully aromatic isoquinoline core.
-
Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, which produces a 3,4-dihydroisoquinoline.[12][13][14] This intermediate can then be smoothly aromatized to the desired isoquinoline.[15] The reaction is particularly effective for electron-rich aromatic systems and offers excellent control over the substitution pattern by starting with a pre-functionalized β-arylethylamine.[15][16]
For the synthesis of this compound, the Bischler-Napieralski approach is strategically superior. It allows for the unambiguous placement of the bromo and fluoro substituents on the starting phenyl ring, thereby avoiding the regioselectivity issues inherent in attempting to halogenate a pre-formed isoquinoline core. The subsequent two-step sequence of cyclization and aromatization is generally high-yielding and reliable.
Proposed Synthetic Workflow
The chosen strategy begins with a commercially available, appropriately substituted phenethylamine and proceeds through three key transformations: N-acylation, Bischler-Napieralski cyclization, and final dehydrogenation to the aromatic product.
Caption: Proposed synthetic pathway for this compound.
Part 2: Detailed Experimental Protocols & Mechanistic Insights
The following protocols are based on established, validated methodologies for each class of transformation.[13][15] They represent a self-validating system designed for reproducibility and efficiency.
Step 1: Synthesis of N-[2-(3-Bromo-4-fluorophenyl)ethyl]acetamide (Amide Formation)
This initial step protects the amine and introduces the necessary carbonyl group for the subsequent cyclization.
Methodology:
-
To a stirred solution of 2-(3-bromo-4-fluorophenyl)ethanamine (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add a suitable base such as triethylamine (1.2 eq.).
-
Slowly add acetyl chloride (1.1 eq.) dropwise, ensuring the internal temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure acetamide.
Causality & Expertise: The use of acetyl chloride provides the two-carbon fragment necessary to form the final six-membered heterocyclic ring. Triethylamine is a non-nucleophilic base that scavenges the HCl byproduct, preventing unwanted side reactions with the starting amine. The aqueous workup is critical for removing salts and unreacted starting materials, ensuring high purity of the intermediate for the next step.
Step 2: Synthesis of 7-Bromo-6-fluoro-1-methyl-3,4-dihydroisoquinoline (Bischler-Napieralski Cyclization)
This is the key ring-forming step, constructing the dihydroisoquinoline core via intramolecular electrophilic aromatic substitution.
Methodology:
-
Place the N-[2-(3-Bromo-4-fluorophenyl)ethyl]acetamide (1.0 eq.) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Add phosphoryl chloride (POCl₃, 3-5 eq.) as both the reagent and solvent.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously add crushed ice to the residue to quench the reaction, followed by basification to pH > 10 with a cold concentrated NaOH or NH₄OH solution.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 3,4-dihydroisoquinoline. The product is often carried forward without further purification.
Mechanistic Insight: The Bischler-Napieralski reaction proceeds through the activation of the amide carbonyl by POCl₃. This is followed by dehydration to form a highly electrophilic nitrilium ion intermediate. This intermediate is then attacked by the electron-rich phenyl ring at the position ortho to the ethylamine substituent, leading to cyclization. The presence of the electron-donating fluoro group (via resonance) helps to activate the ring for this electrophilic substitution.
Caption: Key stages of the Bischler-Napieralski reaction mechanism.
Step 3: Synthesis of this compound (Aromatization)
The final step involves the dehydrogenation of the dihydroisoquinoline to furnish the stable aromatic isoquinoline ring system.
Methodology:
-
Dissolve the crude 7-Bromo-6-fluoro-1-methyl-3,4-dihydroisoquinoline (1.0 eq.) in a high-boiling point solvent such as diphenyl ether or toluene.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10-20 mol%).
-
Heat the mixture to reflux (180-250 °C, depending on the solvent) for 8-16 hours. Monitor for the disappearance of the starting material by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with the solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Causality & Expertise: Palladium on carbon is a standard and highly efficient heterogeneous catalyst for dehydrogenation reactions. The high temperature provides the necessary energy to overcome the activation barrier for the elimination of hydrogen and formation of the aromatic system. Filtration through Celite is a critical step to completely remove the solid palladium catalyst, which could interfere with subsequent reactions.
Part 3: Data Presentation & Characterization
Summary of Synthetic Protocol
| Step | Transformation | Key Reagents & Conditions | Expected Yield |
| 1 | N-Acylation | 2-(3-Bromo-4-fluorophenyl)ethanamine, Acetyl Chloride, Et₃N, DCM, 0 °C to RT | 85-95% |
| 2 | Bischler-Napieralski Cyclization | N-acetyl intermediate, POCl₃, Reflux (110 °C) | 70-85% |
| 3 | Aromatization | Dihydroisoquinoline intermediate, 10% Pd/C, Diphenyl ether, Reflux (~250 °C) | 60-75% |
Expected Product Characterization
-
¹H NMR: Protons on the isoquinoline core will appear in the aromatic region (typically δ 7.5-9.0 ppm). The singlets or doublets for H-5 and H-8 will be key indicators of the 6,7-substitution pattern.
-
¹³C NMR: The spectrum will show the expected number of signals for the 9 carbons of the isoquinoline core. The carbons attached to bromine and fluorine will exhibit characteristic shifts and C-F coupling.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion (M⁺ and M+2) due to the presence of one bromine atom.
-
Purity (HPLC): >98% after final purification.
References
- 1. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 2. Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 14. Bischler-Napieralski Reaction [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7-Bromo-6-fluoroisoquinoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, particularly alkaloids, and a vast array of synthetic molecules with significant pharmacological activities. Its rigid, planar structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. In the realm of medicinal chemistry, isoquinoline derivatives have demonstrated a broad spectrum of therapeutic potential, including applications as antihypertensive agents, anesthetics, and anticancer therapies.
The strategic introduction of halogen atoms, such as bromine and fluorine, onto the isoquinoline core is a well-established strategy in modern drug design. Fluorine, with its small size and high electronegativity, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and pKa.[1] Bromine, on the other hand, serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity. The combination of these two halogens on the same isoquinoline scaffold, as in 7-Bromo-6-fluoroisoquinoline, creates a highly valuable and versatile building block for the synthesis of novel drug candidates.
This technical guide provides a comprehensive overview of this compound, including its identification, physicochemical properties, proposed synthetic routes, and potential applications in drug discovery and development.
Compound Identification and Physicochemical Properties
CAS Number: 923022-40-6[2][3][4][]
Molecular Formula: C₉H₅BrFN[2][6]
Molecular Weight: 226.05 g/mol [2]
While a comprehensive, peer-reviewed characterization of this compound is not yet widely available in the public domain, its basic properties can be inferred from supplier data and comparison with related structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 923022-40-6 | [2][3][4][] |
| Molecular Formula | C₉H₅BrFN | [2][6] |
| Molecular Weight | 226.05 | [2] |
| Appearance | Solid (predicted) | [6] |
| Storage | Sealed in dry, room temperature | [3] |
| SMILES | FC1=CC2=C(C=NC=C2)C=C1Br | [3] |
| InChI Key | ABZAYLFRWGIRDU-UHFFFAOYSA-N | [6] |
It is important to note that the physical properties such as melting point and boiling point have not been formally reported in the literature. Researchers should handle this compound with care, assuming it to be an irritant as is common for similar halogenated heterocyclic compounds.
Synthesis of this compound: A Proposed Strategy
The proposed synthesis would begin with the appropriately substituted benzaldehyde, 3-bromo-4-fluorobenzaldehyde, and aminoacetaldehyde diethyl acetal. The electron-withdrawing nature of the halogen substituents may necessitate harsher acidic conditions for the cyclization step.
Caption: Proposed Pomeranz–Fritsch synthesis of this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of the Schiff Base Intermediate
-
To a solution of 3-bromo-4-fluorobenzaldehyde (1.0 eq) in toluene, add aminoacetaldehyde diethyl acetal (1.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Remove the solvent under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization and Aromatization
-
Slowly add the crude Schiff base to a stirred solution of concentrated sulfuric acid (or a mixture of sulfuric acid and polyphosphoric acid) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C. The optimal temperature and time should be determined empirically.
-
Monitor the reaction by TLC for the formation of the isoquinoline product.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while keeping the temperature below 20 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality in Experimental Choices: The choice of a strong acid catalyst is dictated by the deactivating effect of the bromine and fluorine substituents on the benzene ring, which makes the electrophilic aromatic substitution more challenging. The use of a Dean-Stark trap in the Schiff base formation ensures the complete removal of water, driving the equilibrium towards the product.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available in the public literature, predictions can be made based on the analysis of similar substituted isoquinolines.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons. The protons on the pyridine ring (at positions 1, 3, and 4) will likely appear at lower field due to the electron-withdrawing effect of the nitrogen atom. The protons on the benzene ring (at positions 5 and 8) will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms. Spin-spin coupling between adjacent protons will be observed.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show nine distinct signals for the carbon atoms of the isoquinoline core. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, Br, F) and the overall electronic distribution in the aromatic system.
Mass Spectrometry
The mass spectrum will be characterized by a prominent molecular ion peak (M⁺). Due to the presence of a bromine atom, a characteristic M+2 peak with nearly equal intensity to the M⁺ peak will be observed, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[9] The fragmentation pattern will likely involve the loss of small molecules such as HCN.
Applications in Drug Discovery and Development
The unique substitution pattern of this compound makes it a highly attractive building block for the synthesis of novel bioactive molecules. The bromine atom at the 7-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups, enabling the exploration of structure-activity relationships.
The fluorine atom at the 6-position is expected to enhance the metabolic stability and modulate the lipophilicity of the resulting compounds, which are key parameters in drug design.[1]
Caption: Synthetic utility and potential applications of this compound.
Derivatives of bromo- and fluoro-substituted quinolines and isoquinolines have shown promise as:
-
Kinase Inhibitors: The isoquinoline scaffold is present in several known kinase inhibitors. The ability to functionalize the 7-position allows for the introduction of moieties that can target the ATP-binding site of various kinases.
-
Antimicrobial Agents: Fluoroquinolones are a well-known class of antibiotics.[10] While this compound is not a quinolone, its structural similarity and the presence of a fluorine atom suggest that its derivatives could be explored for antibacterial or antifungal activity.[10][11]
-
CNS-Active Compounds: The lipophilicity and metabolic stability imparted by the fluorine atom can be advantageous for compounds targeting the central nervous system.
Safety and Handling
As with any halogenated organic compound, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. A comprehensive Safety Data Sheet (SDS) should be consulted before use.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is still emerging, its synthesis is achievable through established methodologies. The presence of both a synthetically tractable bromine atom and a metabolically beneficial fluorine atom on the privileged isoquinoline scaffold provides a powerful platform for the generation of diverse chemical libraries and the development of novel therapeutic agents. As research in this area progresses, this compound is poised to become an important tool for scientists working at the forefront of pharmaceutical innovation.
References
- 1. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 923022-40-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 923022-40-6 [chemicalbook.com]
- 6. 6-Fluoro-7-bromoisoquinoline | CymitQuimica [cymitquimica.com]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 8. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 7-Bromo-6-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-6-fluoroisoquinoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry. The document delineates its chemical identity, explores plausible and established synthetic routes with mechanistic insights, provides detailed protocols for its characterization, and discusses its potential applications in drug discovery and development. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and evaluation of novel therapeutic agents.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged structural motif embedded in a vast array of natural products, particularly alkaloids, and synthetic compounds with diverse and potent pharmacological activities.[1] Its rigid bicyclic framework serves as an excellent scaffold for the spatial projection of functional groups, enabling precise interactions with various biological targets. The introduction of halogen atoms, such as bromine and fluorine, onto the isoquinoline core can profoundly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, thereby modulating its biological activity.[2] this compound, with its distinct substitution pattern, represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications, including as anticancer, antiviral, and kinase inhibitor agents.[3][4][5]
Chemical Identity and Physicochemical Properties
-
IUPAC Name: this compound
-
CAS Number: 923022-40-6[6]
-
Molecular Formula: C₉H₅BrFN[6]
-
Molecular Weight: 226.05 g/mol [6]
A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrFN | [6] |
| Molecular Weight | 226.05 g/mol | [6] |
| Appearance | Off-white to light yellow solid | Typical |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol. | Inferred |
Synthesis of this compound: A Strategic Approach
The synthesis of substituted isoquinolines can be achieved through several classic and modern organic reactions. For this compound, a retrosynthetic analysis suggests that the core structure can be constructed using established methods such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions. The choice of a specific route depends on the availability of starting materials, desired regioselectivity, and overall efficiency.
Proposed Synthetic Pathway: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be aromatized to the corresponding isoquinolines.[7][8] This approach is particularly well-suited for the synthesis of this compound, starting from a suitably substituted phenethylamine derivative.
Diagram 1: Proposed Bischler-Napieralski Synthesis of this compound
Caption: A three-step synthetic workflow for this compound.
Experimental Protocol: Bischler-Napieralski Synthesis
Step 1: Synthesis of N-(2-(3-Bromo-4-fluorophenyl)ethyl)formamide
-
To a solution of 2-(3-bromo-4-fluorophenyl)ethan-1-amine (1.0 eq) in an appropriate solvent (e.g., toluene), add formic acid (1.2 eq).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude amide.
Step 2: Synthesis of 7-Bromo-6-fluoro-3,4-dihydroisoquinoline
-
To the crude N-(2-(3-bromo-4-fluorophenyl)ethyl)formamide (1.0 eq), add phosphorus oxychloride (POCl₃) (3.0 eq) or polyphosphoric acid (PPA).
-
Heat the reaction mixture at 100-120 °C for 2-4 hours.
-
Monitor the cyclization by TLC.
-
After completion, carefully quench the reaction mixture with ice-water and basify with a suitable base (e.g., NaOH or NH₄OH) to pH 8-9.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude dihydroisoquinoline.
Step 3: Synthesis of this compound
-
Dissolve the crude 7-bromo-6-fluoro-3,4-dihydroisoquinoline (1.0 eq) in a high-boiling point solvent such as xylene or diphenyl ether.
-
Add a dehydrogenation agent, such as 10% palladium on carbon (Pd/C) (0.1 eq).
-
Heat the mixture to reflux for 12-24 hours.
-
Monitor the aromatization by TLC.
-
After completion, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Alternative Synthetic Routes
-
Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a substituted benzaldehyde (e.g., 3-bromo-4-fluorobenzaldehyde) and an aminoacetal.[9][10]
-
Pictet-Spengler Reaction: This reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed ring closure.[11][12] Subsequent oxidation would be required to yield the aromatic isoquinoline.
Characterization and Quality Control
The identity and purity of synthesized this compound must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons. A reference spectrum for a closely related isomer is available, which can aid in the interpretation of the obtained data.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Chromatographic Purity
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to assess the purity of the final product.
Applications in Drug Discovery and Development
Halogenated isoquinolines are valuable scaffolds in medicinal chemistry due to their wide range of biological activities. The presence of bromine and fluorine atoms in this compound offers several advantages for drug design:
-
Modulation of Pharmacokinetic Properties: The fluorine atom can enhance metabolic stability and membrane permeability, while the bromine atom can increase lipophilicity.
-
Enhanced Target Binding: The halogens can participate in halogen bonding and other non-covalent interactions, potentially increasing the binding affinity and selectivity for a biological target.
-
Synthetic Handle for Further Functionalization: The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Potential Therapeutic Areas
-
Oncology: Many substituted isoquinolines have demonstrated potent anticancer activity by targeting various cellular pathways, including topoisomerase inhibition and disruption of microtubule dynamics.[14]
-
Infectious Diseases: The isoquinoline scaffold is present in several antimicrobial and antiviral agents. The unique electronic properties of this compound make it an attractive candidate for the development of new anti-infective drugs.
-
Kinase Inhibition: The isoquinoline core is a common feature in many kinase inhibitors. The ability to functionalize the 7-position of this compound provides an avenue for the design of potent and selective kinase inhibitors for various therapeutic targets.[3][4]
Diagram 2: Drug Development Workflow with this compound
Caption: A streamlined workflow for utilizing this compound in drug discovery.
Conclusion
This compound is a strategically important heterocyclic building block with significant potential for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications. The synthetic routes discussed, particularly the Bischler-Napieralski reaction, offer a practical approach for its preparation. The unique combination of bromine and fluorine substituents provides a versatile platform for medicinal chemists to explore new chemical space and design next-generation therapeutics. Further research into the biological activities of derivatives of this compound is warranted to fully realize its therapeutic potential.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pomeranz–Fritsch reaction [a.osmarks.net]
- 3. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma [mdpi.com]
- 4. 4-Bromo-6-fluoroisoquinoline [myskinrecipes.com]
- 5. Editorial of virtual special issue: The development of antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. appretech.com [appretech.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Isoquinoline, 6-broMo-7-fluoro-(1258833-80-5) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Physical Properties of 7-Bromo-6-fluoroisoquinoline
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] Its derivatives are integral to the development of novel therapeutics, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The introduction of halogen substituents, such as bromine and fluorine, onto the isoquinoline ring system can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the physical properties of 7-Bromo-6-fluoroisoquinoline, a halogenated isoquinoline derivative of interest to researchers in drug discovery and development. Due to the limited availability of experimental data for this specific compound, this document combines reported data, predicted values, and established principles of physical organic chemistry to offer a robust technical profile.
Molecular and Physicochemical Properties
This compound is a disubstituted aromatic heterocycle. The strategic placement of a bromine atom at the 7-position and a fluorine atom at the 6-position is anticipated to influence its electronic distribution and intermolecular interactions, thereby defining its physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrFN | [1] |
| Molecular Weight | 226.05 g/mol | [1] |
| CAS Number | 1258833-80-5 | [1] |
| Predicted Boiling Point | 311.8 ± 22.0 °C | [5] |
| Predicted Density | 1.647 ± 0.06 g/cm³ | [1] |
Appearance and State
Based on the physical state of related isoquinoline derivatives, this compound is expected to be a solid at room temperature, likely appearing as a white to off-white or pale yellow crystalline powder. For instance, the parent compound, isoquinoline, is a solid with a melting point of 26-28 °C, often appearing as colorless platelets.[6]
Melting Point
An experimental melting point for this compound is not publicly available. However, based on structurally similar compounds, a melting point well above room temperature can be anticipated. The presence of both bromine and fluorine atoms can increase the molecular weight and potentially lead to stronger intermolecular interactions, such as dipole-dipole forces, which would contribute to a higher melting point compared to unsubstituted isoquinoline.
Solubility
The solubility profile of this compound is crucial for its handling, formulation, and biological assessment. While specific experimental data is lacking, a qualitative prediction can be made based on the behavior of isoquinoline and other halogenated aromatic compounds.
-
Water Solubility: Isoquinoline itself has low solubility in water.[6] The introduction of two halogen atoms, which increases the molecule's lipophilicity, is expected to further decrease its aqueous solubility.
-
Organic Solvents: It is predicted to be soluble in common organic solvents such as dichloromethane, chloroform, acetone, and ethyl acetate.[7] Isoquinoline is known to dissolve well in ethanol, diethyl ether, and other common organic solvents.[6]
A proposed experimental workflow for determining the solubility is outlined below.
Caption: A stepwise process for experimentally determining the solubility of this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents. Based on the spectrum of the closely related 7-bromoisoquinoline, the proton at C1 is expected to be the most deshielded, appearing as a singlet or a narrow doublet.[7] The protons on the benzene ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of C6 and C7 will be directly influenced by the attached fluorine and bromine atoms, respectively. The carbon attached to fluorine will likely show a large one-bond C-F coupling constant.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and elemental composition. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak is expected. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8] This will result in two peaks of almost equal intensity for the molecular ion (M and M+2), which is a definitive indicator for the presence of a single bromine atom. Fragmentation patterns of isoquinoline alkaloids often involve the loss of substituents from the ring system.[9][10]
Caption: A simplified diagram showing potential primary fragmentation pathways for this compound in mass spectrometry.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching vibrations within the isoquinoline ring system. Additionally, C-F and C-Br stretching vibrations will be present, typically in the fingerprint region of the spectrum.
Proposed Synthesis and Characterization Protocols
Synthetic Approach: Modified Pomeranz-Fritsch Reaction and Halogenation
The Pomeranz–Fritsch reaction is a classical method for synthesizing the isoquinoline core from a benzaldehyde and a 2,2-dialkoxyethylamine.[11][12] A potential synthetic route could involve the synthesis of 6-fluoroisoquinoline followed by regioselective bromination.
Step 1: Synthesis of 6-Fluoroisoquinoline This could be achieved via a Pomeranz-Fritsch reaction starting with 4-fluorobenzaldehyde and aminoacetaldehyde dimethyl acetal.
Step 2: Bromination of 6-Fluoroisoquinoline The subsequent bromination would need to be regioselective for the 7-position. Electrophilic aromatic substitution on the isoquinoline ring is complex, but the directing effects of the fluorine at C6 would influence the position of bromination. N-Bromosuccinimide (NBS) in the presence of an acid catalyst is a common reagent for such transformations.[13]
Caption: A proposed workflow for the synthesis and purification of this compound.
Experimental Protocol for Characterization
Melting Point Determination:
-
A small amount of the purified solid is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised slowly (1-2 °C/min) near the expected melting point.
-
The temperature range over which the solid melts is recorded.
Solubility Determination:
-
To a known mass (e.g., 1 mg) of the compound in a vial, a specific volume (e.g., 100 µL) of the solvent is added.
-
The mixture is vortexed for 1-2 minutes.
-
Visual inspection determines if the solid has completely dissolved.
-
If not dissolved, another aliquot of the solvent is added, and the process is repeated.
-
The approximate solubility is calculated in mg/mL.
Conclusion
This compound represents a valuable building block for medicinal chemistry and drug discovery. This guide has synthesized the available predicted and comparative data to provide a detailed technical overview of its physical properties. While experimental validation of these properties is still required, the information presented herein offers a strong foundation for researchers working with this and related halogenated isoquinolines. The proposed methodologies for synthesis and characterization provide a clear path forward for obtaining the necessary empirical data to fully elucidate the physicochemical profile of this promising compound.
References
- 1. chembk.com [chembk.com]
- 2. rsc.org [rsc.org]
- 3. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoquinoline, 6-broMo-7-fluoro- CAS#: 1258833-80-5 [m.chemicalbook.com]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 12. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. nbinno.com [nbinno.com]
Introduction: The Strategic Imperative of Fluorination in Isoquinoline Scaffolds
An In-depth Technical Guide to the Biological Activity of Fluorinated Isoquinolines
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] The pursuit of enhanced therapeutic efficacy and optimized pharmacokinetic profiles has led to the strategic incorporation of fluorine atoms into this versatile framework.[3][4] Fluorine, despite its minimal steric footprint, is the most electronegative element, and its introduction can profoundly modulate a molecule's physicochemical properties.[5] This guide provides an in-depth analysis of the impact of fluorination on the biological activity of isoquinolines, offering field-proven insights, detailed experimental protocols, and a framework for the rational design of next-generation therapeutics for researchers, scientists, and drug development professionals.
The rationale for fluorination is multifaceted. Strategically placed fluorine atoms can block sites of metabolic oxidation, thereby increasing a compound's half-life and bioavailability.[5][6] Furthermore, fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups, influencing a molecule's solubility, cell permeability, and binding affinity for its biological target.[7][8] These subtle yet powerful modifications can transform a moderately active lead compound into a potent and selective drug candidate.[9]
Part 1: Anticancer Activity of Fluorinated Isoquinolines
The isoquinoline motif is a cornerstone of many anticancer agents. Fluorination has emerged as a key strategy to enhance potency, selectivity, and safety profiles in this domain.
Mechanism of Action: Kinase and Topoisomerase Inhibition
A significant number of isoquinoline-based anticancer agents function by inhibiting critical cellular enzymes like protein kinases and topoisomerases.[7][10]
Kinase Inhibition: The PI3K/Akt/mTOR signaling pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Fluorinated isoquinolines have shown significant promise as inhibitors of this pathway.[7] The electronegative fluorine atom can form favorable hydrogen bonds or dipole-dipole interactions with amino acid residues within the ATP-binding pocket of kinases, leading to enhanced binding affinity and improved inhibitory activity.[7]
Below is a diagram illustrating the inhibitory action of fluorinated isoquinolines on this critical cancer signaling pathway.
Caption: PI3K/Akt/mTOR signaling pathway with inhibitory action of an isoquinoline derivative.
Topoisomerase I Inhibition: Topoisomerase I (Top1) is a vital enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to DNA strand breaks and ultimately, cancer cell death.[10] Indenoisoquinoline derivatives are potent Top1 inhibitors. Studies have shown that replacing a nitro group, often associated with toxicity, with a fluorine or chlorine atom can maintain or even enhance potent anticancer activity while improving the drug's safety profile.[9][10] This is a prime example of how fluorination serves as a bioisosteric replacement to mitigate off-target effects.
Quantitative Analysis: Fluorination Impact on Potency & Properties
The effects of fluorination are highly dependent on the position and number of fluorine atoms. The following table, adapted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives as PARP inhibitors, illustrates how a single fluorine atom can subtly influence physicochemical properties and biological potency.[7]
| Compound | R | pKa (Predicted) | clogP (Predicted) | Metabolic Stability (HLM t1/2, min) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | Not Reported | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | Not Reported | >10,000 | 800 |
| Data adapted from a study on PARP inhibitors.[7] pKa and clogP values are predicted. HLM: Human Liver Microsomes. |
In this case, the introduction of a fluorine atom at the 7-position leads to a modest increase in potency against the PARP2 enzyme.[7] This highlights the nuanced effects of fluorination, where even subtle electronic changes can influence biological activity.[7]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol provides a robust method for assessing the cytotoxic effects of fluorinated isoquinolines on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fluorinated isoquinoline test compounds, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette, microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Culture cells to ~80% confluency. Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in a complete medium and count the cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated isoquinoline compounds in a complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Part 2: Antimicrobial and Antifungal Activity
The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Isoquinoline alkaloids, both natural and synthetic, have demonstrated significant bactericidal and fungicidal activities.[3][11] Fluorination can be a valuable tool to enhance the potency and broaden the spectrum of these compounds.[11][12]
Structure-Activity Relationships (SAR)
SAR studies on antimicrobial isoquinolines have revealed key insights. For instance, in a series of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, fluorophenylpropanoate esters and halogenated phenyl carbamates exhibited the most remarkable bactericidal activity.[11][12] Alkynyl isoquinolines have shown strong bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains like MRSA.[13]
The general principle is that the presence of a fluorine atom on a phenyl ring attached to the isoquinoline core can enhance antimicrobial effects.[14][15] This is likely due to altered lipophilicity, which affects membrane permeability, and modified electronic properties that can improve interactions with bacterial or fungal target proteins.[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method, a gold standard for determining the MIC of an antimicrobial agent.
Objective: To find the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Fluorinated isoquinoline test compounds, dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. Also, run a dilution series of a standard antibiotic as a reference.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Part 3: Applications in Neurodegenerative Diseases
The ability of small molecules to cross the blood-brain barrier (BBB) is a major challenge in developing drugs for neurodegenerative diseases like Alzheimer's and Parkinson's.[16] Fluorination is a promising strategy to enhance BBB permeability by increasing lipophilicity and metabolic stability.[17]
Isoquinoline derivatives themselves have been implicated as both potential endogenous neurotoxins and as scaffolds for neuroprotective agents.[18][19][20] Fluorinated isoquinoline-mimicking compounds are being explored for a wide range of neurological conditions.[18] The rationale is that fluorination can alter properties like bond strength, lipophilicity, and pKa, which in turn can fine-tune the interaction with CNS targets and improve brain penetration.[17][18]
Part 4: A Unified Workflow for Comparative Analysis
To rationally design and develop fluorinated isoquinoline therapeutics, a systematic and comparative evaluation against their non-fluorinated counterparts is essential. The following workflow provides a self-validating system for this purpose.
Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated isoquinolines.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the isoquinoline scaffold is a powerful and validated strategy in modern drug discovery.[5][7] As demonstrated, fluorination can profoundly influence physicochemical characteristics, enhance biological potency, improve metabolic stability, and mitigate toxicity.[6][9] However, the effects are highly dependent on the specific position and electronic context of the fluorination, demanding careful, systematic evaluation of each analog.[7] The experimental protocols and comparative frameworks presented in this guide offer a robust foundation for researchers to rationally design, synthesize, and develop the next generation of isoquinoline-based therapeutics with superior efficacy and safety profiles. Future advancements in late-stage fluorination techniques will continue to expand the chemical space available to medicinal chemists, enabling even more precise tuning of molecular properties to overcome complex biological challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship of fluoroquinolone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EP2420237A1 - Fluorinated derivatives of endogenous isoquinolines for use in the treatment of diseases mediated through endogenous isoquinoline pathways - Google Patents [patents.google.com]
- 19. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isoquinoline neurotoxins in the brain and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Bromo-6-fluoroisoquinoline: A Technical Guide for Advanced Pharmaceutical Research
This in-depth technical guide serves as a resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and potential applications of 7-bromo-6-fluoroisoquinoline. While direct literature on this specific molecule is emerging, this document provides a comprehensive overview based on analogous structures and established chemical principles, offering valuable insights for its utilization in medicinal chemistry.
Introduction: The Strategic Importance of Halogenated Isoquinolines
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The presence of both a bromine and a fluorine atom on the isoquinoline ring, as in this compound, offers orthogonal reactivity, making it a highly versatile building block for the synthesis of complex pharmaceutical agents.[3][4] Specifically, the bromine atom is amenable to various cross-coupling reactions, while the fluorine atom can influence the electronic properties of the molecule and participate in hydrogen bonding interactions.
This guide will explore the prospective synthesis, chemical reactivity, and potential applications of this compound, drawing parallels from closely related and well-documented analogs.
Physicochemical Properties and Structural Analogs
While experimental data for this compound is not extensively published, we can infer its properties from related compounds. The table below summarizes key information for relevant analogs.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline | 1233526-83-4 | C₉H₉BrFN | 230.09 | A reduced, non-aromatic analog.[5] |
| 7-Bromo-6-fluoro-1,2-dihydroisoquinolin-1-one | 923022-43-9 | C₉H₅BrFNO | 242.04 | An oxidized analog.[6] |
| 6-Bromo-7-fluoroquinoline | 127827-52-5 | C₉H₅BrFN | 226.04 | A constitutional isomer with a different arrangement of the nitrogen and halogen atoms. |
| 7-Bromo-8-fluoroisoquinoline | Not Available | C₉H₅BrFN | 224.96 (monoisotopic) | A constitutional isomer.[7] |
| 4-Bromo-6-fluoroisoquinoline | 1416500-78-1 | C₉H₅BrFN | 226.05 | Used as an intermediate in the synthesis of bioactive molecules, including kinase inhibitors.[3] |
| 7-Bromo-6-chloro-isoquinoline | 1307316-83-1 | C₉H₅BrClN | 242.50 | A closely related analog with chlorine instead of fluorine.[8] |
Prospective Synthesis of this compound
There is no standardized, published protocol for the synthesis of this compound. However, based on established methods for constructing substituted isoquinolines, such as the Pomeranz-Fritsch reaction or the Bischler-Napieralski cyclization, a plausible synthetic route can be proposed. A potential starting material would be a suitably substituted benzylamine or phenethylamine derivative.
A patent for the synthesis of 7-bromoisoquinoline highlights a method involving the diazotization of the corresponding aminoisoquinoline.[9] This suggests that a potential route to this compound could involve the synthesis of 7-amino-6-fluoroisoquinoline followed by a Sandmeyer-type reaction to introduce the bromine atom.
Below is a proposed, hypothetical workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Bromo-6-fluoroisoquinoline [myskinrecipes.com]
- 4. ossila.com [ossila.com]
- 5. 1233526-83-4 Cas No. | 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline | Matrix Scientific [matrixscientific.com]
- 6. 7-Bromo-6-fluoro-1,2-dihydroisoquinolin-1-one | C9H5BrFNO | CID 59818253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 7-bromo-8-fluoroisoquinoline (C9H5BrFN) [pubchemlite.lcsb.uni.lu]
- 8. 7-BROMO-6-CHLOROISOQUINOLINE | 1307316-83-1 [sigmaaldrich.com]
- 9. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
Spectroscopic Characterization of 7-Bromo-6-fluoroisoquinoline: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 7-Bromo-6-fluoroisoquinoline. As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its structural confirmation via modern analytical techniques is paramount for researchers, scientists, and professionals in drug development. This document offers a detailed exploration of the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. While direct experimental data for this specific molecule is not widely published, this guide synthesizes data from closely related analogs and first principles to provide a robust predictive framework for its characterization.
Introduction to this compound
This compound (CAS No. 923022-40-6) is a disubstituted isoquinoline, a class of heterocyclic aromatic compounds known for their presence in a wide array of biologically active molecules. The strategic placement of a bromine atom and a fluorine atom on the isoquinoline scaffold offers unique opportunities for synthetic diversification through cross-coupling reactions and other transformations, making it a valuable intermediate in the synthesis of complex molecular architectures. Accurate spectroscopic characterization is the cornerstone of ensuring the identity and purity of such a pivotal compound.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the five aromatic protons on the isoquinoline core.
Expected Chemical Shifts and Coupling Constants:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-1 | ~9.0 - 9.2 | s | - | The proton at position 1 is adjacent to the nitrogen atom, leading to significant deshielding and a downfield chemical shift. It appears as a singlet due to the absence of adjacent protons. |
| H-3 | ~7.7 - 7.9 | d | J(H3-H4) = ~5-6 Hz | This proton is part of the pyridine ring and is coupled to H-4, resulting in a doublet. |
| H-4 | ~8.4 - 8.6 | d | J(H4-H3) = ~5-6 Hz | Coupled to H-3, this proton also appears as a doublet. Its downfield shift is influenced by its position relative to the nitrogen atom. |
| H-5 | ~7.8 - 8.0 | d | J(H5-F6) = ~8-10 Hz | This proton is on the benzene ring and experiences coupling to the adjacent fluorine atom, resulting in a doublet with a characteristic H-F coupling constant. |
| H-8 | ~8.1 - 8.3 | s | - | The proton at position 8 is isolated and is expected to appear as a singlet. Its chemical shift is influenced by the proximity of the bromine atom at position 7. |
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound would display nine distinct signals for the carbon atoms of the isoquinoline ring system.
Expected Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~152 - 154 | The carbon adjacent to the nitrogen atom is significantly deshielded. |
| C-3 | ~120 - 122 | Aromatic CH carbon in the pyridine ring. |
| C-4 | ~135 - 137 | Aromatic CH carbon in the pyridine ring. |
| C-4a | ~130 - 132 | Quaternary carbon at the ring junction. |
| C-5 | ~128 - 130 | Aromatic CH carbon, its chemical shift is influenced by the adjacent fluorine. |
| C-6 | ~158 - 162 (d, ¹JCF = ~250 Hz) | This carbon is directly attached to the fluorine atom, resulting in a large one-bond C-F coupling constant and a significant downfield shift. |
| C-7 | ~115 - 118 | The carbon bearing the bromine atom is shielded compared to an unsubstituted carbon. |
| C-8 | ~130 - 132 | Aromatic CH carbon. |
| C-8a | ~138 - 140 | Quaternary carbon at the ring junction. |
Predicted ¹⁹F NMR Spectroscopic Data
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the fluorine atom at the 6-position.
Expected Chemical Shift:
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| F-6 | -110 to -120 | d | The chemical shift of fluorine on an aromatic ring is typically in this range relative to a standard like CFCl₃. The signal will be split into a doublet due to coupling with the adjacent H-5 proton. |
Mass Spectrometry (MS) Data and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, the mass spectrum would provide crucial information for confirming its molecular weight and elemental composition.
Expected Molecular Ion Peak:
The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This leads to two peaks of almost equal intensity separated by two mass units (M⁺ and M+2⁺).
-
Monoisotopic Mass: 224.9589 g/mol (for C₉H₅⁷⁹BrFN)
-
Expected M⁺ peak: m/z ≈ 225
-
Expected M+2⁺ peak: m/z ≈ 227
High-Resolution Mass Spectrometry (HRMS):
HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula.
-
Calculated Exact Mass [M+H]⁺: 225.9662 (for C₉H₆⁷⁹BrFN⁺)
Expected Fragmentation Pattern:
Substituted isoquinolines can exhibit complex fragmentation patterns.[1][2] Common fragmentation pathways involve the loss of small neutral molecules. For this compound, potential fragmentation could include:
-
Loss of HCN (27 u) from the pyridine ring.
-
Loss of a bromine radical (79/81 u).
-
Loss of a fluorine radical (19 u).
The study of these fragmentation patterns through tandem mass spectrometry (MS/MS) can provide further structural confirmation.
Experimental Protocols
To acquire the spectroscopic data discussed, the following general protocols would be employed:
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: spectral width of ~200 ppm, pulse angle of 45°, relaxation delay of 1-2 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). A high-resolution mass analyzer (e.g., Orbitrap, TOF) is recommended for accurate mass measurements.
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For fragmentation studies, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to Collision-Induced Dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and characteristic fragment ions. Utilize software to calculate the elemental composition from the accurate mass data.
Visualizing the Workflow
The general workflow for the spectroscopic characterization of this compound can be visualized as follows:
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR and MS spectroscopic data for this compound. By leveraging established principles of spectroscopy and comparative data from related structures, researchers can confidently approach the characterization of this important synthetic intermediate. The detailed protocols and workflow presented herein serve as a valuable resource for ensuring the structural integrity and purity of this compound in research and development settings.
References
The Strategic Application of 7-Bromo-6-fluoroisoquinoline in Modern Chemical Research: A Technical Guide
Abstract
7-Bromo-6-fluoroisoquinoline is a strategically functionalized heterocyclic compound poised to be a valuable building block for advancements in medicinal chemistry and materials science. The precise placement of the bromo and fluoro substituents on the isoquinoline core offers a versatile platform for the synthesis of complex molecules with tailored biological activities and photophysical properties. This guide provides an in-depth analysis of the synthesis, reactivity, and potential research applications of this compound, with a focus on its utility in the development of novel kinase inhibitors and advanced organic materials. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers in leveraging the full potential of this promising chemical entity.
Introduction: The Architectural Advantage of this compound
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. In this compound, the bromine atom at the 7-position serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[1] Concurrently, the fluorine atom at the 6-position can enhance binding interactions with biological targets and improve pharmacokinetic profiles. This unique substitution pattern makes this compound a highly attractive starting material for the synthesis of novel compounds in drug discovery and materials science.
Synthesis of the this compound Core
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methods for constructing substituted isoquinolines, such as the Pomeranz-Fritsch or Bischler-Napieralski reactions.[2][3][4][5][6][7] A retro-synthetic analysis suggests that a suitably substituted phenethylamine derivative would be a key intermediate.
Proposed Synthetic Pathway: A Modified Pomeranz-Fritsch Approach
The Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal, offers a viable route to the isoquinoline core.[3][4][5][7] The synthesis of this compound could commence from 3-bromo-4-fluorobenzaldehyde.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of the Benzalaminoacetal Intermediate
-
To a solution of 3-bromo-4-fluorobenzaldehyde (1.0 eq) in anhydrous toluene, add aminoacetaldehyde diethyl acetal (1.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Remove the solvent under reduced pressure to yield the crude benzalaminoacetal, which can be used in the next step without further purification.
Causality: The formation of the benzalaminoacetal (a Schiff base) is a critical condensation reaction that sets the stage for the subsequent intramolecular cyclization to form the isoquinoline ring system.[3][7]
Step 2: Acid-Catalyzed Cyclization and Aromatization
-
Slowly add the crude benzalaminoacetal from the previous step to a solution of concentrated sulfuric acid (or a suitable Lewis acid) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the formation of the isoquinoline product by LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality: The strong acid protonates the acetal and facilitates the intramolecular electrophilic aromatic substitution, leading to the cyclized dihydroisoquinoline intermediate. Subsequent elimination of ethanol and aromatization yields the stable isoquinoline core.[3][7]
Chemical Reactivity and Synthetic Utility
The true value of this compound as a research tool lies in its reactivity, particularly the susceptibility of the C-Br bond to participate in a variety of powerful cross-coupling reactions. This allows for the systematic and modular construction of diverse libraries of isoquinoline derivatives for structure-activity relationship (SAR) studies.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8][9][10][11][12] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 7-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane and water).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the 7-substituted-6-fluoroisoquinoline derivative.
Causality: The palladium catalyst facilitates a catalytic cycle involving oxidative addition to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[8][11][12]
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[13][14][15] This reaction allows for the introduction of primary and secondary amines at the 7-position of the isoquinoline core, a crucial transformation for the synthesis of many biologically active molecules, including kinase inhibitors.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an inert atmosphere glovebox or Schlenk line, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Causality: The palladium/phosphine catalyst system enables the coupling of the aryl bromide with the amine through a catalytic cycle similar to the Suzuki-Miyaura reaction, but with an amine as the nucleophile.[13][14][15]
Potential Research Applications in Medicinal Chemistry
The isoquinoline scaffold is a key component of many kinase inhibitors.[16][17] The ability to readily diversify the 7-position of this compound through cross-coupling reactions makes it an ideal starting point for the synthesis of novel kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.
Kinase Inhibitor Scaffolds
Derivatives of quinolines and isoquinolines have shown potent inhibitory activity against a range of kinases, including:
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer.[13][14][18][19][20] Several isoquinoline-based compounds have been investigated as PI3K inhibitors.
-
Mammalian Target of Rapamycin (mTOR): As a key downstream effector of the PI3K/Akt pathway, mTOR is a crucial target for cancer therapy.[13][15][21][22]
-
Aurora Kinases: These serine/threonine kinases play essential roles in mitosis, and their overexpression is common in many cancers.
-
Tyrosine Kinases: This large family of enzymes, including EGFR, VEGFR, and Src, are critical mediators of cell signaling and are well-established targets for anticancer drugs.[23]
Structure-Activity Relationship (SAR) Studies
The systematic modification of the 7-position of the 6-fluoroisoquinoline core allows for the exploration of SAR.[11] By introducing a variety of substituents with different electronic and steric properties, researchers can optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
| Compound Class | Target Kinase Family | Reported IC₅₀ Range (Analogues) | Reference |
| Quinazoline Derivatives | PI3K | Nanomolar | [14] |
| Tetrahydroquinoline Derivatives | mTOR | 0.033 µM (for A549 cells) | [15][22] |
| Pyrrolo-quinoline Derivatives | ATM and mTOR | 0.5 - 7.0 µM | [4] |
| Cinnoline Derivatives | PI3Ks | Nanomolar | [20] |
This table presents data for analogous heterocyclic compounds to illustrate the potential of isoquinoline derivatives as kinase inhibitors.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by 7-substituted-6-fluoroisoquinoline derivatives. Caption: Experimental workflow for the synthesis and evaluation of 7-substituted-6-fluoroisoquinoline derivatives as potential kinase inhibitors.
Potential Research Applications in Materials Science
The rigid, planar structure and tunable electronic properties of the isoquinoline core also make it an attractive scaffold for the development of advanced organic materials.
Organic Light-Emitting Diodes (OLEDs)
Quinoline and isoquinoline derivatives have been investigated for various roles in OLEDs, including as electron-transporting materials, host materials for emitters, and as fluorescent emitters themselves.[9][24][25][26][27] The introduction of different substituents can modulate the photophysical properties, such as the emission wavelength and quantum yield. The this compound scaffold provides a platform for synthesizing novel materials with tailored optoelectronic properties for next-generation displays and lighting.
Fluorescent Probes and Sensors
The inherent fluorescence of some isoquinoline derivatives can be harnessed for the development of chemical sensors and biological probes.[8][28][29][30][31][32][33][34] The fluorescence properties are often sensitive to the local environment, allowing for the detection of metal ions, pH changes, or specific biomolecules. The functionalization of the 7-position of this compound could be used to introduce specific recognition moieties for the development of highly selective and sensitive fluorescent probes.
| Isoquinoline Derivative Type | Photophysical Property | Potential Application | Reference |
| Amino-substituted | Fluorescence | Fluorophores | [28] |
| General Derivatives | Tunable Emission | OLEDs | [9][24] |
| Pyrazolo[3,4-b]quinoline | Fluorescence Enhancement with Zn²⁺ | Metal Ion Sensor | [33] |
| General Derivatives | Environmental Sensitivity | Biological Imaging Probes | [30] |
This table summarizes the photophysical properties and potential applications of various isoquinoline derivatives, highlighting the versatility of the core scaffold.
Conclusion
This compound represents a highly versatile and valuable building block for both medicinal chemistry and materials science. Its strategic halogenation provides orthogonal handles for selective functionalization, enabling the efficient synthesis of diverse molecular libraries. The potential for its derivatives to act as potent kinase inhibitors underscores its importance in drug discovery, particularly in the field of oncology. Furthermore, the inherent photophysical properties of the isoquinoline core suggest promising applications in the development of novel organic electronic materials and fluorescent probes. This guide has provided a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with the aim of inspiring and facilitating future research in these exciting areas.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - AT [thermofisher.com]
- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 7. Isoquinoline synthesis [quimicaorganica.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]
- 16. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 22. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Organic Light-Emitting Diodes based on Benzo[ <i>q</i> ]quinoline Derivatives-光电查 [oe1.com]
- 26. Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group [mdpi.com]
- 27. International Journal of Chemistry and Technology » Submission » Production of organic light-emitting diode with fluorescence featured quinoline derivative [dergipark.org.tr]
- 28. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives | MDPI [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine [mdpi.com]
- 32. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 33. Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 7-Bromo-6-fluoroisoquinoline: Sourcing, Synthesis, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Functionalized Heterocycles
In the landscape of modern medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous natural alkaloids and synthetic compounds with significant therapeutic value. Its rigid bicyclic framework provides a well-defined three-dimensional orientation for appended pharmacophores, enabling precise interactions with biological targets. The strategic introduction of specific functional groups onto this core is a cornerstone of rational drug design, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.
This guide focuses on a particularly valuable, yet specialized, building block: 7-Bromo-6-fluoroisoquinoline . The unique arrangement of a bromine atom and a fluorine atom on the benzo ring of the isoquinoline core imbues this molecule with distinct reactivity and properties. The bromine at the 7-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[1][2] Concurrently, the electron-withdrawing fluorine atom at the 6-position modulates the electronic character of the ring system, influencing its reactivity and potentially enhancing metabolic stability or binding affinity in a final drug candidate.
This document provides an in-depth technical overview of this compound, covering its commercial availability, plausible synthetic routes, key chemical and spectroscopic properties, and its strategic application in discovery chemistry.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a reagent's fundamental properties are critical prerequisites for its successful application in synthesis.
References
Methodological & Application
The Strategic Role of 7-Bromo-6-fluoroisoquinoline in Modern Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoquinoline Scaffold and the Strategic Introduction of Bromine and Fluorine
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds, from traditional analgesics like morphine to modern anticancer agents.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional framework for the precise orientation of functional groups, facilitating specific interactions with biological targets. The strategic functionalization of this core is paramount in drug discovery, and 7-bromo-6-fluoroisoquinoline has emerged as a particularly valuable building block.
The introduction of halogen atoms, specifically bromine and fluorine, at the 6 and 7-positions of the isoquinoline ring system is a deliberate design element with profound implications for the pharmacological properties of the resulting molecules. The fluorine atom, with its small size and high electronegativity, can enhance metabolic stability, improve binding affinity by participating in hydrogen bonding or dipole-dipole interactions, and modulate the pKa of nearby functional groups. The bromine atom, on the other hand, serves as a versatile synthetic handle. Its presence allows for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which enables the introduction of a diverse range of aryl and heteroaryl substituents.[3][4][5] This capacity for late-stage diversification is a significant advantage in the exploration of structure-activity relationships (SAR) during lead optimization.
This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors. Detailed protocols for its synthesis and derivatization are also presented to enable researchers to effectively utilize this versatile building block in their drug discovery programs.
Synthetic Pathways to this compound: A Plausible Approach
While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature, a plausible and efficient route can be devised based on established isoquinoline syntheses, such as the Pomeranz–Fritsch reaction.[1][2][6] This classical method involves the acid-catalyzed cyclization of a benzalaminoacetal.[7][8]
A logical starting material for the synthesis of this compound would be 3-bromo-4-fluorobenzaldehyde. The synthesis would proceed through the following key steps:
-
Formation of the Schiff Base: Condensation of 3-bromo-4-fluorobenzaldehyde with aminoacetaldehyde dimethyl acetal.
-
Cyclization: Acid-catalyzed intramolecular cyclization of the resulting Schiff base to form the isoquinoline core. Concentrated sulfuric acid is traditionally used, though milder conditions with Lewis acids may also be effective.[2]
-
Aromatization: Dehydration of the cyclized intermediate to yield the aromatic this compound.
Protocol 1: Plausible Synthesis of this compound via a Modified Pomeranz-Fritsch Reaction
Materials:
-
3-Bromo-4-fluorobenzaldehyde
-
Aminoacetaldehyde dimethyl acetal
-
Toluene
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Equipment:
-
Round-bottom flask with Dean-Stark trap and reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Step 1: Formation of the N-(3-bromo-4-fluorobenzylidene)-2,2-dimethoxyethanamine
-
To a solution of 3-bromo-4-fluorobenzaldehyde (1.0 eq) in toluene, add aminoacetaldehyde dimethyl acetal (1.1 eq).
-
Fit the flask with a Dean-Stark trap and reflux condenser and heat the mixture to reflux for 4-6 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude Schiff base. This intermediate is often used in the next step without further purification.
-
-
Step 2: Cyclization and Aromatization to this compound
-
Carefully add the crude Schiff base from Step 1 to an excess of cold (0 °C) concentrated sulfuric acid with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
-
Application in Medicinal Chemistry: A Scaffold for Potent Kinase Inhibitors
The primary application of this compound in medicinal chemistry is as a versatile building block for the synthesis of potent and selective kinase inhibitors.[9] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[10][11] The development of small molecule inhibitors that target specific kinases has revolutionized the treatment of various malignancies.
The this compound scaffold is particularly well-suited for targeting the ATP-binding site of kinases. The nitrogen atom of the isoquinoline ring can act as a hinge-binding motif, forming a crucial hydrogen bond with the backbone of the kinase hinge region. The bromine at the 7-position allows for the introduction of larger, often hydrophobic, substituents via Suzuki-Miyaura coupling. These substituents can occupy the hydrophobic pocket adjacent to the ATP-binding site, thereby enhancing both potency and selectivity.
Several key kinase families have been targeted using strategies that could employ the this compound scaffold:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13][14]
-
Mesenchymal-Epithelial Transition Factor (MET): The MET signaling pathway is implicated in cell proliferation, survival, and motility. Its aberrant activation is a driver in many cancers.[11][15][16]
-
AXL Receptor Tyrosine Kinase: AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and is involved in cell survival, proliferation, and migration. Overexpression of AXL is associated with poor prognosis and drug resistance in various cancers.[17][18][19][20]
The general strategy for utilizing this compound in the synthesis of kinase inhibitors is depicted in the workflow below:
Caption: General workflow for the development of kinase inhibitors from this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids.[3]
Materials:
-
This compound
-
Arylboronic acid (or boronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME), often with water as a co-solvent
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (or microwave reactor)
-
Inert gas line and manifold
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (typically 2-10 mol%) under a positive flow of inert gas.
-
Add the degassed solvent system via syringe. A common solvent system is a 4:1 mixture of 1,4-dioxane and water.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. If using a microwave reactor, typical conditions are 100-150 °C for 15-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-6-fluoroisoquinoline derivative.
-
Data Presentation: Key Parameters for Suzuki-Miyaura Coupling
The following table summarizes key quantitative parameters for a typical Suzuki-Miyaura coupling reaction with this compound. These values serve as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Equivalents of Boronic Acid | 1.1 - 2.0 | A slight excess is typically used to ensure complete consumption of the starting material. |
| Palladium Catalyst Loading | 2 - 10 mol% | Higher loadings may be necessary for challenging substrates. |
| Base Equivalents | 2.0 - 3.0 | The choice of base can significantly impact the reaction outcome. K₃PO₄ is often effective for challenging couplings. |
| Reaction Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive aryl chlorides, but the C-Br bond is generally more reactive. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
The Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion and Future Perspectives
This compound is a strategically designed building block that offers significant advantages in the field of medicinal chemistry, particularly in the development of kinase inhibitors. Its unique combination of a fluorine atom for modulating physicochemical properties and a bromine atom as a versatile synthetic handle allows for the efficient generation of diverse libraries of compounds for biological screening. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to leverage the potential of this valuable scaffold in their drug discovery endeavors. As the demand for more selective and potent therapeutics continues to grow, the importance of such well-designed and strategically functionalized building blocks will undoubtedly increase.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. researchgate.net [researchgate.net]
- 9. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Pharmacokinetic and Pharmacological Properties of the Potent and Selective MET Kinase Inhibitor 1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.ed.ac.uk [pure.ed.ac.uk]
- 18. Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
The Strategic Application of 7-Bromo-6-fluoroisoquinoline in Suzuki Coupling Reactions: A Guide for Advanced Drug Discovery
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The isoquinoline core is a cornerstone in the architecture of pharmacologically active molecules. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. The strategic incorporation of halogen atoms, such as bromine and fluorine, further enhances the utility of this scaffold. Specifically, 7-Bromo-6-fluoroisoquinoline has emerged as a highly valuable building block in drug discovery. The bromine atom at the 7-position serves as a versatile handle for carbon-carbon bond formation, most notably through the robust and highly efficient Suzuki-Miyaura cross-coupling reaction. The presence of a fluorine atom at the 6-position can significantly modulate the physicochemical properties of the resulting derivatives, including metabolic stability, lipophilicity, and binding affinity, making this scaffold particularly attractive for the development of novel therapeutics.[1] This guide provides a comprehensive overview, detailed protocols, and expert insights into the successful application of this compound in Suzuki coupling reactions.
Core Principles: The Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[2] In the context of this compound, the reaction facilitates the formation of a C-C bond at the C7 position, introducing a wide array of aryl and heteroaryl substituents.
The general transformation is depicted below:
The success of this transformation hinges on a synergistic interplay of several key components: the palladium catalyst, the ligand, the base, and the solvent system. The electronic nature of the this compound substrate, with the electron-withdrawing fluorine atom, generally enhances the rate of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling reaction proceeds through a well-established catalytic cycle, as illustrated in the diagram below. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols: A Practical Guide
The following protocols are designed to provide a robust starting point for the Suzuki coupling of this compound with a variety of boronic acids and their derivatives.
Materials and Equipment
-
Substrates: this compound, Arylboronic acid or Arylboronic acid pinacol ester
-
Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Bis(tri-tert-butylphosphine)palladium(0) (Pd[P(tBu)₃]₂)
-
Bases: Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃)
-
Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Water (degassed)
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, inert gas supply (Argon or Nitrogen), standard laboratory glassware for work-up and purification.
General Procedure for Suzuki Coupling
-
To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
Seal the flask/vial, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the degassed solvent system via syringe.
-
Place the reaction mixture in a preheated oil bath or heating mantle and stir vigorously at the specified temperature for the indicated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 7-aryl-6-fluoroisoquinoline.
Data Presentation: Recommended Reaction Conditions
The choice of catalyst, base, and solvent is critical for achieving high yields and purity. The following table provides a summary of recommended starting conditions for the Suzuki coupling of this compound with various arylboronic acids.
| Catalyst (mol%) | Ligand (if applicable) | Base (equivalents) | Solvent System | Temperature (°C) | Typical Coupling Partners |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | Electron-rich and simple arylboronic acids |
| Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | THF/H₂O (4:1) | 80-90 | Heteroarylboronic acids, sterically hindered boronic acids |
| Pd[P(tBu)₃]₂ (2) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100-110 | Electron-deficient arylboronic acids, challenging substrates |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: A generalized workflow for the Suzuki coupling experiment.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of novel 7-aryl-6-fluoroisoquinoline derivatives via the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided in this guide offer a solid foundation for researchers in drug discovery and medicinal chemistry to efficiently access a diverse range of compounds for biological evaluation. The continued development of more active and robust catalyst systems will undoubtedly further expand the scope and applicability of this important transformation, paving the way for the discovery of next-generation therapeutics.
References
Application Notes and Protocols for Sonogashira Coupling with 7-Bromo-6-fluoroisoquinoline
Introduction: The Strategic Importance of Alkynyl-Isoquinolines
The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active molecules. The introduction of an alkynyl group onto this framework via the Sonogashira coupling reaction is a powerful strategy in medicinal chemistry and materials science. This carbon-carbon bond-forming reaction provides a linear and rigid linker, enabling the exploration of chemical space in drug design, the construction of complex molecular architectures, and the synthesis of functional organic materials.
7-Bromo-6-fluoroisoquinoline is a particularly valuable building block. The bromine atom at the 7-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 6-position can significantly modulate the physicochemical properties of the resulting molecule, such as lipophilicity, metabolic stability, and binding affinity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with this compound, grounded in mechanistic understanding and field-proven insights.
Mechanistic Considerations: A Tale of Two Catalytic Cycles
The Sonogashira coupling reaction is a testament to the power of cooperative catalysis, traditionally employing both palladium and copper catalysts to achieve the cross-coupling of a terminal alkyne with an aryl or vinyl halide. While the precise mechanism can be complex and subject to reaction conditions, the generally accepted pathway involves two interconnected catalytic cycles.
The Palladium Cycle (The Workhorse):
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-limiting step of the reaction. The electron-withdrawing nature of the fluorine atom and the isoquinoline ring system can influence the electron density at the C-Br bond, affecting the rate of this step.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The desired product, 7-(alkynyl)-6-fluoroisoquinoline, is formed as the palladium(II) complex undergoes reductive elimination, regenerating the active Pd(0) catalyst.
The Copper Cycle (The Activator):
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.
-
Deprotonation: In the presence of a base, the copper-alkyne complex facilitates the deprotonation of the terminal alkyne, forming a copper(I) acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle.
It is important to note that copper-free Sonogashira protocols have been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling), which can be an issue in the presence of copper and oxygen.
Experimental Protocols
The following protocols are provided as a robust starting point for the Sonogashira coupling of this compound. Optimization may be necessary depending on the specific terminal alkyne used.
Protocol 1: Standard Palladium/Copper Co-Catalyzed Sonogashira Coupling
This protocol is adapted from procedures used for similar bromo-fluoro substituted heterocyclic systems and is a reliable method for a broad range of terminal alkynes.
Table 1: Reagents and Materials for Standard Protocol
| Reagent/Material | Molecular Weight ( g/mol ) | Suggested Quantity | Moles (mmol) | Equivalents |
| This compound | 226.04 | 226 mg | 1.0 | 1.0 |
| Terminal Alkyne | Variable | Variable | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.10 | 0.10 |
| Triethylamine (TEA) | 101.19 | 5 mL | - | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 5 mL | - | - |
| Inert Gas (Argon or Nitrogen) | - | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (226 mg, 1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol), and Copper(I) iodide (19 mg, 0.10 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent the homocoupling of the alkyne (Glaser coupling).
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (5 mL) and triethylamine (5 mL). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-(alkynyl)-6-fluoroisoquinoline.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with sensitive substrates or when alkyne homocoupling is a significant side reaction.
Table 2: Reagents and Materials for Copper-Free Protocol
| Reagent/Material | Molecular Weight ( g/mol ) | Suggested Quantity | Moles (mmol) | Equivalents |
| This compound | 226.04 | 226 mg | 1.0 | 1.0 |
| Terminal Alkyne | Variable | Variable | 1.5 | 1.5 |
| PdCl₂(PPh₃)₂ | 701.90 | 35 mg | 0.05 | 0.05 |
| Diisopropylethylamine (DIPEA) | 129.24 | 0.52 mL | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 5 mL | - | - |
| Inert Gas (Argon or Nitrogen) | - | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (226 mg, 1.0 mmol) and Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 35 mg, 0.05 mmol).
-
Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.
-
Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (5 mL) and diisopropylethylamine (0.52 mL, 3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.5 mmol) to the mixture.
-
Reaction and Monitoring: Heat the reaction mixture to 80-10
The Strategic Utility of 7-Bromo-6-fluoroisoquinoline in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of contemporary drug discovery and materials science, the isoquinoline core structure is a recurring motif of profound significance.[1] Its derivatives are integral to a wide array of pharmaceuticals, including anesthetics, antihypertensives, and antiretroviral agents.[1] The strategic introduction of specific functional groups onto this scaffold allows for the fine-tuning of molecular properties, enabling precise interactions with biological targets. 7-Bromo-6-fluoroisoquinoline has emerged as a particularly valuable building block, offering a unique combination of reactivity and structural features. The presence of a bromine atom at the 7-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and membrane permeability of the final compounds.[2][3]
This comprehensive guide delves into the practical applications of this compound as a cornerstone in organic synthesis. We will explore its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions, providing detailed, field-proven protocols for its successful implementation in the laboratory.
The Synthetic Value Proposition: Reactivity and Selectivity
The synthetic utility of this compound is primarily centered around the reactivity of the C7-Br bond in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these transformations is I > Br > Cl > F.[4] This inherent reactivity profile makes the bromo substituent at the 7-position an ideal site for selective functionalization. The electron-withdrawing nature of the fluorine atom at the adjacent C6 position can subtly influence the electronic properties of the aromatic system, potentially impacting the rates of oxidative addition in the catalytic cycle.
This section will detail the application of this compound in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.
Application 1: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-6-fluoroisoquinolines
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds between an organohalide and an organoboron compound.[5][6] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in many biologically active molecules.
Reaction Principle and Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst.[7][8] It commences with the oxidative addition of the aryl bromide (this compound) to a Pd(0) complex. This is followed by transmetalation with a boronic acid or ester in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (or boronic acid pinacol ester)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst, for instance, a pre-catalyst like Pd(dppf)Cl₂ (2-5 mol%) or generate the active catalyst in situ by adding Pd(OAc)₂ (2-5 mol%) and a suitable ligand (e.g., PPh₃, 4-10 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to achieve a concentration of 0.1-0.2 M with respect to the this compound.
-
Place the reaction mixture in a preheated oil bath or heating mantle at 80-100 °C.
-
Stir the reaction mixture vigorously for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-6-fluoroisoquinoline.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Common and effective palladium precursors. |
| Ligand | PPh₃, SPhos, XPhos, Buchwald ligands | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[9] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often optimal for solubility and reaction rate. |
| Temperature | 80 - 110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
Application 2: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-6-fluoroisoquinolines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[10][11] This methodology is invaluable for introducing nitrogen-containing functionalities, which are crucial pharmacophores in many drug molecules.
Reaction Principle and Mechanistic Insight
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions.[11][12] It begins with the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a strong base generates a palladium-amido intermediate, which undergoes reductive elimination to form the 7-amino-6-fluoroisoquinoline product and regenerate the Pd(0) catalyst.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)
-
Toluene or 1,4-Dioxane (anhydrous, degassed)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Oven-dried Schlenk tube or flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
-
Glovebox (recommended for handling air-sensitive reagents)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and NaOtBu (1.2-1.5 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).
-
Add anhydrous, degassed toluene or 1,4-dioxane via syringe to achieve a concentration of 0.1-0.2 M.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir the mixture for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-amino-6-fluoroisoquinoline derivative.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium precursors. |
| Ligand | Xantphos, BINAP, DavePhos | Bulky, electron-rich ligands are crucial for promoting reductive elimination.[11] |
| Base | NaOtBu, LHMDS, K₂CO₃ | A strong, non-nucleophilic base is required for deprotonation of the amine. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 90 - 120 °C | Higher temperatures are often necessary to drive the reaction to completion. |
Application 3: Sonogashira Coupling for the Synthesis of 7-Alkynyl-6-fluoroisoquinolines
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[13][14] This reaction is a cornerstone for the synthesis of conjugated enynes and aryl alkynes, which are important motifs in materials science and medicinal chemistry.
Reaction Principle and Mechanistic Insight
The Sonogashira coupling involves two interconnected catalytic cycles.[13] The palladium cycle is similar to that of the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.
Caption: Catalytic Cycles of the Sonogashira Coupling.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. This procedure is adapted from a similar reaction with a bromo-fluoro-substituted pyridine derivative.[15]
Materials:
-
This compound
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a Pd(II) source and a phosphine ligand
-
Copper(I) iodide (CuI)
-
A base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH)
-
Anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas line and manifold
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (1-5 mol%), and CuI (2-10 mol%).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-16 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-alkynyl-6-fluoroisoquinoline.
Data Presentation: Representative Sonogashira Coupling Conditions
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard and effective catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate.[13] |
| Base | Et₃N, i-Pr₂NH, Piperidine | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous polar aprotic solvents are typically used. |
| Temperature | Room Temperature to 60 °C | The reaction is often efficient at or near room temperature. |
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic halogenation in the design of versatile synthetic building blocks. Its utility in palladium-catalyzed cross-coupling reactions, as demonstrated in the detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, opens a gateway to a vast chemical space of novel isoquinoline derivatives. The methodologies presented herein provide a solid foundation for researchers and drug development professionals to harness the potential of this valuable scaffold in their synthetic endeavors. The continued exploration of new catalytic systems and reaction conditions will undoubtedly further expand the applications of this compound, solidifying its role as a key component in the synthesis of next-generation pharmaceuticals and advanced materials.
References
- 1. One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N -fluoroalkyl-1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00713A [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Regioselective Synthesis of 7-Bromo-6-fluoroisoquinoline Analogs
Introduction: The Significance of 7-Bromo-6-fluoroisoquinoline Analogs in Modern Drug Discovery
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[4][5][6] The strategic introduction of halogen atoms, such as bromine and fluorine, into the isoquinoline nucleus can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability, while bromine serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[7][8]
This guide provides a comprehensive overview and a detailed protocol for the regioselective synthesis of this compound analogs, a class of compounds with significant potential in the development of novel therapeutic agents. The presented synthetic strategy is designed to offer researchers a reliable and adaptable methodology for accessing these valuable building blocks.
Synthetic Strategy: A Regioselective Approach
The key challenge in the synthesis of this compound lies in achieving precise control over the regiochemistry of the halogen substituents on the benzene ring. The following multi-step synthetic approach is designed to ensure the desired 7-bromo-6-fluoro substitution pattern. The overall workflow is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
This strategy employs the Pomeranz-Fritsch reaction, a classic and reliable method for isoquinoline synthesis.[9][10] The regioselectivity is established from the commercially available starting material, 3-fluoro-4-bromobenzaldehyde.
Detailed Experimental Protocols
Part 1: Synthesis of N-(3-Fluoro-4-bromobenzyl)-2,2-diethoxyethanamine
This initial step involves the formation of a Schiff base intermediate followed by its reduction to the corresponding secondary amine.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Supplier |
| 3-Fluoro-4-bromobenzaldehyde | C7H4BrFO | 203.01 | Sigma-Aldrich |
| Aminoacetaldehyde diethyl acetal | C6H15NO2 | 133.19 | Sigma-Aldrich |
| Sodium borohydride (NaBH4) | NaBH4 | 37.83 | Sigma-Aldrich |
| Methanol (MeOH) | CH4O | 32.04 | Fisher Scientific |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO4) | MgSO4 | 120.37 | Sigma-Aldrich |
Step-by-Step Protocol:
-
Schiff Base Formation: In a round-bottom flask, dissolve 3-fluoro-4-bromobenzaldehyde (1.0 eq) in methanol. To this solution, add aminoacetaldehyde diethyl acetal (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. The crude N-(3-fluoro-4-bromobenzyl)-2,2-diethoxyethanamine can be purified by column chromatography on silica gel.
Part 2: Pomeranz-Fritsch Cyclization to this compound
The second part of the synthesis involves the acid-catalyzed cyclization of the amine intermediate to form the desired isoquinoline ring system.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Supplier |
| N-(3-Fluoro-4-bromobenzyl)-2,2-diethoxyethanamine | C13H19BrFNO2 | 320.20 | Synthesized in Part 1 |
| Concentrated Sulfuric Acid (H2SO4) | H2SO4 | 98.08 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution (NaHCO3) | NaHCO3 | 84.01 | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | Sigma-Aldrich |
Step-by-Step Protocol:
-
Cyclization: Dissolve the purified N-(3-fluoro-4-bromobenzyl)-2,2-diethoxyethanamine (1.0 eq) in a suitable solvent such as dichloromethane. Cool the solution to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (5-10 eq) dropwise, maintaining the temperature below 10 °C. After the addition, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution to a pH of 8-9 by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to yield the final product.
Characterization Data
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons with characteristic chemical shifts and coupling constants consistent with the substituted isoquinoline ring system.[11] |
| ¹³C NMR | Aromatic carbons showing distinct signals, with the carbon atoms attached to fluorine and bromine exhibiting characteristic chemical shifts. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C9H5BrFN, along with a characteristic isotopic pattern for the bromine atom. |
Mechanism of the Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction proceeds through an electrophilic aromatic substitution mechanism. The key steps are outlined below.
Caption: Mechanism of the Pomeranz-Fritsch reaction.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Part 1 | Incomplete reaction or decomposition of the product. | Ensure anhydrous conditions. Monitor the reaction closely by TLC. Optimize the reaction time and temperature. |
| Low Yield in Part 2 | Inefficient cyclization. | Vary the concentration of the acid and the reaction temperature. Consider using alternative strong acids like polyphosphoric acid (PPA).[1] |
| Formation of Byproducts | Side reactions due to harsh acidic conditions. | Perform the reaction at a lower temperature and monitor the addition of acid carefully. |
| Purification Difficulties | Close polarity of the product and impurities. | Use a different solvent system for column chromatography or consider alternative purification techniques such as preparative TLC or HPLC. |
Conclusion
The protocol detailed in this application note provides a robust and regioselective method for the synthesis of this compound analogs. By leveraging the Pomeranz-Fritsch reaction with a strategically substituted starting material, this approach offers a reliable pathway to these valuable heterocyclic compounds. The versatility of the bromine substituent at the 7-position allows for further diversification through various cross-coupling reactions, opening avenues for the creation of extensive libraries of novel isoquinoline derivatives for drug discovery and development.
References
- 1. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids | MDPI [mdpi.com]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Isoquinoline synthesis [quimicaorganica.org]
- 10. scribd.com [scribd.com]
- 11. Isoquinoline, 6-broMo-7-fluoro-(1258833-80-5) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols: Halogenation Techniques for Isoquinoline Synthesis
<
Abstract
Halogenated isoquinolines are pivotal structural motifs in medicinal chemistry and drug development, serving as versatile intermediates for the synthesis of complex pharmaceutical agents.[1][2] The introduction of a halogen atom can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its biological activity and therapeutic potential.[2] This guide provides a comprehensive overview of key halogenation techniques for the synthesis of isoquinoline derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of various methods, offer detailed, field-proven protocols, and present data to guide experimental design.
Introduction: The Significance of Halogenated Isoquinolines
The isoquinoline scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[3][4][5] Halogenation of the isoquinoline core provides a powerful tool for lead optimization and the development of new chemical entities. The halogen atom can act as a synthetic handle for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations, enabling the exploration of a vast chemical space.[1]
This document will focus on practical and widely applicable halogenation methods, including electrophilic aromatic substitution on the isoquinoline ring system and strategies involving isoquinoline N-oxides.
Electrophilic Halogenation of the Isoquinoline Core
Electrophilic aromatic substitution (SEAr) is a fundamental approach for the direct halogenation of the isoquinoline ring. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of halogenating agent, solvent, and acid catalyst.[6][7] The electron-deficient nature of the pyridine ring in isoquinoline generally directs electrophilic attack to the more electron-rich benzene ring, primarily at the C5 and C8 positions.[8][9]
Bromination with N-Bromosuccinimide (NBS) in Strong Acid
A highly regioselective method for the monobromination of isoquinoline at the C5 position can be achieved using N-bromosuccinimide (NBS) in concentrated sulfuric acid.[6][7] This method is sensitive to temperature and the choice of acid.[6][7]
Causality of Experimental Choices:
-
NBS: A convenient and solid source of electrophilic bromine, safer to handle than liquid bromine.
-
Concentrated H₂SO₄: Protonates the isoquinoline nitrogen, further deactivating the pyridine ring towards electrophilic attack and enhancing the selectivity for substitution on the carbocyclic ring. The strong acid also enhances the electrophilicity of the brominating agent.[6]
-
Low Temperature (-20 °C): Crucial for controlling the reaction rate and suppressing the formation of undesired side products and polybrominated species, thus maximizing the yield of the desired 5-bromo isomer.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis [wisdomlib.org]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 9. tutorsglobe.com [tutorsglobe.com]
Troubleshooting & Optimization
Improving yield in 7-Bromo-6-fluoroisoquinoline synthesis
Answering the call for enhanced synthetic efficiency, this Technical Support Center provides researchers, scientists, and drug development professionals with a specialized resource for troubleshooting the synthesis of 7-Bromo-6-fluoroisoquinoline. As a Senior Application Scientist, my goal is to bridge the gap between established protocols and practical laboratory challenges, offering insights grounded in mechanistic principles to improve yield and purity.
The synthesis of polysubstituted heterocyclic scaffolds like this compound is often non-trivial. The presence of two deactivating halogen substituents on the phenyl ring presents a significant hurdle for classical isoquinoline syntheses, which typically rely on electrophilic aromatic substitution for the key ring-closing step. This guide is structured to address these specific challenges in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Which classical synthetic route is most suitable for this compound, considering the deactivating halogen substituents?
A1: Both the Bischler-Napieralski and Pomeranz-Fritsch reactions are viable, but each requires significant optimization. The Bischler-Napieralski reaction, involving the cyclization of a β-phenylethylamide, is often a more direct route.[1][2] However, the success of its key step—intramolecular electrophilic aromatic substitution—is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing fluorine and bromine atoms significantly deactivates the ring, making cyclization difficult under standard conditions.[2] Therefore, more forceful conditions, such as stronger condensing agents or higher temperatures, are typically necessary. The Pomeranz-Fritsch reaction offers an alternative but can be lower-yielding and prone to side reactions if not carefully controlled.[3][4]
Q2: What is the primary mechanistic challenge introduced by the 6-fluoro and 7-bromo substituents?
A2: The primary challenge is the reduced nucleophilicity of the aromatic ring. Both fluorine and bromine are electron-withdrawing groups (EWG) that deactivate the ring towards electrophilic attack. In syntheses like the Bischler-Napieralski or Pomeranz-Fritsch, the final ring-closing step is an intramolecular Friedel-Crafts-type acylation or alkylation. A deactivated ring slows this cyclization step dramatically, often leading to low yields, incomplete reactions, or decomposition of starting materials under the harsh conditions required to force the reaction to completion.
Q3: From what commercially available starting material would a synthesis typically commence?
A3: A logical and common starting point would be 3-Bromo-4-fluorophenethylamine. This precursor contains the required halogen substitution pattern and the necessary ethylamine side chain for elaboration into the isoquinoline core. The synthesis would then proceed by N-acylation followed by cyclization and aromatization.
Troubleshooting Guide: The Bischler-Napieralski Approach
This is often the most explored route, starting from 3-Bromo-4-fluorophenethylamine. The general workflow is outlined below.
Caption: General workflow for this compound synthesis via the Bischler-Napieralski reaction.
Q4: My Bischler-Napieralski cyclization yield is extremely low or fails completely. What is the cause and how can I fix it?
Potential Cause: Insufficient activation by the condensing agent to overcome the deactivating effects of the bromo and fluoro groups. Standard reagents like phosphorus oxychloride (POCl₃) alone may be ineffective.[5]
Troubleshooting & Optimization:
-
Increase Reagent Strength: For deactivated substrates, stronger dehydrating/condensing agents are required. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a common and more effective choice.[5] Other powerful options include triflic anhydride (Tf₂O) or polyphosphoric acid (PPA), also known as Eaton's reagent.[2][5]
-
Elevate Temperature: Thermal energy is often required to drive the reaction to completion. Consider moving from refluxing acetonitrile or toluene to higher boiling point solvents like xylene or diphenyl ether, or employing microwave irradiation for rapid, high-temperature heating.[6]
-
Check Starting Material Purity: Ensure the N-acylated precursor is pure and completely dry. Trace amounts of water can quench the dehydrating agent, stalling the reaction.
| Condition/Reagent | Typical Temperature | Expected Outcome on Deactivated Substrate |
| POCl₃ in Acetonitrile | 82 °C (Reflux) | Low to no yield |
| P₂O₅ / POCl₃ | 110 °C (Reflux) | Moderate yield |
| Polyphosphoric Acid (PPA) | 140-160 °C | Moderate to good yield |
| Microwave, POCl₃ | 150-180 °C | Potentially rapid reaction with good yield |
Q5: The reaction produces a significant amount of black, intractable tar instead of the desired dihydroisoquinoline. How can this be prevented?
Potential Cause: The harsh, strongly acidic conditions and high temperatures required for cyclization can cause polymerization and decomposition of the starting material and product. This is a common issue in reactions with sensitive substrates.[7]
Troubleshooting & Optimization:
-
Controlled Reagent Addition: Add the condensing agent (e.g., POCl₃) slowly to a solution of the amide at a lower temperature (e.g., 0 °C) before gradually heating to reflux. This can prevent an initial, uncontrolled exotherm that leads to charring.
-
Solvent Choice: Using a solvent like toluene or xylene can help to better moderate the reaction temperature and keep intermediates in solution, reducing polymerization.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately. Prolonged exposure to harsh conditions will only increase byproduct formation.
Q6: The final dehydrogenation/aromatization step is inefficient. What are the best practices?
Potential Cause: Incomplete conversion of the dihydroisoquinoline intermediate to the final aromatic isoquinoline.
Troubleshooting & Optimization:
-
Catalyst and Hydrogen Acceptor: The most common method is catalytic dehydrogenation using 10% Palladium on carbon (Pd/C) in a high-boiling solvent like decalin or xylene at reflux.[8]
-
Alternative Oxidants: If catalytic transfer is problematic, chemical oxidants can be used. Sulfur or selenium at high temperatures are classical, albeit odorous, methods. A milder alternative is oxidation with manganese dioxide (MnO₂) in a chlorinated solvent.
Troubleshooting Purification
Q7: I am struggling to purify the final this compound from reaction byproducts. What strategies can I employ?
Potential Cause: Bromo- and fluoro-substituted aromatic compounds can be sensitive to acidic silica gel, leading to streaking or decomposition on the column. Additionally, regioisomers, if formed, can have very similar polarities, making separation difficult.[9]
Troubleshooting & Optimization:
-
Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. The basic nitrogen of the isoquinoline allows it to be extracted into an acidic aqueous layer (e.g., 1M HCl). This layer can then be washed with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. Finally, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extracting with an organic solvent (e.g., dichloromethane) will recover the purified product.
-
Chromatography Modifications:
-
Deactivate Silica: Pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a basic modifier like triethylamine (~0.5-1%) to neutralize acidic sites.[9]
-
Switch Stationary Phase: Consider using neutral or basic alumina, which can be less harsh for acid-sensitive compounds.[9]
-
Reverse-Phase Chromatography: If the compound and impurities have suitable solubility, reverse-phase (C18) chromatography can provide an alternative selectivity for separation.[9]
-
-
Recrystallization: This is a powerful technique for final purification. Screen various solvent systems (e.g., ethanol/water, hexane/ethyl acetate, toluene) to find conditions that yield high-purity crystals.
Experimental Protocols
Protocol 1: Optimized Bischler-Napieralski Cyclization for Deactivated Substrates
This protocol is designed to maximize the yield of the challenging cyclization step.
References
- 1. researchgate.net [researchgate.net]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Bromination of 6-Fluoroisoquinoline
Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of halogenated isoquinoline derivatives. Here, we address common challenges and side reactions encountered during the electrophilic bromination of 6-fluoroisoquinoline, providing in-depth troubleshooting advice and optimized protocols to enhance reaction outcomes, yield, and purity.
Structure of This Guide
This document is divided into two main sections:
-
Part 1: Troubleshooting Guide (Q&A Format): This section directly addresses specific experimental issues, such as low yield, poor regioselectivity, and the formation of polybrominated species. Each question is followed by a detailed explanation of the underlying chemical principles and a set of actionable solutions.
-
Part 2: Frequently Asked Questions (FAQs): This part covers broader, foundational questions regarding reagent selection, reaction conditions, and purification strategies to provide a comprehensive knowledge base for planning your synthesis.
PART 1: Troubleshooting Guide
Question 1: My reaction yields are consistently low, and I observe a significant amount of dark, tar-like residue. What is causing this decomposition?
Answer:
Low yields accompanied by tar formation are typically indicative of overly harsh reaction conditions or the use of a brominating agent that is too reactive for the 6-fluoroisoquinoline substrate. The isoquinoline nucleus is susceptible to degradation under strongly acidic and oxidative environments, which can be exacerbated at elevated temperatures.
Underlying Causality:
-
Highly Reactive Brominating Agents: Molecular bromine (Br₂) is a powerful oxidizing agent. In the presence of a strong Lewis or Brønsted acid catalyst, its reactivity is further enhanced, which can lead to uncontrolled side reactions and polymerization of the electron-rich isoquinoline ring, resulting in insoluble, dark-colored byproducts.
-
Elevated Temperatures: While heating can increase the reaction rate, it can also accelerate decomposition pathways. The energy input may overcome the activation barrier for undesired side reactions, leading to a complex mixture and reduced yield of the target molecule.
-
Inadequate Quenching: Failure to properly neutralize the acidic reaction medium and quench the excess brominating agent during workup can lead to product degradation upon solvent removal and storage.
Troubleshooting & Optimization Protocol:
-
Reagent Selection: Switch from molecular bromine (Br₂) to a milder brominating agent such as N-Bromosuccinimide (NBS).[1] NBS is a solid, making it easier to handle, and it generates bromine in situ at a controlled rate, minimizing substrate decomposition.
-
Temperature Control: Maintain strict temperature control throughout the reaction. Start the reaction at a low temperature (e.g., 0 °C or even -25 °C) and allow it to slowly warm to room temperature if necessary.[2] Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and prevent over-reaction.
-
Proper Workup: Pour the completed reaction mixture onto crushed ice and quench any remaining bromine with a reducing agent like a 5% aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution until the characteristic orange/brown color of bromine disappears.
-
Neutralization: Carefully neutralize the acidic mixture by adding a base (e.g., saturated NaHCO₃ or dilute NaOH solution) until the pH is neutral or slightly basic (pH 7-8). This step is critical to prevent acid-catalyzed degradation during extraction and concentration.[3]
Question 2: I am observing significant amounts of a di-brominated product. How can I improve the selectivity for mono-bromination?
Answer:
The formation of di-brominated and other polyhalogenated products is a common side reaction when the substrate is more reactive than the mono-brominated product.[4] The first bromine substituent can sometimes further activate the ring towards a second electrophilic attack, or the reaction conditions may be too forcing.
Underlying Causality:
-
Stoichiometry: Using a significant excess of the brominating agent will inevitably drive the reaction towards polybromination.
-
Reaction Rate vs. Addition Rate: If the brominating agent is added too quickly, localized areas of high concentration can lead to rapid, multiple substitutions on a single molecule before the reagent has dispersed throughout the solution.
-
Substrate Reactivity: The 6-fluoro group is deactivating, but the isoquinoline ring system is inherently electron-rich. Electrophilic substitution is strongly favored at the C5 and C8 positions.[5][6] Once the first bromine is introduced (e.g., at C5), the molecule may still be sufficiently reactive to undergo a second bromination (e.g., at C8).
Troubleshooting & Optimization Protocol:
-
Control Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the brominating agent (preferably NBS). Accurately weigh all reagents.
-
Slow Addition: Add the brominating agent portion-wise as a solid or as a solution in the reaction solvent over an extended period.[2] This maintains a low, steady concentration of the electrophile and favors mono-substitution.
-
Solvent Choice: Use a solvent that can moderate reactivity. Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are common choices.[1][3] For highly activated systems, more coordinating solvents can sometimes temper the reactivity of the electrophile.
-
Monitoring: Closely monitor the reaction via TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to a satisfactory degree and before significant di-brominated product appears.
Decision Workflow for Common Bromination Issues
Caption: Troubleshooting flowchart for bromination of 6-fluoroisoquinoline.
Question 3: My main product is a different isomer than the one I intended to synthesize. How can I control the regioselectivity of the bromination?
Answer:
Regioselectivity in the electrophilic substitution of isoquinolines is governed by a combination of the inherent reactivity of the heterocyclic system and the directing effects of substituents. For isoquinoline itself, electrophilic attack occurs preferentially at the C5 and C8 positions of the benzenoid ring.[6] The fluorine atom at C6, being an ortho-, para-director, reinforces this preference by directing towards C5 (ortho) and, to a lesser extent, C7 (ortho). The outcome is highly sensitive to the reaction conditions, particularly the acid used.
Underlying Causality:
-
Kinetic vs. Thermodynamic Control: At low temperatures, the reaction is under kinetic control, and the product distribution reflects the relative stability of the transition states leading to the different Wheland intermediates. At higher temperatures, thermodynamic control may favor the most stable product isomer, which may not be the kinetic product.
-
Nature of the Electrophile: The "active" brominating species can change depending on the medium. In strong acids like H₂SO₄, the isoquinoline nitrogen is protonated. This makes the entire molecule less reactive and can alter the electron distribution, thereby influencing the site of attack. Different acid systems can lead to different regiochemical outcomes.[4][7]
Troubleshooting & Optimization Protocol:
-
Acid System Modification: The choice of acid is a powerful tool for controlling regioselectivity. Bromination of isoquinoline in concentrated sulfuric acid using NBS is reported to be highly regioselective for the 5-bromo isomer.[4] Experiment with different strong acids, such as trifluoromethanesulfonic acid (CF₃SO₃H) or polyphosphoric acid (PPA), to find the optimal conditions for your desired isomer.
-
Strict Temperature Control: To favor the kinetic product, maintain a consistently low temperature throughout the reaction. A dry ice/acetone bath (-25 °C to -18 °C) can provide the necessary control to suppress the formation of undesired isomers.[2]
-
Solvent Polarity: While less impactful than the acid system, solvent polarity can influence the reaction pathway. Conduct small-scale trials in solvents of varying polarity (e.g., CH₂Cl₂, 1,2-dichloroethane, nitromethane) to assess the impact on isomer distribution.
PART 2: Frequently Asked Questions (FAQs)
What are the recommended brominating agents for 6-fluoroisoquinoline?
The choice of brominating agent is critical for balancing reactivity with selectivity and minimizing side reactions.
| Reagent | Formula | Pros | Cons |
| Molecular Bromine | Br₂ | Inexpensive, highly reactive. | Highly toxic, corrosive, volatile liquid. Often leads to over-bromination and decomposition.[8] Low selectivity. |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid, easy to handle. Milder and more selective than Br₂.[1][2] Generates Br₂ in situ. | More expensive than Br₂. Succinimide byproduct must be removed during workup. |
| N,N'-Dibromoisocyanuric Acid | C₃HBr₂N₃O₃ | A powerful yet selective solid brominating agent, effective in strong acids like CF₃SO₃H.[4] | Can be highly reactive; requires careful handling and temperature control. |
For most applications involving 6-fluoroisoquinoline, N-Bromosuccinimide (NBS) offers the best balance of reactivity, selectivity, and safety.
How do I effectively purify the final brominated 6-fluoroisoquinoline product?
Purification is essential to remove unreacted starting materials, isomeric byproducts, and any succinimide (if using NBS). A multi-step approach is often necessary.
General Purification Workflow
Caption: Standard workflow for purifying brominated isoquinolines.
Step-by-Step Purification Protocol:
-
Aqueous Workup: After quenching and neutralization, extract the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the combined organic layers with water and then brine to remove water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and concentrate in vacuo.
-
Column Chromatography: This is the most effective method for separating isomers and other byproducts.[1][2]
-
Stationary Phase: Silica gel (60-200 µm) is standard.
-
Mobile Phase: A gradient elution system is often most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. The optimal solvent system should be determined beforehand using TLC analysis.
-
-
Recrystallization: Once the product is isolated and determined to be reasonably pure by chromatography, recrystallization can be used to obtain a highly pure, crystalline solid.[2][3]
-
Solvent Selection: Choose a solvent or solvent pair in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common choices include ethanol, isopropanol, or hexane/ethyl acetate mixtures.
-
What is the underlying mechanism for the electrophilic bromination of isoquinoline?
The reaction proceeds via a classic electrophilic aromatic substitution (SₑAr) mechanism.
-
Activation of Bromine: The brominating agent (e.g., Br₂) reacts with a Lewis or Brønsted acid to generate a more potent electrophile, such as a polarized Br-Br bond or a bromonium ion (Br⁺).
-
Nucleophilic Attack: The π-electron system of the isoquinoline's benzene ring attacks the electrophilic bromine atom. This attack is rate-determining and forms a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex.[9]
-
Deprotonation: A weak base (e.g., H₂O, HSO₄⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final brominated product.[9]
The attack occurs at C5 or C8 because the sigma complexes formed from these attacks are more stable (i.e., have more resonance structures that preserve the aromaticity of the pyridine ring) than the intermediates formed from attack at C6 or C7.[6]
References
- 1. Buy 8-Bromo-6-fluoroisoquinolin-1-ol | 2411635-05-5 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 6. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 7. [PDF] Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. | Semantic Scholar [semanticscholar.org]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
Technical Support Center: Purification of Crude 7-Bromo-6-fluoroisoquinoline
Welcome to the technical support guide for the purification of 7-Bromo-6-fluoroisoquinoline (C₉H₅BrFN). This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and require robust methods to achieve high purity. Impurities can significantly affect downstream reactions, biological assays, and the overall quality of the final active pharmaceutical ingredient (API).
This guide provides in-depth troubleshooting for common purification challenges and answers frequently asked questions, grounding all recommendations in established chemical principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My crude product is a dark, tarry oil instead of a solid. How can I clean it up before attempting advanced purification?
Answer: This is a common issue, often resulting from residual acidic reagents from the synthesis (e.g., POCl₃, P₂O₅), high-boiling solvents, or polymeric byproducts formed under harsh reaction conditions, such as in a Bischler-Napieralski synthesis.[1][2][3][4] The goal of the initial workup is to neutralize the mixture and remove these highly polar or non-volatile materials.
Probable Causes & Solutions:
-
Residual Acidic Reagents: The synthesis of isoquinolines often employs dehydrating agents like phosphoryl chloride (POCl₃) or polyphosphoric acid.[4] If not properly quenched, these can lead to product degradation and charring.
-
Solution: Carefully quench the reaction mixture by slowly adding it to a stirred slurry of ice and a base like saturated sodium bicarbonate or sodium carbonate solution until effervescence ceases and the pH is neutral or slightly basic (pH 7-8).[5]
-
-
Polymeric Byproducts: High temperatures can lead to polymerization or the formation of complex, colored side products.
-
Solution - Trituration: After an initial aqueous workup and extraction into a solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), concentrate the organic layer to an oil. Add a non-polar solvent in which the product is poorly soluble, such as hexanes or petroleum ether. Stir or sonicate the mixture. The desired product should precipitate as a solid, leaving many of the tarry impurities dissolved in the non-polar solvent. Decant the solvent and repeat if necessary.
-
Question 2: My recrystallization attempt resulted in "oiling out" or a very low yield. What went wrong?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of forming crystals. This typically happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.[6] Low yield is often a consequence of poor solvent selection.
Troubleshooting Steps:
-
Systematic Solvent Selection: The ideal recrystallization solvent should dissolve the crude product poorly at room temperature but completely at its boiling point. Test a range of solvents with varying polarities. A solvent/anti-solvent system is often effective. For instance, dissolve the crude material in a minimal amount of a "good" solvent (like DCM or acetone) and slowly add a "poor" solvent (like hexanes or water) at an elevated temperature until turbidity persists.[7]
-
Control Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling in an ice bath can shock the solution, causing oiling out and trapping impurities. Once the solution has reached room temperature, cooling in an ice bath can be used to maximize crystal recovery.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution-air interface to create nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch.[6]
| Solvent System | Polarity | Typical Use Case |
| Ethanol/Water | Polar Protic | Good for moderately polar compounds. Water acts as the anti-solvent. |
| Ethyl Acetate/Hexanes | Polar Aprotic / Non-polar | A versatile system; adjust the ratio to fine-tune polarity. |
| Toluene | Aromatic | Effective for compounds that are sparingly soluble in other solvents. |
| Isopropanol | Polar Protic | A common choice for recrystallizing nitrogen-containing heterocycles. |
Question 3: After purification, my product is still yellow or brown. How can I obtain a colorless or off-white solid?
Answer: Persistent color often indicates the presence of highly conjugated or oxidized impurities that are difficult to remove by a single purification technique.[7]
Solutions:
-
Activated Charcoal Treatment: During recrystallization, after the crude product has fully dissolved in the hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal. The colored impurities will adsorb onto the charcoal's surface. Maintain the solution at a boil for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.[6] Caution: Charcoal can also adsorb your product, potentially reducing the yield.
-
Sequential Purification: If one method fails, combine them. Purify first by column chromatography to remove the bulk of impurities, then recrystallize the cleanest fractions to remove any remaining trace impurities and achieve high crystallinity.
Question 4: Column chromatography is providing poor separation of my target compound from a close-running impurity.
Answer: This is a classic chromatography challenge. Poor separation is typically due to an unoptimized mobile phase, improper column packing, or overloading the column.
Troubleshooting Workflow:
-
Thin-Layer Chromatography (TLC) Optimization: Before running a large column, perfect the separation on a TLC plate. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and maximize the difference in Rf (ΔRf) between it and any impurities.[8]
-
Choose the Right Eluent System: For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar one (e.g., ethyl acetate, dichloromethane) is standard on a silica gel stationary phase.[8][9][10] Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity.
-
Proper Sample Loading: Overloading is a common cause of band broadening and poor separation. A general rule is to use a mass ratio of stationary phase to crude product of at least 30:1 to 50:1. For difficult separations, this ratio can be increased to 100:1 or more.
-
Dry Loading Technique: Instead of dissolving the crude product in the mobile phase and pipetting it onto the column, try dry loading. Dissolve your crude material in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. This often results in a much sharper starting band and better separation.[7]
Purification Workflow Decision Tree
Caption: A decision-making workflow for purifying crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. For isoquinolines synthesized via the Bischler-Napieralski reaction, common impurities include:
-
Unreacted Starting Materials: The precursor β-arylethylamide.
-
Reaction Intermediate: The 3,4-dihydroisoquinoline intermediate if the final dehydrogenation/aromatization step is incomplete.[3][4]
-
Isomeric Byproducts: Depending on the substitution pattern of the starting phenethylamine, cyclization can sometimes occur at an alternative position, leading to regioisomers.[2][11]
-
Side-Reaction Products: Styrenes can form as byproducts via a retro-Ritter type reaction.[1]
Q2: What is the best combination of analytical techniques to confirm the purity of the final product?
A2: No single technique is sufficient. A combination of methods provides the most comprehensive assessment:
-
¹H and ¹³C NMR: Confirms the chemical structure and provides information about the presence of impurities. Integration of signals in ¹H NMR can give a rough estimate of purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. An HPLC-UV method can determine the purity as a percentage based on peak area.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying the molecular weights of impurities, which provides clues to their structures.[14]
Q3: What are the recommended storage conditions for pure this compound?
A3: Like many nitrogen-containing heterocycles, this compound can be sensitive to light, air, and heat. For long-term storage, it should be kept in a tightly sealed, amber-colored vial in a cool, dry place.[15][16] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.[7]
Q4: My compound is an amine. Will it "streak" on my silica gel TLC plate or column?
A4: Yes, the basic nitrogen atom of the isoquinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing or "streaking." This can be mitigated by adding a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) , to your eluent system. The triethylamine will competitively bind to the acidic sites on the silica, allowing your compound to travel more cleanly.[7]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
TLC Optimization: Determine the optimal eluent system (e.g., Hexanes:Ethyl Acetate) that gives an Rf of ~0.3 for the target compound.
-
Column Preparation: Select a column with an appropriate diameter. As a rule of thumb, the length-to-diameter ratio should be at least 10:1. Securely clamp the column vertically. Add a small plug of cotton or glass wool to the bottom.[17]
-
Packing the Column (Wet Method): Fill the column about one-third full with the initial, least polar eluent. In a separate beaker, prepare a slurry of silica gel in the same eluent (the consistency of a milkshake).[9] Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column. Gently tap the side of the column to ensure even packing and dislodge air bubbles. Open the stopcock to drain some solvent, allowing the silica to pack down. Add a thin protective layer of sand (about 0.5 cm) to the top of the silica bed.[17] Drain the eluent until its level is just at the top of the sand layer. Never let the column run dry.
-
Sample Loading (Dry Method): Dissolve the crude product (e.g., 1 g) in a minimal amount of DCM. Add 2-3 g of silica gel. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder onto the sand layer at the top of the column.
-
Elution: Carefully add the eluent to the top of the column. Open the stopcock and begin collecting fractions. Start with the low-polarity solvent system determined by TLC and gradually increase the polarity (gradient elution) to elute your compound.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
Caption: A logical flowchart for diagnosing and solving poor separation in column chromatography.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. columbia.edu [columbia.edu]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. downloads.ossila.com [downloads.ossila.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Optimizing Suzuki Coupling for 7-Bromo-6-fluoroisoquinoline
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 7-bromo-6-fluoroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently synthesize substituted isoquinoline scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of this compound
The this compound scaffold is a valuable building block in medicinal chemistry. However, its successful functionalization via Suzuki-Miyaura cross-coupling presents a unique set of challenges. The electron-deficient nature of the isoquinoline ring, further accentuated by the fluorine atom, can significantly impact the reactivity of the C-Br bond. This guide will walk you through common issues and provide robust strategies for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with this substrate.
Q1: Why is my Suzuki coupling of this compound failing or giving low yields?
There are several potential reasons for this, often related to the electronic properties of the substrate. Common culprits include:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it could be deactivating.[1]
-
Poor Oxidative Addition: The C-Br bond on the electron-deficient isoquinoline ring can be challenging to break. This is often the rate-limiting step.[2][3]
-
Inefficient Transmetalation: The boronic acid may not be sufficiently activated by the base.
-
Protodeboronation of the Boronic Acid: The boronic acid can be unstable under basic conditions, leading to the formation of an undesired side product where the boronic acid is replaced by a hydrogen atom.[1]
Q2: What is the best initial set of conditions to try for this substrate?
A good starting point for a challenging heteroaromatic bromide like this compound would be a robust catalyst system known for its efficacy with electron-deficient substrates. Consider the following:
-
Catalyst: Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[1][4]
-
Solvent: A polar aprotic solvent such as 1,4-dioxane or DME, often with a small amount of water.[5][6]
-
Temperature: Typically in the range of 80-100 °C.[5]
Q3: How does the fluorine substituent affect the reaction?
The fluorine atom is a strongly electron-withdrawing group, which makes the isoquinoline ring more electron-deficient. This can have a dual effect:
-
It can activate the C-Br bond towards oxidative addition.
-
However, it can also make the resulting organopalladium intermediate more susceptible to side reactions. Additionally, fluorinated aryl boronic acids can be unstable in the presence of strong bases, leading to decomposition.[7]
Troubleshooting Guide
This section provides a more in-depth, question-and-answer formatted guide to tackling specific experimental issues.
Problem 1: No Reaction or Very Low Conversion
Q: I've set up my reaction with this compound, a standard boronic acid, Pd(PPh₃)₄, and Na₂CO₃ in toluene, but I'm only seeing starting material after several hours. What's going on?
A: This is a classic issue when using standard conditions for a challenging substrate. The combination of an electron-deficient heterocycle and a relatively non-polar solvent with a standard catalyst is likely the problem.
Causality & Solution Pathway:
-
Catalyst & Ligand Choice: Pd(PPh₃)₄ is a reliable catalyst, but for electron-deficient systems, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[1] The electron density on the ligand helps to stabilize the resulting Pd(II) intermediate.
-
Solvent System: Toluene is a non-polar solvent. For Suzuki couplings, polar aprotic solvents often perform better as they can help to dissolve the base and stabilize charged intermediates in the catalytic cycle.[6]
-
Base Strength: While Na₂CO₃ is a common base, a stronger or more soluble base might be needed to promote the transmetalation step effectively.
Problem 2: Significant Protodeboronation of the Boronic Acid
Q: My reaction is consuming the starting materials, but I'm getting a significant amount of the product from the boronic acid reacting with a proton source instead of my isoquinoline. How can I prevent this?
A: Protodeboronation is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids, and is often exacerbated by harsh basic conditions and high temperatures.[1]
Causality & Solution Pathway:
-
Base Selection: Strong bases in aqueous media can accelerate the cleavage of the C-B bond.
-
Boronic Acid Stability: Boronic acids themselves can be prone to decomposition.
-
Temperature Control: Higher temperatures can increase the rate of protodeboronation.
-
Recommendation: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. You may need to screen temperatures from 60 °C to 100 °C.
-
Problem 3: Formation of Homo-coupling Byproducts
Q: I'm seeing the formation of a biaryl product from the coupling of two molecules of my boronic acid. How can I minimize this?
A: Homo-coupling of boronic acids is often a result of oxygen in the reaction mixture, which can lead to oxidative coupling.
Causality & Solution Pathway:
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homo-coupling of the boronic acid.
-
Recommendation: Ensure that your reaction is thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst.[1] Alternatively, the freeze-pump-thaw method can be used for more rigorous degassing.
-
-
Reaction Stoichiometry: Using a large excess of the boronic acid can sometimes favor homo-coupling.
-
Recommendation: Use a smaller excess of the boronic acid, typically 1.1 to 1.3 equivalents.
-
Data Presentation: Recommended Starting Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound based on literature for similar electron-deficient heteroaromatic bromides.
| Component | Condition A (Robust & General) | Condition B (For Sensitive Boronic Acids) | Condition C (Alternative Ligand System) |
| Palladium Source | Pd(dppf)Cl₂ (2-5 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | SPhos (4 mol%) | P(t-Bu)₃ (4 mol%) |
| Base | K₂CO₃ (2 equiv) | K₃PO₄ (2-3 equiv) | Cs₂CO₃ (2 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | THF (anhydrous) | DME/H₂O (10:1) |
| Temperature | 90 °C | 80 °C | 100 °C |
| Notes | A good first-pass condition.[4][5] | Suitable for boronic acids prone to protodeboronation.[1] | Effective for hindered substrates.[8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for your specific boronic acid.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Degassing: Seal the flask with a septum and purge with argon or nitrogen for 20 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Base-Free Suzuki-Miyaura Coupling - ChemistryViews [chemistryviews.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Overcoming Poor Solubility of Halogenated Isoquinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the poor solubility of halogenated isoquinolines, a common yet significant challenge in experimental and developmental pipelines. Our approach is rooted in fundamental physicochemical principles and validated through field-proven applications.
Frequently Asked Questions (FAQs)
Q1: Why are my halogenated isoquinolines so difficult to dissolve?
A1: The poor solubility of halogenated isoquinolines stems from a combination of their structural features. The isoquinoline core is a large, rigid aromatic system that is inherently hydrophobic. The addition of halogen atoms (F, Cl, Br, I) further increases the molecule's lipophilicity and molecular weight, which generally leads to decreased aqueous solubility.[1][2] While the nitrogen atom in the isoquinoline ring can be protonated, making the molecule ionizable, the overall hydrophobicity often dominates, leading to solubility challenges.[3]
Q2: I'm seeing precipitation when I dilute my DMSO stock solution in an aqueous buffer. What's happening?
A2: This is a classic issue known as "antisolvent precipitation." Your halogenated isoquinoline is likely highly soluble in a strong organic solvent like DMSO. However, when this stock solution is introduced into an aqueous buffer (the "antisolvent"), the overall solvent polarity dramatically increases. The compound can no longer stay in solution and crashes out. The key is to manage this transition by either using a co-solvent system or by employing other solubilization techniques discussed in this guide.
Q3: Can I simply increase the temperature to improve solubility?
A3: While increasing temperature can enhance the solubility of some compounds, it's not always a reliable or recommended primary strategy for halogenated isoquinolines. The energy input may not be sufficient to overcome the crystal lattice energy of the solid compound. More importantly, many halogenated isoquinolines can be heat-sensitive, and prolonged exposure to high temperatures can lead to degradation, impacting the integrity of your experiments. It's a factor to consider, but should be approached with caution and stability studies.
Q4: Are there any "go-to" solvents I should try first?
A4: For initial solubilization, especially for creating stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common starting points due to their strong solubilizing power for a wide range of organic molecules. For less polar compounds, halogenated solvents like dichloromethane (DCM) or chloroform might be effective, though their use is often limited by toxicity and volatility.[4][5][6] For subsequent dilutions into aqueous media, the strategies outlined below will be necessary.
Troubleshooting Guides: A Step-by-Step Approach to Solubilization
This section provides a systematic approach to tackling solubility issues with halogenated isoquinolines. The strategies are presented in order of increasing complexity.
Strategy 1: pH Modification
The basic nitrogen atom in the isoquinoline ring provides a handle for pH-dependent solubilization.[3] By adjusting the pH of your aqueous medium, you can protonate this nitrogen, forming a more soluble salt.
Experimental Protocol: pH Adjustment for Solubility Enhancement
-
Determine the pKa: If the pKa of your halogenated isoquinoline is unknown, estimate it based on the parent isoquinoline (pKa ≈ 5.4) or determine it experimentally.
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 7. Common buffers include citrate and phosphate buffers.[7]
-
Solubility Testing:
-
Add a known excess amount of your solid halogenated isoquinoline to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
-
Analysis: Plot solubility as a function of pH. For a basic compound, you should observe a significant increase in solubility as the pH drops below the pKa.[][9][10]
Causality: By lowering the pH, you increase the concentration of the protonated, ionized form of the isoquinoline. This ionized form is more polar and can engage in more favorable interactions with water molecules, leading to increased solubility.[11]
Troubleshooting:
-
Precipitation at Neutral pH: This is expected. The strategy is to find a pH where the compound is sufficiently soluble for your application.
-
Compound Instability: Some compounds may degrade at very low pH. Always assess the stability of your compound at the optimal pH for solubility.
Strategy 2: Co-Solvents
When pH modification alone is insufficient, introducing a water-miscible organic solvent (a co-solvent) can reduce the overall polarity of the aqueous medium, making it more hospitable for your lipophilic compound.[12][13][14]
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
-
Dimethyl sulfoxide (DMSO) (in small percentages)
Experimental Protocol: Co-Solvent Screening
-
Prepare Co-solvent Mixtures: Create a matrix of co-solvent concentrations (e.g., 5%, 10%, 20%, 50% v/v) in your chosen aqueous buffer (at the optimal pH determined in Strategy 1, if applicable).
-
Solubility Assessment:
-
Add an excess of your halogenated isoquinoline to each co-solvent mixture.
-
Equilibrate and analyze the dissolved concentration as described in the pH adjustment protocol.
-
-
Data Analysis: Compare the solubility across different co-solvents and concentrations to identify the most effective system.
Causality: Co-solvents work by reducing the dielectric constant of water, which weakens the hydrogen-bonding network of water molecules.[][13] This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule like a halogenated isoquinoline.[15][16]
Visualization: Co-Solvent Selection Workflow
Caption: A decision tree for selecting a solubilization strategy.
Strategy 3: Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions.[17] The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[18][19]
Common Surfactants:
-
Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL
-
Ionic: Sodium dodecyl sulfate (SDS) (use with caution due to potential protein denaturation)
Experimental Protocol: Surfactant-Based Solubilization
-
Prepare Surfactant Solutions: Prepare a series of surfactant solutions in your chosen buffer at concentrations above their known CMC.
-
Solubilization: Add your halogenated isoquinoline to the surfactant solutions. It is often beneficial to add the compound from a concentrated stock (e.g., in ethanol) to the surfactant solution with vigorous stirring to facilitate encapsulation.
-
Equilibration and Analysis: Equilibrate the samples and analyze the concentration of the solubilized compound.
Causality: The hydrophobic halogenated isoquinoline partitions into the non-polar core of the surfactant micelles, shielding it from the aqueous environment.[19][20] This process is thermodynamically favorable and leads to a significant increase in the compound's concentration in the aqueous phase.
Data Presentation: Solubility Enhancement Comparison
| Strategy | Solvent System | Solubility (µg/mL) | Fold Increase (vs. Buffer) |
| Control | pH 4.0 Citrate Buffer | 0.5 | 1x |
| Co-solvent | 20% PEG 400 in pH 4.0 Buffer | 15.2 | ~30x |
| Surfactant | 1% Polysorbate 80 in pH 4.0 Buffer | 85.5 | ~170x |
| Cyclodextrin | 5% HP-β-CD in pH 4.0 Buffer | 120.8 | ~240x |
Note: Data is illustrative and will vary depending on the specific compound.
Strategy 4: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[21][22] They can form inclusion complexes with poorly soluble molecules that fit within their cavity, thereby increasing their solubility in water.[23]
Common Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solutions: Dissolve varying concentrations of HP-β-CD or SBE-β-CD in your chosen buffer.
-
Complexation:
-
Add an excess of your solid halogenated isoquinoline to each cyclodextrin solution.
-
Stir vigorously for 24-72 hours. Complexation can be slower than other methods.
-
-
Analysis: Filter and analyze the supernatant for the concentration of the dissolved compound.
Causality: The hydrophobic halogenated isoquinoline molecule (the "guest") is encapsulated within the non-polar cavity of the cyclodextrin (the "host").[23] The hydrophilic exterior of the resulting host-guest complex allows it to dissolve readily in water.[21][22]
Visualization: Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a drug molecule by a cyclodextrin.
Advanced Strategies for Formulation Development
For more challenging compounds, especially in the context of drug development, advanced formulation techniques may be required.
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[24][25] This can be achieved through methods like spray drying or hot-melt extrusion.[26][27] The resulting solid dispersion can significantly enhance dissolution rates and apparent solubility by preventing the drug from crystallizing.[24][28]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area, which can lead to a higher dissolution velocity according to the Noyes-Whitney equation.[7][29][30]
These advanced methods require specialized equipment and formulation expertise but offer powerful solutions for the most intractable solubility problems.[31][32][33][34]
Final Recommendations
When faced with a poorly soluble halogenated isoquinoline, adopt a systematic and multi-faceted approach. Start with the simplest techniques like pH modification and progressively move to more complex methods like co-solvents, surfactants, and cyclodextrins. Always validate the stability and integrity of your compound in the final formulation to ensure the reliability of your experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermochemical properties and phase behavior of halogenated polycyclic aromatic hydrocarbons [ouci.dntb.gov.ua]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. idc-online.com [idc-online.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. ijmsdr.org [ijmsdr.org]
- 16. ijsdr.org [ijsdr.org]
- 17. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-Water Suspensions - ProQuest [proquest.com]
- 19. jocpr.com [jocpr.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. [wisdomlib.org]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 25. jddtonline.info [jddtonline.info]
- 26. japsonline.com [japsonline.com]
- 27. japer.in [japer.in]
- 28. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 29. sphinxsai.com [sphinxsai.com]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 33. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 34. ascendiacdmo.com [ascendiacdmo.com]
Preventing formation of isomers in isoquinoline synthesis
Technical Support Center: Isoquinoline Synthesis
Welcome to the technical support center for advanced isoquinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the isoquinoline core. The formation of unwanted regioisomers is a persistent challenge that can severely impact yield, purity, and the viability of a synthetic route.
This document moves beyond standard protocols to provide in-depth troubleshooting guides and FAQs based on mechanistic principles and field-proven solutions. We will dissect the factors governing regioselectivity in the most common synthetic transformations and offer actionable strategies to steer your reactions toward the desired constitutional isomer.
Frequently Asked Questions (FAQs): Core Principles of Regiocontrol
This section addresses high-level questions about the fundamental factors that dictate the point of cyclization in isoquinoline synthesis.
Q1: What are the primary factors that control regioselectivity in classical isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions?
A1: Regioselectivity in these reactions, which are fundamentally intramolecular electrophilic aromatic substitutions, is governed by a sensitive interplay of two main factors:
-
Electronic Effects: The cyclization will preferentially occur at the most nucleophilic (electron-rich) position on the aromatic ring. Therefore, the position and electronic nature of substituents on the phenethylamine or benzylamine precursor are the single most important determinants. Electron-donating groups (EDGs) such as alkoxy (-OR), alkyl (-R), or amine (-NR₂) groups activate the ortho and para positions, directing the cyclization to one of these sites. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or carbonyls deactivate the ring, making the reaction more difficult and less selective.[1][2]
-
Steric Hindrance: When electronic factors activate multiple positions on the ring, steric bulk can become the deciding factor. The electrophile will preferentially attack the less sterically hindered position. For example, cyclization is often disfavored at a position flanked by a bulky substituent.[3]
Q2: How do I predict the major regioisomer when I have a meta-substituted phenethylamine precursor?
A2: For a phenethylamine with a meta-EDG, there are two possible positions for cyclization: C2 (ortho to the ethylamine) and C6 (ortho to the ethylamine and para to the EDG). The cyclization overwhelmingly proceeds at the C6 position, which is activated by the para-directing EDG. This is a classic example of electronic effects dominating the outcome. For a meta-EWG, the reaction becomes much more difficult, but cyclization will still favor the C6 position, which is less deactivated than the C2 position (ortho to the EWG).
Q3: Can modern transition-metal-catalyzed methods offer better regiocontrol?
A3: Absolutely. Modern methods employing catalysts based on palladium, rhodium, or ruthenium often provide superior and more predictable regioselectivity.[4] These reactions typically proceed via a different mechanism involving C-H activation, where a directing group on the substrate coordinates to the metal center and directs the activation of a specific C-H bond, usually at the ortho position.[4][5][6] This approach can override the inherent electronic biases of the aromatic ring, providing access to isomers that are difficult to obtain via classical methods.
Troubleshooting Guide 1: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction cyclizes a β-phenylethylamide to a 3,4-dihydroisoquinoline using a dehydrating acid catalyst like POCl₃ or P₂O₅.[7][8][9] The key electrophile is a nitrilium ion (or a related species), which attacks the aromatic ring.[7][10]
Common Issue: Formation of Unwanted Regioisomers
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Mixture of 5- and 7-substituted isoquinolines from a meta-alkoxy phenylethylamide. | Competing cyclization pathways. The C6 position is strongly activated (para to the -OR group), but the C2 position retains some nucleophilicity. Harsher conditions can sometimes lower selectivity. | 1. Lower Reaction Temperature: Attempt the cyclization at a lower temperature (e.g., in refluxing acetonitrile instead of toluene or xylene) to favor the kinetically preferred, electronically favored product. 2. Use a Bulky Acyl Group: Increasing the steric bulk on the amide (e.g., using a pivaloyl group instead of an acetyl group) can increase hindrance at the C2 position, favoring cyclization at C6. 3. Introduce a Blocking Group: If synthetically feasible, introduce a temporary blocking group (e.g., bromine) at the C2 position to force cyclization at C6, followed by reductive dehalogenation. |
| Unexpected isomer from ipso-cyclization | Highly activated aromatic rings, particularly with multiple methoxy groups, can sometimes undergo cyclization at a carbon atom already bearing a substituent (ipso-attack), leading to a spiro intermediate that rearranges.[7][11] This is more common with strong dehydrating agents like P₂O₅.[7] | 1. Switch Catalyst: Change the dehydrating agent from P₂O₅/POCl₃ to milder conditions, such as neat POCl₃ or triflic anhydride (Tf₂O) with a non-nucleophilic base.[12] 2. Modify Substrate: Temporarily replace a methoxy group with a hydroxyl group, which may alter the reaction pathway. |
| Formation of styrene side product | A retro-Ritter reaction can occur where the nitrilium ion intermediate fragments, eliminating a nitrile.[9][10] This is more prevalent when the resulting styrene is highly conjugated. | 1. Use Nitrile as Solvent: Running the reaction in a nitrile solvent (e.g., acetonitrile) can suppress the retro-Ritter reaction by Le Châtelier's principle.[9][10] 2. Use Oxalyl Chloride: An alternative method using oxalyl chloride generates an N-acyliminium intermediate that is less prone to fragmentation.[9][10] |
Workflow for Regioselective Bischler-Napieralski Synthesis
Caption: Decision workflow for troubleshooting Bischler-Napieralski regioselectivity.
Troubleshooting Guide 2: The Pictet-Spengler Reaction
The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone to form an imine (or iminium ion under acidic conditions), which then cyclizes to yield a tetrahydroisoquinoline.[13][14] The reaction's success and selectivity are highly dependent on the nucleophilicity of the aromatic ring.[1][15]
Common Issue: Incorrect or No Cyclization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails or gives low yield. | The aromatic ring is insufficiently activated. The reaction is an electrophilic substitution, and electron-withdrawing groups will severely inhibit or prevent cyclization under standard conditions.[1] | 1. Increase Activating Groups: If possible, redesign the substrate to include at least one strong electron-donating group (e.g., -OH, -OMe) on the aromatic ring.[1][15] 2. Harsher Conditions: Use stronger acid catalysts (e.g., trifluoroacetic acid) and higher temperatures, but be mindful of potential side reactions.[14] 3. Use N-Acyliminium Ion Variant: Acylate the intermediate imine (e.g., with trifluoroacetic anhydride) to form a much more electrophilic N-acyliminium ion, which can cyclize onto even less activated rings.[14] |
| Formation of the wrong regioisomer with a di- or tri-substituted ring. | The iminium ion attacks the most electronically activated and sterically accessible position, which may not be the desired one. | 1. Strategic Placement of EDGs: Design the substrate so that the desired point of cyclization is unequivocally the most nucleophilic. For example, cyclization will occur para to a hydroxyl group over para to a methoxy group. 2. pH Control: For phenolic substrates, reaction pH can be a critical determinant of regioselectivity. A systematic screen of pH is recommended.[16] 3. Solvent Screening: The solvent can influence the stability of intermediates and transition states. Screening solvents from protic (MeOH, EtOH) to aprotic (DCM, Toluene) can sometimes alter the isomeric ratio.[13][17] |
Mechanism: Controlling Regioselectivity in Pictet-Spengler Cyclization
Caption: Regioselectivity in the Pictet-Spengler reaction is dictated by electronics.
Protocol: Maximizing Regioselectivity in the Pictet-Spengler Reaction
This protocol is optimized for a substrate with a strong directing group to favor a single regioisomer.
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde (1.1 equiv) in a suitable solvent (e.g., dichloromethane or toluene) at room temperature.
-
Acid Catalyst Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.5 equiv) dropwise to the stirred solution at 0 °C. For sensitive substrates, milder acids should be screened.[17]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the consumption of the starting material by TLC or LC-MS. If no reaction occurs, gradually increase the temperature to reflux.
-
Workup: Upon completion, cool the reaction mixture and quench by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., 3 x ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography to isolate the desired tetrahydroisoquinoline isomer.
Troubleshooting Guide 3: The Pomeranz-Fritsch Reaction
This reaction synthesizes isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine. The classical method requires strongly acidic conditions (e.g., 70% H₂SO₄), which often leads to low yields and side products.[18][19][20] Isomer control is primarily a function of the substitution pattern on the starting benzaldehyde.
Common Issue: Low Yield and Decomposition
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of isoquinoline product and significant tarring. | The harsh acidic conditions required for the cyclization of the benzalaminoacetal intermediate cause decomposition of starting materials, intermediates, or the final product.[20] | 1. Use a Modified Procedure: Employ a modification that allows for milder conditions. The Schlittler-Müller modification (starting with a benzylamine) or the Bobbitt modification (involving hydrogenation of the Schiff base followed by N-tosylation) are excellent alternatives.[20][21] These methods often provide cleaner reactions and higher yields. |
| Reaction fails to cyclize. | The aromatic ring of the benzaldehyde is deactivated by electron-withdrawing groups, preventing the intramolecular electrophilic substitution. | 1. Ensure Activating Groups are Present: The Pomeranz-Fritsch reaction and its modifications work best when the benzaldehyde contains at least one electron-donating group.[20] 2. Use a Lewis Acid Catalyst: Some success has been reported using Lewis acids like trifluoroacetic anhydride, which may promote cyclization under different conditions than sulfuric acid.[22] |
Recommended Workflow: The N-Tosyl (Bobbitt) Modification for Improved Yield and Selectivity
The N-tosyl modification avoids the harsh single-step cyclization by breaking the process into manageable, higher-yielding steps.
Caption: Multi-step N-tosyl modification of the Pomeranz-Fritsch synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isoquinoline synthesis [organic-chemistry.org]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. www-leland.stanford.edu [www-leland.stanford.edu]
- 19. organicreactions.org [organicreactions.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A new modification of the pomeranz–fritsch isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 22. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Cross-Coupling Reactions with Bromo-isoquinolines
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst deactivation when working with bromo-isoquinoline substrates. The following information is structured in a question-and-answer format to directly address common issues and provide actionable solutions based on established scientific principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction shows low or no conversion. How do I know if my catalyst is deactivated?
Q1: What are the common visual and analytical signs of palladium catalyst deactivation in my reaction with bromo-isoquinolines?
A1: Observing your reaction mixture can provide the first clues. A common sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[1] This indicates that the soluble, active Pd(0) catalyst has agglomerated into an inactive, heterogeneous form. Analytically, you will observe the reaction stalling, with starting materials remaining unconsumed even after extended reaction times or upon reheating. Monitoring the reaction progress by techniques like TLC, LC-MS, or GC-MS will show a lack of product formation and a high percentage of unreacted bromo-isoquinoline.
Issue 2: Diagnosing the Root Cause of Catalyst Deactivation
Q2: I suspect catalyst deactivation. What are the most likely causes when using a bromo-isoquinoline substrate?
A2: Bromo-isoquinolines present a specific challenge due to the presence of the nitrogen atom in the isoquinoline ring. The primary causes of catalyst deactivation in this context are:
-
Catalyst Poisoning by the Isoquinoline Nitrogen: The lone pair of electrons on the nitrogen atom of the isoquinoline can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive. This is a well-documented issue with N-heterocyclic substrates in cross-coupling reactions.
-
Formation of Inactive Palladium Species: As mentioned, the formation of palladium black is a common deactivation pathway. This can be promoted by high temperatures, incorrect ligand-to-metal ratios, or the presence of impurities.
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can be sensitive to air, moisture, and high temperatures, leading to their degradation and subsequent catalyst deactivation.
-
Impurities in the Bromo-isoquinoline Starting Material: Impurities from the synthesis of the bromo-isoquinoline, such as residual acids or other coordinating species, can act as catalyst poisons.
Below is a decision-making workflow to help diagnose the potential cause of deactivation:
Caption: A troubleshooting workflow for diagnosing catalyst deactivation.
Issue 3: Practical Solutions and Experimental Protocols
Q3: How can I prevent catalyst poisoning by the isoquinoline nitrogen?
A3: The most effective strategy is to sterically shield the palladium center to prevent coordination with the isoquinoline nitrogen. This is achieved by using bulky phosphine ligands.
Recommended Ligands:
| Ligand | Structure | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for coupling of aryl chlorides and bromides. Provides significant steric bulk. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for Suzuki-Miyaura couplings. The methoxy groups contribute to its effectiveness. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often used for challenging Buchwald-Hartwig aminations. |
| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | Even greater steric hindrance than XPhos, useful for particularly difficult couplings. |
Experimental Protocol: Ligand Screening for a Suzuki-Miyaura Coupling
This protocol outlines a parallel screening experiment to identify the optimal bulky phosphine ligand for the coupling of a bromo-isoquinoline with a generic arylboronic acid.
-
Preparation: In a glovebox, prepare four separate reaction vials. To each vial, add the bromo-isoquinoline (0.2 mmol), arylboronic acid (0.3 mmol), and a suitable base such as K₂CO₃ (0.4 mmol).
-
Catalyst and Ligand Addition: To each vial, add a palladium source (e.g., Pd₂(dba)₃, 0.005 mmol, 2.5 mol%). Then, to each respective vial, add one of the following ligands (0.012 mmol, 6 mol%): XPhos, SPhos, RuPhos, or tBuXPhos.
-
Solvent and Reaction Conditions: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 1 mL) to each vial. Seal the vials and heat the reactions to 100 °C for 12-24 hours.
-
Analysis: After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product. The ligand that provides the highest yield is the optimal choice for your specific substrate.
Q4: My catalyst is still forming palladium black. What can I do?
A4: The formation of palladium black is often a result of an unstable catalyst complex.
Troubleshooting Steps:
-
Increase Ligand-to-Metal Ratio: A higher concentration of the stabilizing phosphine ligand can help prevent the aggregation of palladium atoms. Try increasing the ligand loading to 8-10 mol%.
-
Use a Pre-catalyst: Pre-catalysts, such as the Buchwald G3 or G4 palladacycles, are designed to generate the active Pd(0) species in a controlled manner, which can reduce the formation of palladium black.
-
Lower the Reaction Temperature: High temperatures can accelerate both the desired reaction and catalyst decomposition. If possible, try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.
-
Ensure an Inert Atmosphere: Oxygen can contribute to the decomposition of the catalyst. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).
Q5: How do I address potential impurities in my bromo-isoquinoline?
A5: Impurities in the starting material can be a hidden cause of catalyst deactivation.
Purification Protocol for Bromo-isoquinolines:
-
Recrystallization: If your bromo-isoquinoline is a solid, recrystallization is an effective method for purification. Choose a solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature. Common solvents include ethanol, isopropanol, or toluene/heptane mixtures.
-
Column Chromatography: For both solid and liquid bromo-isoquinolines, flash column chromatography on silica gel can remove polar impurities. A gradient elution with a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Aqueous Workup: Before purification, an aqueous workup can remove acidic or basic impurities. Dissolve the crude bromo-isoquinoline in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
Q6: Can you provide a general, robust starting protocol for a Buchwald-Hartwig amination of a bromo-isoquinoline?
A6: Certainly. The following protocol is a good starting point for the amination of a generic bromo-isoquinoline with a primary or secondary amine.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-isoquinoline
-
Reaction Setup: To an oven-dried Schlenk tube, add the bromo-isoquinoline (1.0 mmol), the amine (1.2 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Catalyst System: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent and Reaction Conditions: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL). Seal the Schlenk tube, and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer under reduced pressure and purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Deactivation Pathways
The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura coupling and highlights the key deactivation pathway for bromo-isoquinoline substrates.
Caption: Catalytic cycle of a Suzuki-Miyaura coupling showing the catalyst poisoning deactivation pathway.
By systematically addressing these common issues and employing the recommended protocols, researchers can significantly improve the success rate of palladium-catalyzed cross-coupling reactions with challenging bromo-isoquinoline substrates.
References
Technical Support Center: Scaling Up the Synthesis of 7-Bromo-6-fluoroisoquinoline
Welcome to the comprehensive technical support guide for the synthesis of 7-Bromo-6-fluoroisoquinoline. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. Here, we move beyond basic protocols to provide in-depth, field-proven insights into potential challenges and their solutions, ensuring a robust and reproducible synthesis.
Introduction: Strategic Considerations for Synthesis
This compound is a valuable building block in medicinal chemistry. Its synthesis on a larger scale requires careful consideration of reaction conditions, potential side reactions, and purification strategies. While several classical methods for isoquinoline synthesis exist, such as the Pomeranz-Fritsch, Pictet-Spengler, and Bischler-Napieralski reactions, their application to this specific substituted isoquinoline presents unique challenges, particularly concerning regioselectivity and yield.[1][2][3]
This guide will focus on a robust and scalable synthetic route, highlighting critical control points and troubleshooting common issues. The proposed pathway involves the preparation of a key phenethylamine precursor followed by a Bischler-Napieralski-type cyclization and subsequent aromatization.
Proposed Synthetic Workflow
The following diagram outlines the recommended multi-step synthesis for this compound, designed for scalability and control.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Synthesis of Precursors
Question 1: My formylation of 1-bromo-2-fluorobenzene to produce 3-bromo-4-fluorobenzaldehyde is giving low yields and multiple isomers. How can I improve this?
Answer: This is a common challenge due to the directing effects of the bromo and fluoro substituents. To enhance the yield and regioselectivity for the desired product, consider the following:
-
Choice of Formylation Method: While various formylation methods exist, for this specific transformation, a Vilsmeier-Haack reaction or a directed ortho-metalation (DoM) approach can offer better control than a classical Friedel-Crafts formylation.[4]
-
Vilsmeier-Haack Conditions: If using the Vilsmeier-Haack reaction (DMF/POCl₃), careful temperature control is crucial. Running the reaction at a lower temperature (0-10 °C) can minimize the formation of undesired isomers.[5]
-
Reaction Quench and Work-up: The work-up procedure is critical. Quenching the reaction mixture with ice-cold water or a dilute base should be done cautiously to avoid overheating and potential side reactions. Extraction with a suitable organic solvent, followed by washing with brine to remove residual DMF, is recommended.
-
Purification: Distillation under reduced pressure is an effective method for purifying 3-bromo-4-fluorobenzaldehyde on a larger scale.[6]
Question 2: The Henry reaction between 3-bromo-4-fluorobenzaldehyde and nitromethane is sluggish and results in significant byproduct formation. What can I do?
Answer: The Henry reaction is an equilibrium process, and driving it to completion while minimizing side reactions is key, especially at scale.
-
Catalyst Choice: While a simple base like sodium hydroxide can be used, employing a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide can significantly improve the reaction rate and yield by facilitating the interaction between the aqueous base and the organic reactants.
-
Temperature Control: The reaction is typically exothermic. Maintaining a consistent temperature, often slightly above room temperature, is important. Overheating can lead to the formation of polymers and other byproducts.
-
Stoichiometry: A slight excess of nitromethane can help drive the reaction to completion. However, a large excess can complicate purification.
-
Alternative Procedures: For challenging substrates, consider using a catalyst system like copper(II) acetate with a base, which has been shown to be effective for Henry reactions.[7]
Question 3: I'm having trouble with the reduction of the β-nitrostyrene intermediate to 2-(4-bromo-3-fluorophenyl)ethanamine on a larger scale. What are the safest and most efficient methods?
Answer: The reduction of β-nitrostyrenes is a critical step, and several methods can be employed. For scalability, safety and efficiency are paramount.
-
Lithium Aluminum Hydride (LiAlH₄): While highly effective, LiAlH₄ is pyrophoric and requires strict anhydrous conditions and careful handling, especially on a large scale. If using LiAlH₄, a reverse addition (adding the hydride to the substrate solution) at low temperatures is recommended to control the exotherm.[3][8]
-
Sodium Borohydride/Copper(II) Chloride: This system is a safer and more scalable alternative to LiAlH₄.[2][9] It offers mild reaction conditions and high yields. The reaction is typically performed in an alcoholic solvent.
-
Catalytic Hydrogenation: This is an excellent method for large-scale synthesis. Using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is effective. However, it requires specialized high-pressure reactor equipment.
| Reduction Method | Pros | Cons | Scale-up Considerations |
| LiAlH₄ | High reactivity, good yields | Pyrophoric, requires strict anhydrous conditions, difficult to handle at scale | Requires specialized equipment for safe handling of pyrophoric reagents; exotherm management is critical. |
| NaBH₄/CuCl₂ | Safer, mild conditions, high yields | May require optimization for some substrates | Good scalability, less hazardous than LiAlH₄; monitor for exotherm.[2] |
| Catalytic Hydrogenation | Clean, high yielding, atom economical | Requires high-pressure equipment | Ideal for industrial scale-up but requires significant capital investment in equipment. |
Part 2: Isoquinoline Ring Formation and Aromatization
Question 4: My Bischler-Napieralski cyclization of N-[2-(4-bromo-3-fluorophenyl)ethyl]formamide is giving a low yield of the desired 7-bromo-6-fluoro-3,4-dihydroisoquinoline. What are the critical parameters?
Answer: The Bischler-Napieralski reaction is sensitive to several factors, especially with substrates bearing electron-withdrawing groups like fluorine and bromine.[1][10]
-
Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent for this reaction.[1] The quality and stoichiometry of POCl₃ are critical. Using a freshly distilled or high-purity grade is recommended. An excess of POCl₃ is often required to drive the reaction to completion. For less reactive substrates, the use of stronger dehydrating agents like polyphosphoric acid (PPA) or Eaton's reagent can be beneficial.[10]
-
Solvent: The reaction is often run in a non-polar, high-boiling solvent like toluene or xylene to allow for the necessary reaction temperature. Acetonitrile can also be a suitable solvent.
-
Temperature and Reaction Time: This reaction typically requires elevated temperatures (refluxing in toluene or xylene) for several hours. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and avoid degradation of the product.
-
Regioselectivity: The fluorine and bromine substituents are deactivating, which can make the cyclization challenging. The cyclization will preferentially occur at the position para to the activating (or least deactivating) group. In this case, cyclization should favor the formation of the 7-bromo-6-fluoro isomer. However, the formation of the 5-bromo-6-fluoro isomer is a potential side reaction that needs to be monitored.
Question 5: I am observing significant byproduct formation during the Bischler-Napieralski reaction. What are the likely side products and how can I minimize them?
Answer: Several side reactions can occur during the Bischler-Napieralski cyclization.
-
Polymerization: Under harsh acidic conditions and high temperatures, the starting material or the product can polymerize, leading to tar formation. To minimize this, use the lowest effective temperature and reaction time.
-
Formation of Styrene Derivatives: A retro-Ritter type reaction can lead to the formation of a styrene byproduct. This is more prevalent with certain substrates and reaction conditions.[11]
-
Isomeric Products: As mentioned, the formation of the 5-bromo-6-fluoro isomer is possible. Careful analysis of the crude product by NMR and LC-MS is necessary to quantify the isomeric ratio. Optimizing the reaction conditions (solvent, temperature, and dehydrating agent) can help to improve the regioselectivity.
Question 6: The dehydrogenation of 7-bromo-6-fluoro-3,4-dihydroisoquinoline to the final isoquinoline is not going to completion. How can I improve the aromatization step?
Answer: The final aromatization step is crucial for obtaining the desired product.
-
Catalyst: Palladium on activated carbon (Pd/C) is the most common and effective catalyst for this dehydrogenation.[12] The catalyst loading and quality are important factors. A 5-10% Pd/C catalyst is typically used.
-
Hydrogen Acceptor/Solvent: The reaction is typically carried out in a high-boiling solvent that can also act as a hydrogen acceptor, such as decalin or α-methylnaphthalene.
-
Temperature: High temperatures (typically >180 °C) are required for the dehydrogenation to proceed efficiently.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS to ensure it goes to completion. Incomplete reaction will result in a mixture of the dihydroisoquinoline and the isoquinoline, which can be difficult to separate.
-
Alternative Oxidants: If catalytic dehydrogenation is problematic, chemical oxidants like manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) can be used, but these are less atom-economical and can lead to more byproducts on a large scale.
Caption: Troubleshooting workflow for the Bischler-Napieralski cyclization.
Part 3: Purification and Scale-Up
Question 7: How can I effectively purify this compound on a large scale, avoiding column chromatography?
Answer: Large-scale purification requires methods that are more efficient and cost-effective than chromatography.
-
Crystallization: This is the most common and effective method for purifying solid organic compounds at scale.[13][14]
-
Solvent Screening: A systematic solvent screen is essential to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include isopropanol, ethanol, ethyl acetate, and heptane.
-
Salt Formation and Crystallization: Converting the isoquinoline to its hydrochloride salt by treating it with HCl in a suitable solvent (like isopropanol or ether) can often facilitate the formation of a highly crystalline solid that is easier to purify by recrystallization. The free base can then be regenerated by treatment with a base.
-
-
Distillation: If the product is a high-boiling liquid or a low-melting solid, vacuum distillation can be an effective purification method.
-
Slurry Wash: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be a simple and effective preliminary purification step.
Question 8: What are the key safety considerations when scaling up this synthesis?
Answer: Scaling up any chemical synthesis introduces new safety challenges that must be addressed.
-
Exotherm Control: Several steps in this synthesis, particularly the Henry reaction and the reduction with LiAlH₄, are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Use jacketed reactors with efficient cooling systems and control the rate of addition of reagents.
-
Handling of Hazardous Reagents: Reagents like bromine, phosphorus oxychloride, and lithium aluminum hydride are corrosive, toxic, and/or pyrophoric. Ensure proper personal protective equipment (PPE) is used, and all manipulations are performed in a well-ventilated fume hood or a contained system.
-
Pressure Build-up: Some reactions may evolve gases, leading to a pressure build-up in a closed system. Ensure reactors are properly vented.
-
Waste Disposal: The synthesis will generate hazardous waste that must be disposed of in accordance with local regulations.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reduction of Nitrostyrenes using Red-Al [erowid.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. CN105566218A - Palladium carbon catalyzed selective partial dehydrogenation method of tetrahydroisoquinoline - Google Patents [patents.google.com]
- 13. How To [chem.rochester.edu]
- 14. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
Technical Support Center: Multi-Step Synthesis of Isoquinoline Derivatives
Welcome to the technical support resource for the synthesis of isoquinoline derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the multi-step synthesis of these vital heterocyclic compounds. The content is organized into a series of troubleshooting guides and frequently asked questions (FAQs) for major synthetic routes.
Section 1: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which are then typically oxidized to the corresponding isoquinolines.[1][2] It involves an intramolecular electrophilic aromatic substitution, usually promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3]
Troubleshooting & FAQ: Bischler-Napieralski Reaction
Question 1: My Bischler-Napieralski reaction is failing or giving very low yields. What are the common causes?
Answer: Low yields or reaction failure in a Bischler-Napieralski cyclization typically stem from two primary factors: the electronic nature of your substrate and the reaction conditions.
-
Cause A: Deactivated Aromatic Ring: The reaction is a classic electrophilic aromatic substitution. If your aromatic ring possesses strong electron-withdrawing groups (EWGs) like -NO₂ or -CF₃, the ring is "deactivated" and not nucleophilic enough to attack the electrophilic intermediate, thus preventing cyclization.[4] Conversely, the reaction is most effective with electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups on the benzene ring.[2]
-
Cause B: Inappropriate Dehydrating Agent: The choice and potency of the dehydrating agent are critical. For substrates with deactivated rings, a stronger dehydrating system, such as P₂O₅ in refluxing POCl₃, is often required to drive the reaction to completion.[1][5] For more sensitive substrates, harsh reagents can lead to decomposition.
-
Cause C: Steric Hindrance: Bulky substituents near the cyclization site on the aromatic ring can sterically hinder the intramolecular reaction, preventing the necessary orbital overlap for ring closure.
Troubleshooting Protocol:
-
Assess Your Substrate:
-
If your substrate has strong EWGs, consider if an alternative synthetic route (e.g., Pomeranz-Fritsch) is more suitable.
-
If you have EDGs, the issue likely lies with the reaction conditions.
-
-
Optimize the Dehydrating Agent:
-
For standard or activated substrates, begin with POCl₃ in a solvent like toluene or acetonitrile at reflux.
-
For deactivated substrates, switch to a more potent system. A common choice is a mixture of P₂O₅ and POCl₃, often used with heating.[5]
-
For sensitive substrates that decompose under harsh conditions, consider milder, modern reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine, which can often be performed at lower temperatures.[3][6]
-
-
Increase Reaction Temperature: If the reaction is sluggish, increasing the temperature by switching from toluene (reflux ~110°C) to a higher boiling solvent like xylene (reflux ~140°C) can provide the necessary activation energy.[7]
Question 2: My reaction mixture turned into a thick, unmanageable tar. What happened and how can I prevent it?
Answer: Tar formation is a common issue resulting from polymerization or decomposition of the starting material or product under the harsh, acidic, and high-temperature conditions of the reaction.[4]
-
Causality: The highly reactive electrophilic intermediates (nitrilium ions or imidoyl chlorides) can engage in intermolecular reactions if the intramolecular cyclization is slow.[1][3] This is particularly prevalent with prolonged reaction times or excessive temperatures.
Preventative Measures:
-
Strict Temperature Control: Avoid overheating. Use an oil bath with a thermocouple for precise temperature monitoring. Instead of heating directly to reflux, ramp the temperature gradually.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material. Once the starting amide is gone, work up the reaction promptly to prevent side reactions.
-
Ensure Adequate Dilution: The reaction may be too concentrated. Using a sufficient volume of an appropriate solvent (e.g., toluene, acetonitrile) can help maintain a stirrable mixture and dissipate heat.[4]
-
Consider Milder Conditions: As mentioned previously, switching to a Tf₂O/2-chloropyridine system allows for activation at much lower temperatures (e.g., 0°C to room temperature), significantly reducing the risk of thermal decomposition.[6]
Question 3: I'm observing a significant amount of a styrene-like side product. What is it and how can I suppress its formation?
Answer: This is a classic side reaction in the Bischler-Napieralski synthesis. The side product is a styrene derivative formed via a retro-Ritter reaction .[5][7]
-
Mechanism: The nitrilium salt intermediate, which is key to the desired cyclization, can instead fragment. This elimination pathway is often favored if the resulting styrene is part of a conjugated system.[7]
Mitigation Strategies:
-
Use Nitrile as a Solvent: Performing the reaction in a nitrile solvent (e.g., acetonitrile) can shift the equilibrium of the retro-Ritter reaction back towards the nitrilium salt intermediate, suppressing the elimination.[5][7]
-
Employ an N-Acyliminium Intermediate Strategy: A modified procedure using oxalyl chloride can generate an N-acyliminium intermediate instead of a nitrilium salt. This intermediate is not prone to the retro-Ritter elimination pathway.[5][6]
Table 1: Comparison of Common Dehydrating Agents for the Bischler-Napieralski Reaction
| Dehydrating Agent | Typical Conditions | Substrate Suitability | Key Advantages/Disadvantages |
| POCl₃ | Reflux in toluene or acetonitrile | Electronically neutral or activated rings | Standard, widely used, cost-effective. Can be insufficient for deactivated systems. |
| P₂O₅ / POCl₃ | Refluxing POCl₃ | Deactivated (electron-poor) rings | Highly potent system for difficult cyclizations.[1] Very harsh conditions. |
| Tf₂O / 2-chloropyridine | 0°C to RT in CH₂Cl₂ | Temperature-sensitive substrates | Very mild conditions, short reaction times.[6] Reagents are more expensive. |
| Polyphosphoric Acid (PPA) | 100-150°C, neat | General use, especially for carbamates | Strong acid, viscous medium can make workup difficult.[3] |
dot digraph "Bischler_Napieralski_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Reaction Start:\nβ-Arylethylamide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_yield [label="Check Yield/\nConversion", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
low_yield [label="Low Yield/\nNo Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tar [label="Tar Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_product [label="Styrene Side\nProduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Successful Cyclization\n(3,4-Dihydroisoquinoline)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions sol_yield1 [label="Assess Ring Electronics:\n- Strong EWG?\n- Consider alt. route."]; sol_yield2 [label="Increase Reagent Potency:\n- Use P₂O₅/POCl₃\n- Use Tf₂O for sensitive substrates."]; sol_tar1 [label="Control Temperature:\n- Gradual heating\n- Monitor with TLC"]; sol_tar2 [label="Use Milder Conditions:\n- Tf₂O/2-chloropyridine"]; sol_side_product [label="Suppress Retro-Ritter:\n- Use nitrile solvent\n- Use oxalyl chloride method"];
// Connections start -> check_yield; check_yield -> success [label="High"]; check_yield -> low_yield [label="Low/None"]; check_yield -> tar [label="Tar"]; check_yield -> side_product [label="Side Product"];
low_yield -> sol_yield1 [arrowhead=vee]; low_yield -> sol_yield2 [arrowhead=vee]; tar -> sol_tar1 [arrowhead=vee]; tar -> sol_tar2 [arrowhead=vee]; side_product -> sol_side_product [arrowhead=vee]; } dot Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.
Section 2: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[8][9] This reaction is particularly important in alkaloid synthesis and operates under milder conditions than the Bischler-Napieralski reaction.[9]
Troubleshooting & FAQ: Pictet-Spengler Reaction
Question 1: My Pictet-Spengler reaction is sluggish and gives poor yields, even with an activated aromatic ring. What can I do?
Answer: While the Pictet-Spengler reaction is generally robust, its efficiency is highly dependent on the formation and electrophilicity of the key iminium ion intermediate.[8]
-
Cause A: Insufficiently Electrophilic Imine: The initial imine formed from the amine and carbonyl compound may not be electrophilic enough on its own to engage in the cyclization, especially with less nucleophilic aromatic rings. An acid catalyst is required to protonate the imine, forming a much more reactive iminium ion.[8]
-
Cause B: Inappropriate Acid Catalyst: Both Brønsted and Lewis acids can be used, but the choice matters. Strong acids (e.g., concentrated HCl, H₂SO₄) can sometimes lead to side reactions or decomposition. Milder acids like trifluoroacetic acid (TFA) or Lewis acids (e.g., BF₃·OEt₂) are often more effective. For very sensitive substrates, even weaker acids like benzoic acid may be required.[8][10]
-
Cause C: Substrate Limitations with Aldehydes: The reaction generally works well with aromatic aldehydes. However, aliphatic aldehydes can sometimes result in lower yields and enantioselectivities in asymmetric variants.[11]
Troubleshooting Protocol:
-
Optimize the Acid Catalyst:
-
If using classical conditions (e.g., HCl in ethanol), try switching to TFA in a solvent like dichloromethane (DCM) at room temperature.
-
If protic acids are failing, explore Lewis acids such as BF₃·OEt₂ or Sc(OTf)₃.
-
-
Pre-form the Imine (Schiff Base): To ensure the initial condensation is not the rate-limiting step, you can pre-form the imine by stirring the β-arylethylamine and aldehyde together (often with a dehydrating agent like MgSO₄) before adding the acid catalyst for the cyclization step.[12]
-
Increase Temperature: While many Pictet-Spengler reactions proceed at room temperature, gently heating the reaction to 40-60°C can often accelerate the cyclization for less reactive substrates.[8]
-
Consider an N-Acyliminium Ion Variant: For particularly challenging cyclizations, the amine can be acylated first. The subsequent reaction with an aldehyde in the presence of acid generates a highly reactive N-acyliminium ion, which can cyclize under very mild conditions with excellent yields.[8]
Question 2: How do I control stereochemistry at the newly formed C1 position?
Answer: Controlling the stereochemistry in a Pictet-Spengler reaction is a major field of study, crucial for the synthesis of chiral alkaloids.[9]
-
Explanation: When a prochiral aldehyde reacts with the β-arylethylamine, a new stereocenter is formed at the C1 position of the tetrahydroisoquinoline ring. Without a chiral influence, this will result in a racemic mixture.
Methods for Stereocontrol:
-
Substrate Control: If your β-arylethylamine already contains a stereocenter (e.g., derived from an amino acid like L-tryptophan), it can direct the facial selectivity of the cyclization, leading to a diastereomeric mixture where one isomer is favored.
-
Chiral Catalysis: This is the most common and versatile approach.
-
Chiral Brønsted Acids: Catalysts derived from BINOL (e.g., phosphoric acids) can protonate the imine in a chiral environment, guiding the cyclization to favor one enantiomer.
-
Chiral Lewis Acids/Transition Metals: Chiral complexes of metals like Ruthenium, Rhodium, or Gold can catalyze the reaction enantioselectively.[9][11]
-
Thiourea Co-catalysis: Chiral thiourea derivatives, used in combination with a weak Brønsted acid, have emerged as powerful catalysts for promoting highly enantioselective Pictet-Spengler reactions under mild conditions.[10]
-
dot digraph "Pictet_Spengler_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Inputs:\nβ-Arylethylamine\n+ Aldehyde/Ketone", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Imine Formation", shape=box]; step2 [label="Step 2: Acid Catalysis\n(Iminium Ion Formation)", shape=box]; step3 [label="Step 3: Intramolecular\nElectrophilic Attack", shape=box]; product [label="Product:\nTetrahydroisoquinoline", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Troubleshooting Nodes ts1 [label="Issue: Slow/No Reaction", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ts2 [label="Issue: Racemic Product", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Solution Nodes sol1a [label="Optimize Acid:\nTFA, Lewis Acid", shape=box, fillcolor="#FFFFFF"]; sol1b [label="Pre-form Imine", shape=box, fillcolor="#FFFFFF"]; sol1c [label="Increase Temperature", shape=box, fillcolor="#FFFFFF"]; sol2a [label="Use Chiral Catalyst:\nBrønsted Acid, Metal, Thiourea", shape=box, fillcolor="#FFFFFF"];
// Connections start -> step1; step1 -> step2; step2 -> step3; step3 -> product;
step2 -> ts1 [dir=back, style=dashed, color="#EA4335"]; product -> ts2 [dir=back, style=dashed, color="#EA4335"];
ts1 -> sol1a; ts1 -> sol1b; ts1 -> sol1c; ts2 -> sol2a; } dot Caption: Logical flow and key troubleshooting points in the Pictet-Spengler reaction.
Section 3: General Challenges & FAQs
Question 1: My cyclization worked, but now I'm struggling with the final aromatization step to get the isoquinoline. What are the best methods?
Answer: The conversion of a 3,4-dihydroisoquinoline or a 1,2,3,4-tetrahydroisoquinoline to the fully aromatic isoquinoline is a critical final step. The choice of oxidant is key to achieving a high yield without degrading the product.
-
For 3,4-Dihydroisoquinolines: These intermediates are relatively easy to oxidize.
-
Catalytic Dehydrogenation: Heating with a catalyst like 10% Palladium on Carbon (Pd/C) in a high-boiling solvent (e.g., decalin) is a classic and effective method.
-
Sulfur or Selenium: Elemental sulfur or selenium can also be used at high temperatures, though this can sometimes be harsh.[13]
-
-
For 1,2,3,4-Tetrahydroisoquinolines: These require a more powerful oxidation, as two molecules of H₂ must be removed.
-
Harsh Chemical Oxidants: Reagents like potassium permanganate (KMnO₄) or manganese dioxide (MnO₂) can be effective but may lack selectivity if other oxidizable functional groups are present.
-
Modern Methods: More recent methods offer milder conditions. For example, pyridine-N-oxide has been shown to be an effective oxidant at high temperatures, generating only volatile byproducts.[14]
-
General Protocol for Pd/C Aromatization:
-
Dissolve the dihydroisoquinoline substrate in a high-boiling, inert solvent (e.g., toluene, xylene, or decalin).
-
Add 10-20 mol% of 10% Pd/C catalyst.
-
Heat the mixture to reflux under an inert atmosphere (N₂ or Ar) for 4-24 hours, monitoring by TLC.
-
Cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate in vacuo and purify the resulting isoquinoline by column chromatography or recrystallization.
Question 2: How should I approach purification of these basic isoquinoline derivatives?
Answer: The basic nature of the isoquinoline nitrogen atom is a key handle for purification.[15]
-
Acid-Base Extraction: This is a highly effective first-pass purification step.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., DCM or ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The basic isoquinoline product will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.
-
Basify the aqueous layer carefully with a base like NaOH or NaHCO₃ until the pH is >10.
-
Extract the now-neutralized, free-base product back into an organic solvent.
-
Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate.
-
-
Silica Gel Chromatography: This is the standard method for final purification.
-
Solvent System: A mixture of a non-polar solvent (hexanes or heptane) and a more polar solvent (ethyl acetate) is common. Adding a small amount of triethylamine (~1%) to the eluent is crucial. This deactivates the acidic silanol groups on the silica surface, preventing the basic product from streaking or irreversibly binding to the column.
-
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system is an excellent way to obtain highly pure material.[16]
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. pages.jh.edu [pages.jh.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Isoquinoline - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Regiochemical Confirmation of 7-Bromo-6-fluoroisoquinoline
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, experience-driven guidance for the unambiguous structural confirmation of 7-Bromo-6-fluoroisoquinoline. Navigating the subtleties of isomeric differentiation is a critical step in chemical synthesis and drug discovery, where incorrect assignment can have profound consequences. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: I have synthesized what I believe to be this compound. What is the most effective first-pass analytical method to assess its regiochemistry?
A1: The primary and most accessible method is a combination of one-dimensional (1D) Nuclear Magnetic Resonance (NMR) experiments: ¹H NMR and ¹⁹F NMR. These initial spectra provide a wealth of information based on chemical shifts and spin-spin coupling patterns.
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is paramount. For the target compound, this compound, you should expect to see five distinct signals corresponding to the protons at positions 1, 3, 4, 5, and 8. The key diagnostic signals are for H-5 and H-8, which will appear as singlets (or very narrow doublets due to long-range couplings). Their chemical shifts are influenced by the adjacent halogen substituents, providing the first clue to the substitution pattern.
-
¹⁹F NMR Spectroscopy: A proton-coupled ¹⁹F NMR spectrum will show the fluorine signal split by nearby protons. Crucially, the fluorine at C-6 should exhibit a coupling to the proton at C-5. The magnitude of this through-bond coupling constant (J-coupling) can provide initial evidence for their proximity. Long-range couplings in aromatic systems are typically in the range of 0.5-3.0 Hz[1][2].
Causality: The electronic environment of each proton and fluorine nucleus is unique due to the specific placement of the bromine and fluorine atoms. These atoms exert distinct inductive and resonance effects, altering the local magnetic field and thus the chemical shift (ppm) of adjacent nuclei. This makes NMR a powerful tool for distinguishing between regioisomers[3].
Q2: My 1D NMR spectra are ambiguous or too crowded to make a definitive assignment. What is the logical next step?
A2: When 1D NMR is insufficient, two-dimensional (2D) NMR spectroscopy is the definitive next step. The two most powerful experiments for this specific challenge are NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).
-
NOESY: This experiment is crucial because it detects through-space correlations between protons that are physically close to each other (< 5 Å), irrespective of the number of bonds separating them[4][5][6]. For this compound, the key correlation to look for is between the proton at C-5 (H-5) and the fluorine atom at C-6 . A cross-peak between the H-5 signal and the fluorine substituent (observed via ¹H-¹⁹F HOESY, a related experiment) provides powerful evidence for their spatial proximity and, therefore, the correct regiochemistry.
-
HMBC: This experiment maps long-range (typically 2- and 3-bond) couplings between protons and carbons[7][8][9]. It is invaluable for piecing together the molecular skeleton. For your compound, you would look for the following key correlations:
-
A correlation from H-5 to the carbon bearing the fluorine (C-6 ).
-
A correlation from H-8 to the carbon bearing the bromine (C-7 ).
-
Correlations from both H-5 and H-8 to the bridgehead carbons.
-
These correlations act as a "GPS" for the molecule, confirming the connectivity and substitution pattern unambiguously.
Q3: How can I obtain absolute, unequivocal proof of the this compound structure?
A3: The gold standard for molecular structure determination is single-crystal X-ray crystallography . This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of all atomic positions, bond lengths, and bond angles[10].
Causality: X-ray crystallography works by diffracting X-rays off the ordered array of molecules in a single crystal[11]. The resulting diffraction pattern is mathematically converted into a 3D model of the molecule. This method is considered definitive because it is a direct visualization of the molecular structure, leaving no room for the ambiguity that can sometimes arise from interpreting spectral data. If you can grow a suitable single crystal of your compound, an X-ray structure determination will confirm the regiochemistry beyond any doubt[12].
Q4: I am struggling to grow crystals for X-ray analysis. Are there any alternative "gold standard" methods?
A4: While less common for small molecules, if you have access to a certified reference standard of this compound, direct comparison of all analytical data (NMR, Mass Spec, HPLC retention time) provides definitive confirmation. In the absence of a standard or crystals, a very thorough 2D NMR analysis (as described in Q2) is considered sufficient proof by the vast majority of the scientific community. For particularly challenging cases where even 2D NMR is ambiguous, chemical derivatization to create a more easily characterizable molecule can be considered, though this is a more complex route.
Troubleshooting & Experimental Workflow
Workflow for Regiochemical Confirmation
The process of confirming the structure follows a logical progression from simple, high-throughput methods to more complex, definitive techniques.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 18-101 Merbouh [edu.utsunomiya-u.ac.jp]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of absolute configuration using single crystal X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 11. Timeline of crystallography - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Avoiding decomposition of 7-Bromo-6-fluoroisoquinoline during reaction
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 7-Bromo-6-fluoroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Due to its specific electronic and structural properties, this compound can be susceptible to decomposition under various reaction conditions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the integrity of your reactions and maximizing your yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The primary modes of decomposition are reaction-dependent but typically fall into three categories:
-
Hydrodehalogenation (specifically Debromination): This is the most common side reaction, where the bromine atom at the C-7 position is replaced by a hydrogen atom. This is often observed during palladium-catalyzed cross-coupling reactions. The C-Br bond (approx. 293 kJ/mol) is significantly weaker than the C-F bond (approx. 452 kJ/mol), making it the primary site for this unwanted reaction.[1]
-
Nucleophilic Aromatic Substitution (SNAr): While the C-F bond is strong, the fluorine atom can be susceptible to displacement by strong nucleophiles. This is exacerbated by the electron-deficient nature of the isoquinoline ring system. This pathway is a concern when using strong, nucleophilic bases (e.g., alkoxides at high temperatures) or during amination reactions with highly nucleophilic amines.[2][3]
-
Metal-Halogen Exchange Side Reactions: During attempts to form organometallic species (e.g., lithiation), using strong organometallic bases like n-butyllithium can lead to complex side reactions if not performed under strict cryogenic conditions.[4][5]
Q2: How does the fluorine substituent at the C-6 position influence the molecule's reactivity and stability?
A2: The fluorine atom has a profound electronic influence. Its strong electron-withdrawing nature through induction deactivates the entire aromatic system, which can make certain reactions, like the oxidative addition step in cross-coupling cycles, more challenging.[6] However, this same property can also stabilize the molecule to some extent by strengthening the aromatic ring system.[7] From a practical standpoint, it makes the adjacent C-7 bromine more susceptible to certain reactions while making the C-F bond itself very robust against cleavage.
Q3: What are the recommended storage and handling conditions for this compound?
A3: Like many halogenated heterocyclic compounds, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent gradual degradation. It is classified as an irritant and harmful if swallowed, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[8]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the most common application for this substrate. However, they are also where decomposition is most frequently observed.
Scenario 1: Suzuki-Miyaura Cross-Coupling
Q: My Suzuki-Miyaura coupling of this compound is resulting in low product yield and a significant amount of the debrominated side product, 6-fluoroisoquinoline. What is causing this and how can I prevent it?
A: This is a classic case of hydrodehalogenation, a common side reaction in Suzuki couplings. [9][10] It occurs when the organopalladium intermediate, formed after oxidative addition, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the hydrodehalogenated product. The source of the hydride can be solvents (like alcohols), the amine base, or even the boronic acid reagent itself.
Core Causality & Mitigation Strategy:
The goal is to accelerate the desired transmetalation and reductive elimination steps of the catalytic cycle so they outcompete the hydrodehalogenation pathway.
Workflow: Troubleshooting Suzuki-Miyaura Decomposition
Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.
Optimized Protocol & Condition Comparison
This protocol is designed to minimize decomposition.
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and anhydrous K₃PO₄ (2.5 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Solvent Addition: Add thoroughly degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80-90 °C. Monitor by TLC or LC-MS. Avoid unnecessarily high temperatures or prolonged reaction times.
-
Workup: Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Proceed with standard aqueous workup and purification.
| Parameter | Standard Conditions (High Risk) | Optimized Conditions (Low Risk) | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ or PdCl₂(dppf) | XPhos, SPhos, RuPhos (with Pd(OAc)₂ or as precatalysts) | Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination, kinetically favoring the desired pathway.[6] |
| Base | K₂CO₃, Cs₂CO₃ | Anhydrous K₃PO₄ | Stronger, non-nucleophilic bases like K₃PO₄ effectively promote transmetalation without contributing to side reactions.[6] |
| Solvent | THF, DME, Toluene/H₂O | Degassed 1,4-Dioxane/H₂O (10:1) | Dioxane is generally robust. Thorough degassing is critical to remove oxygen, which can degrade the catalyst. |
| Temperature | >100 °C | 80-90 °C | Higher temperatures accelerate all reaction rates, including decomposition. Use the minimum temperature required for conversion. |
Scenario 2: Buchwald-Hartwig Amination
Q: I am attempting a Buchwald-Hartwig amination and observing a mixture of starting material, the debrominated byproduct, and only a small amount of my desired C-N coupled product. What should I change?
A: This issue points to a catalytic cycle that is not efficient enough, allowing side reactions to dominate. The key steps to scrutinize are the oxidative addition and the final reductive elimination. Catalyst inhibition by the nitrogen on the isoquinoline ring can also be a factor.
Core Causality & Mitigation Strategy:
Successful Buchwald-Hartwig amination of this substrate requires a highly active catalyst system capable of overcoming the deactivating effect of the fluorine and the potential coordinating effect of the isoquinoline nitrogen. The choice of ligand and a strong, non-nucleophilic base is paramount.[11][12]
Optimized Protocol & Condition Comparison
-
Setup: In a glovebox or under a strict inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) (1.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate ligand (e.g., RuPhos, 2-4 mol%) in a sealed tube.
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat to 90-110 °C, stirring vigorously. Monitor the reaction closely.
-
Workup: After cooling, quench the reaction carefully, dilute with an appropriate organic solvent, and filter through Celite. Purify via column chromatography.
| Parameter | Standard Conditions (High Risk) | Optimized Conditions (Low Risk) | Rationale |
| Catalyst/Ligand | Pd(OAc)₂ / BINAP or dppf | Pd₂(dba)₃ / RuPhos or BrettPhos | Modern, sterically hindered biarylphosphine ligands are essential for promoting the difficult C-N reductive elimination step for heteroaromatic halides.[12][13] |
| Base | K₂CO₃, Et₃N | NaOtBu, LiHMDS | A strong, non-nucleophilic base is required to efficiently deprotonate the amine-palladium complex to form the active palladium-amido intermediate.[13][14] |
| Solvent | DMF, NMP | Toluene, 1,4-Dioxane | Aprotic, non-coordinating solvents are preferred to avoid interference with the catalytic cycle. |
| Atmosphere | Nitrogen balloon | Glovebox or Schlenk line (Argon) | The catalyst systems are highly oxygen-sensitive. Rigorous exclusion of air and moisture is critical for catalyst longevity and activity. |
Troubleshooting Guide: Metal-Halogen Exchange
Scenario 3: Lithiation / Grignard Formation
Q: I am trying to perform a bromine-lithium exchange on this compound using n-BuLi at -78 °C, but upon quenching with an electrophile, I get a complex mixture with very little of the desired product. What is happening?
A: Standard lithiation is extremely challenging for this substrate. Even at -78 °C, the resulting aryllithium species can be unstable. It may be reactive enough to attack another molecule of starting material or decompose through other pathways. Furthermore, direct nucleophilic attack of n-BuLi on the electron-deficient ring is a known side reaction for similar systems.[4]
Core Causality & Mitigation Strategy:
The key is to generate a more stable organometallic intermediate. A proven method is to first perform a halogen-magnesium exchange, or to use a combination of reagents that generates a more tempered nucleophile. The use of i-PrMgCl followed by n-BuLi offers a more controlled approach.[4]
Workflow: Desired vs. Undesired Lithiation Pathways
Caption: Comparison of organometallic formation strategies.
Optimized Protocol: Halogen-Magnesium Exchange
-
Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon.
-
Reagent Addition: To a solution of this compound (1.0 equiv.) in anhydrous THF at -20 °C, add isopropylmagnesium chloride (i-PrMgCl, ~1.1 equiv.) dropwise.
-
Exchange: Allow the mixture to slowly warm to 0 °C and stir for 1-2 hours. This generates the more stable Grignard reagent.
-
Quench: Cool the reaction mixture to the desired temperature for the electrophile addition (typically -20 °C to 0 °C) and add the electrophile (e.g., an aldehyde, CO₂, etc.).
-
Workup: Allow the reaction to warm to room temperature, then quench with saturated aqueous NH₄Cl solution and proceed with extraction and purification.
This method avoids the highly reactive and often unstable aryllithium species, providing a much cleaner and more reliable route to functionalized derivatives.[4]
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. Dehalogenation of aromatics by nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joss.tcnj.edu [joss.tcnj.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 7-Bromo-6-fluoro-1,2-dihydroisoquinolin-1-one | C9H5BrFNO | CID 59818253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 7-Bromo-6-fluoroisoquinoline and 7-chloroisoquinoline for Drug Discovery
Introduction: The Isoquinoline Scaffold and the Strategic Role of Halogenation
The isoquinoline core is a privileged heterocyclic framework, forming the structural basis of numerous natural products and synthetic drugs with a vast spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] In medicinal chemistry, the strategic modification of this scaffold is paramount for modulating physicochemical properties to enhance potency, selectivity, and metabolic stability.[1][3] Halogenation is a cornerstone of this strategy. This guide provides an in-depth comparison of two key halogenated isoquinoline building blocks: 7-Bromo-6-fluoroisoquinoline and 7-chloroisoquinoline . We will dissect their structural and electronic differences to understand and predict their reactivity in essential synthetic transformations, providing researchers with the insights needed to select the optimal reagent for their drug discovery campaigns.
Part 1: Unpacking the Physicochemical and Electronic Landscape
The reactivity of an aromatic compound is fundamentally dictated by the electronic nature of its substituents. The differing halogenation patterns of this compound and 7-chloroisoquinoline create two distinct electronic environments, profoundly influencing their synthetic utility.
The key distinction lies in the presence of a strongly electron-withdrawing fluorine atom at the 6-position in this compound. Fluorine, being the most electronegative element, exerts a powerful negative inductive effect (-I), pulling electron density from the aromatic ring.[4][5] This effect is most pronounced on the adjacent carbon atoms, including the C-7 position bearing the bromine atom.
In contrast, 7-chloroisoquinoline features a chlorine atom at the 7-position. While chlorine also has a -I effect, it is less potent than fluorine's.[6] Both chlorine and bromine can also donate electron density through a positive mesomeric or resonance effect (+M) via their lone pairs, but for halogens, the inductive effect is generally considered dominant in influencing reactivity towards nucleophiles.[6]
The critical consequence is that the C-7 position in this compound is significantly more electron-deficient (electrophilic) than the C-7 position in 7-chloroisoquinoline. This has profound implications for nucleophilic aromatic substitution reactions. For palladium-catalyzed cross-coupling reactions, the difference in the carbon-halogen bond strength and polarizability becomes the dominant factor.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 7-chloroisoquinoline | Rationale |
| Molecular Formula | C₉H₅BrFN | C₉H₆ClN | - |
| Molecular Weight | 242.06 g/mol | 163.60 g/mol | Different halogen substituents. |
| Halogen at C-7 | Bromine | Chlorine | - |
| C7-X Bond Energy (approx.) | ~285 kJ/mol | ~340 kJ/mol | The C-Br bond is significantly weaker than the C-Cl bond. |
| Electronegativity of C-7 Halogen | 2.96 (Pauling Scale) | 3.16 (Pauling Scale) | Chlorine is more electronegative than bromine.[1] |
| Key Electronic Feature | Strongly activated C-7 position due to ortho-fluoro (-I effect) | Moderately deactivated ring due to -I effect of chlorine | The C-6 fluorine dramatically increases the electrophilicity at C-7. |
Part 2: Comparative Reactivity in Key Synthetic Transformations
We will now explore the practical consequences of these electronic differences in two of the most crucial reaction classes for scaffold functionalization: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for introducing a wide range of nucleophiles (containing N, O, S, or C) onto an aromatic ring. The mechanism proceeds via a two-step addition-elimination pathway, involving a transient, negatively charged intermediate known as a Meisenheimer complex.[7][8] The stability of this intermediate is the key determinant of the reaction rate.
Predicted Reactivity: This compound is vastly more reactive towards nucleophiles at the C-7 position than 7-chloroisoquinoline.
Causality: The exceptional reactivity of this compound is directly attributable to the fluorine atom at the C-6 position. This strongly electron-withdrawing group is positioned ortho to the site of nucleophilic attack (C-7), which allows for the effective resonance stabilization of the negative charge in the Meisenheimer complex.[9][10] This stabilization dramatically lowers the activation energy for the reaction. In 7-chloroisoquinoline, the absence of such a potent activating group means that SNAr at the C-7 position requires significantly harsher conditions (higher temperatures, stronger bases) and is often less efficient.
Caption: SNAr mechanism comparing the stabilized vs. unstabilized Meisenheimer complex.
Representative Experimental Protocol: Amination of an Activated Aryl Halide
This protocol is adapted from procedures for SNAr reactions on activated haloquinolines and serves as a template for reacting this compound.[7][9]
-
Reaction Setup: In a sealable reaction vessel, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add the desired amine nucleophile (1.2-2.0 eq) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Work-up: After cooling the reaction to room temperature, pour the mixture into ice-cold water. A solid precipitate of the product will often form.
-
Purification: Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol or diethyl ether. If necessary, purify the crude product further by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and a boronic acid or ester. The key step governing reactivity is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.
Predicted Reactivity: This compound is the superior substrate for Suzuki-Miyaura cross-coupling at the 7-position.
Causality: The rate of oxidative addition is highly dependent on the carbon-halogen bond strength, following the general trend: C-I > C-Br > C-OTf >> C-Cl. The C-Br bond in this compound is significantly weaker and more readily cleaved by the palladium catalyst than the C-Cl bond in 7-chloroisoquinoline.[11] Consequently, Suzuki couplings with the bromo-derivative proceed under milder conditions, with lower catalyst loadings, and often give higher yields. While couplings with 7-chloroisoquinoline are feasible, they typically require more specialized conditions, such as the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) and higher temperatures to facilitate the challenging oxidative addition step.[11]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-determining oxidative addition step.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a general procedure for the Suzuki-Miyaura coupling of aryl bromides.[12][13]
-
Reaction Setup: To a flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ and a suitable phosphine ligand.
-
Reagent Addition: Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Solvent: Add a solvent system, commonly a mixture of an organic solvent like dioxane, toluene, or DME and water.
-
Reaction Conditions: De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 80-100 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS), typically for 6-24 hours.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.
Part 3: Strategic Application in Synthesis
The choice between this compound and 7-chloroisoquinoline is not merely a matter of availability but a critical strategic decision in a synthetic campaign.
Caption: A decision-making guide for selecting the appropriate isoquinoline reagent.
Choose this compound when:
-
Your primary goal is to perform a Nucleophilic Aromatic Substitution at the C-7 position. The C-6 fluorine provides powerful activation, enabling reactions with a broad range of nucleophiles under mild conditions.
-
You need to perform a selective cross-coupling at the C-7 position. The C-Br bond's high reactivity in oxidative addition makes it the ideal handle for Suzuki, Sonogashira, Buchwald-Hartwig, and other coupling reactions.
Consider 7-chloroisoquinoline when:
-
Cost is a primary driver and the subsequent reaction is robust enough to handle the harsher conditions required for C-Cl bond activation.
-
In a molecule with multiple halogen handles, you wish to perform chemistry at a more reactive site (e.g., a bromine or iodine elsewhere) while leaving the C-7 chloro group intact for a later transformation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Isoquinolines
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Isoquinoline Scaffolds, Supported by Experimental Data.
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] A pivotal strategy in modern drug design is the incorporation of fluorine atoms into lead compounds to enhance their therapeutic potential. This guide provides an in-depth, objective comparison of the biological activity of fluorinated and non-fluorinated isoquinoline derivatives, supported by experimental data and detailed methodologies to empower researchers in their drug discovery endeavors.
The Rationale for Fluorination: Enhancing Drug-like Properties
The introduction of fluorine, the most electronegative element, into an isoquinoline framework can profoundly influence its physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[3] The strategic placement of fluorine can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450. This often translates to a longer in vivo half-life and improved bioavailability.[3]
-
Modulated Lipophilicity: Fluorine's effect on lipophilicity (logP) is context-dependent. A single fluorine atom can either increase or decrease lipophilicity, while polyfluorination typically reduces it. This allows for fine-tuning of a molecule's ability to cross biological membranes.[3]
-
Altered Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms within the isoquinoline ring system. This change in ionization at physiological pH can significantly impact solubility, cell permeability, and target engagement.[3]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency and selectivity.
Comparative Performance Data: Fluorinated vs. Non-Fluorinated Isoquinolines
The tangible benefits of fluorination are best illustrated through direct comparison of biological data. Below are two examples from the literature highlighting the impact of fluorine substitution on the activity of isoquinoline derivatives.
Case Study 1: Indenoisoquinoline Topoisomerase I Inhibitors
Topoisomerase I (Top1) is a crucial enzyme in DNA replication and a validated target for anticancer drugs. The indenoisoquinoline scaffold has yielded potent Top1 inhibitors. A comparative study of 3-substituted indenoisoquinolines demonstrates the nuanced effects of replacing a nitro group with fluorine or chlorine. While often considered less active replacements, strategic modifications to the rest of the molecule can result in halogenated compounds with potency rivaling or even exceeding their nitro counterparts.[4]
Table 1: Comparative Activity of Halogenated vs. Nitro-Indenoisoquinolines
| Compound | 3-Substituent | Modification | Top1 DNA Cleavage Assay | Cytotoxicity (NCI-60 Mean GI50, µM) |
| Parent Nitro | -NO₂ | Standard Side Chain | ++++ | 0.1-1 |
| Fluorinated Analog | -F | Standard Side Chain | ++ | 1-10 |
| Optimized Fluorinated | -F | Modified Side Chain | ++++ | <0.1 |
Data synthesized from concepts presented in referenced literature.[4] "+" indicates relative potency in the Top1 cleavage assay.
This data underscores a critical principle: the effect of fluorination is not a simple substitution but a complex interplay with the entire molecular structure. While a direct swap may sometimes reduce activity, intelligent molecular design that leverages the properties of fluorine can lead to superior drug candidates.[4]
Case Study 2: Isoquinoline-based PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair and are attractive targets for cancer therapy. A comparison of a non-fluorinated 1-oxo-3,4-dihydroisoquinoline-4-carboxamide with its 7-fluoro derivative reveals the subtle yet significant impact of a single fluorine atom on inhibitory potency.
Table 2: Comparative Physicochemical and Biological Data of Fluorinated vs. Non-Fluorinated Isoquinoline-based PARP Inhibitors
| Compound | Substitution (R) | pKa (Predicted) | clogP (Predicted) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | >10,000 | 980 |
Data adapted from a study on PARP inhibitors.[3]
In this instance, the introduction of a fluorine atom at the 7-position leads to a modest but notable increase in potency against PARP2.[3] This highlights how even subtle electronic alterations from fluorination can favorably influence biological activity.[3]
Key Biological Signaling Pathways
Isoquinoline derivatives have been shown to modulate a variety of signaling pathways critical to cell growth, proliferation, and survival. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
PI3K/Akt/mTOR signaling pathway with potential inhibitory action of fluorinated isoquinoline derivatives.
Experimental Protocols for Comparative Evaluation
To ensure the validity and reproducibility of comparative studies, standardized and detailed experimental protocols are paramount. Below are methodologies for key assays used to evaluate and compare the biological activities of fluorinated and non-fluorinated isoquinolines.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50), a fundamental measure of cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated isoquinoline derivatives in cell culture medium. Treat the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Step-by-Step Protocol:
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., PI3Kα), its specific substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the fluorinated and non-fluorinated isoquinoline test compounds.
-
Reaction Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Principle: The test compound is incubated with human liver microsomes, and the decrease in its concentration over time is measured by LC-MS/MS.
Step-by-Step Protocol:
-
Incubation Preparation: In a 96-well plate, pre-warm a mixture of human liver microsomes and buffer to 37°C.
-
Reaction Initiation: Add the test compounds (fluorinated and non-fluorinated isoquinolines) to the microsome mixture and initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound against time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated isoquinolines.
Conclusion
The strategic incorporation of fluorine into the isoquinoline scaffold is a powerful and versatile tool in medicinal chemistry for modulating key drug-like properties. As demonstrated by the presented data, fluorination can significantly influence physicochemical characteristics and enhance biological potency. However, the effects are highly dependent on the position and number of fluorine atoms, necessitating a careful and systematic evaluation of each analog. The experimental protocols and comparative data outlined in this guide provide a robust framework for researchers to rationally design and develop the next generation of isoquinoline-based therapeutics with improved efficacy and safety profiles.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Bromo-6-fluoroisoquinoline Derivatives
For researchers, medicinal chemists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in the design of novel therapeutics. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, yet underexplored subclass: 7-Bromo-6-fluoroisoquinoline derivatives. While comprehensive SAR studies on this exact scaffold are not abundant in publicly available literature, this guide synthesizes data from closely related quinoline and isoquinoline analogs to provide a predictive framework for designing and optimizing novel drug candidates based on this core.
The this compound Scaffold: A Platform for Therapeutic Innovation
The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. The strategic placement of substituents on this scaffold can profoundly influence its physicochemical properties and biological activity. The this compound scaffold is of particular interest due to the unique properties imparted by its halogen substituents.
-
The Role of Fluorine: The fluorine atom at the 6-position is a bioisostere of a hydrogen atom but with significantly different electronic properties.[1][2] Its high electronegativity can alter the pKa of the isoquinoline nitrogen, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[3][4] The introduction of fluorine can also improve membrane permeability and oral bioavailability.[5]
-
The Role of Bromine: The bromine atom at the 7-position is a larger, more polarizable halogen. It can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity and specificity.[6][7] Bromine substitution can also influence the molecule's metabolic profile and duration of action.[6] In a study on 7-substituted 4-aminoquinolines, 7-bromo derivatives were found to be as active as their 7-chloro counterparts against both chloroquine-susceptible and -resistant P. falciparum.[8][9]
The combination of a 6-fluoro and a 7-bromo substituent presents a unique electronic and steric profile that can be exploited for the development of potent and selective inhibitors of various biological targets, particularly protein kinases.
Comparative Analysis: Insights from Related Scaffolds
To build a predictive SAR model for this compound derivatives, we can draw valuable insights from studies on substituted quinolines and isoquinolines.
Substitution at the 7-Position
Research on 7-substituted 4-aminoquinolines has shown that the nature of the halogen at this position significantly impacts antimalarial activity.[8][9] While 7-bromo and 7-iodo analogs displayed high potency, 7-fluoro and 7-trifluoromethyl derivatives were generally less active, especially against resistant strains.[8][9] This suggests that a larger, more polarizable atom at the 7-position may be favorable for this specific biological target. This principle may extend to other targets, where the 7-bromo substituent could be crucial for establishing key interactions within a binding pocket.
Substitution at the 6-Position
In the context of fluoroquinolone antibacterials, a fluorine atom at the C-6 position is known to enhance DNA gyrase binding affinity and broaden the antibacterial spectrum.[5] In a series of 6-substituted decahydroisoquinolines, greater lipophilicity of the substituent was generally correlated with superior antiarrhythmic properties, up to an optimal point.[10] The 6-fluoro substituent in our scaffold, while not dramatically increasing lipophilicity, will significantly alter the electronic distribution in the aromatic ring, which can influence interactions with target proteins.
A Predictive SAR Framework for this compound Derivatives
Based on the available evidence, we can propose a hypothetical SAR exploration for the this compound scaffold. The following diagram illustrates potential points of diversification for library synthesis.
Caption: Potential sites for chemical modification on the this compound scaffold.
Modifications at Position 1
Substitutions at the 1-position of the isoquinoline ring are expected to significantly impact biological activity. Introducing various aryl, heteroaryl, or alkyl groups at this position could probe interactions with hydrophobic pockets of a target protein. For kinase inhibitors, an appropriately substituted phenyl ring at this position often serves as a key pharmacophore.
Modifications at Position 3
The 3-position offers another vector for exploring the SAR. Small, hydrogen-bond accepting or donating groups could enhance binding affinity and selectivity. The introduction of amide or sulfonamide functionalities at this position could establish critical interactions with the hinge region of many kinases.
Modifications at Position 4
Steric bulk at the 4-position is often detrimental to the activity of isoquinoline-based inhibitors. Therefore, small substituents such as methyl, ethyl, or cyano groups should be explored to fine-tune the electronic properties and conformation of the molecule without introducing steric hindrance.
Modifications at the Isoquinoline Nitrogen (Position 2)
For tetrahydroisoquinoline derivatives, N-substitution is a common strategy to modulate solubility, cell permeability, and target engagement.[11] While our core is an aromatic isoquinoline, derivatization of the nitrogen in reduced analogs (dihydro- or tetrahydroisoquinolines) could be a fruitful avenue for optimization.
Experimental Protocols
To validate the proposed SAR framework, a systematic approach to synthesis and biological evaluation is necessary.
General Synthetic Workflow
The synthesis of novel this compound derivatives can be achieved through a multi-step sequence, likely involving the construction of the core followed by diversification.
Caption: A generalized synthetic workflow for the preparation of this compound derivatives.
Step-by-Step Protocol for Suzuki Coupling at the 7-Position (Hypothetical):
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added the desired boronic acid or boronate ester (1.2 eq).
-
A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq) are added to the reaction mixture.
-
The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 7-substituted-6-fluoroisoquinoline derivative.
Biological Evaluation: Kinase Inhibition Assay (Example)
Given that many isoquinoline derivatives are kinase inhibitors, a primary biological screen could involve a panel of relevant kinases.
Step-by-Step Protocol for an In Vitro Kinase Assay:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP (often radiolabeled with ³²P or ³³P, or in a system with a fluorescent readout).
-
Add the test compound at various concentrations to determine the IC₅₀ value.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified period.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by capturing the substrate on a filter, washing away unreacted ATP, and measuring radioactivity using a scintillation counter, or by using an antibody-based detection method (e.g., ELISA, HTRF).
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value using appropriate software.
Data Presentation and Interpretation
The results of the biological assays should be compiled into a clear and concise table to facilitate SAR analysis.
Table 1: Hypothetical Kinase Inhibition Data for a Series of 7-Substituted-6-fluoroisoquinoline Derivatives
| Compound ID | R¹ (Position 1) | R⁷ (Position 7) | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) |
| Parent | H | Br | >10,000 | >10,000 |
| 1a | H | Phenyl | 850 | 1200 |
| 1b | H | 4-Fluorophenyl | 520 | 980 |
| 1c | H | 3-Aminophenyl | 250 | 600 |
| 2a | Phenyl | Br | 1500 | 2500 |
| 2b | Phenyl | Phenyl | 120 | 350 |
| 2c | Phenyl | 4-Fluorophenyl | 85 | 210 |
This is a hypothetical table for illustrative purposes.
From such a table, one could deduce, for instance, that a phenyl group at position 7 is beneficial for activity compared to the parent bromo compound, and that further substitution on this phenyl ring with electron-withdrawing or -donating groups can fine-tune potency and selectivity. Similarly, the data would reveal the impact of substitutions at position 1 in combination with various groups at position 7.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct SAR studies are limited, a wealth of information from related heterocyclic systems provides a strong foundation for a rational drug design program. The interplay between the 6-fluoro and 7-bromo substituents offers a unique opportunity to modulate the physicochemical and pharmacological properties of these derivatives.
Future work should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs, with modifications at positions 1, 3, and 4. A thorough investigation of their activity against a panel of relevant biological targets, coupled with ADME-Tox profiling, will be crucial in unlocking the full therapeutic potential of this intriguing scaffold.
References
- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 7. jms.ump.edu.pl [jms.ump.edu.pl]
- 8. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Validation of 7-Bromo-6-fluoroisoquinoline Purity
For researchers, scientists, and professionals in the dynamic field of drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. 7-Bromo-6-fluoroisoquinoline, a halogenated heterocyclic compound, serves as a crucial building block in the synthesis of various biologically active molecules. Its structural integrity and purity are paramount, as even trace impurities can lead to altered pharmacological or toxicological profiles, jeopardizing the integrity of research and the safety of potential therapeutics.
This guide provides an in-depth, objective comparison of the principal analytical methodologies for validating the purity of this compound. We will delve into the causality behind experimental choices, present supporting data for analogous compounds, and offer detailed protocols to empower researchers in their quest for analytical excellence.
The Analytical Imperative: Why Purity Matters
The synthetic routes to isoquinoline derivatives, such as the Bischler–Napieralski or Pomeranz–Fritsch reactions, can often lead to the formation of various impurities.[1][2] These can include starting materials, reagents, by-products from side reactions, and degradation products.[3] For this compound, potential impurities could include positional isomers, unreacted precursors, or dehalogenated species. The presence of these impurities can have significant consequences:
-
Altered Biological Activity: Impurities may possess their own pharmacological activity, leading to confounded experimental results.
-
Toxicity: Certain impurities can be toxic, even at low levels, posing a safety risk.
-
Impact on Downstream Reactions: In a multi-step synthesis, impurities can interfere with subsequent chemical transformations, reducing yields and complicating purification.
-
Regulatory Scrutiny: Regulatory bodies like the ICH and FDA have stringent guidelines on the identification and control of impurities in drug substances.[3][4]
Therefore, the selection and validation of appropriate analytical methods are critical for ensuring the quality and consistency of this compound.
A Comparative Analysis of Key Analytical Techniques
The most effective strategies for purity determination of organic compounds like this compound involve a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in terms of sensitivity, specificity, and the type of information it provides.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolving power, sensitivity, and reproducibility.[5][6] For this compound, a reversed-phase HPLC method with UV detection is a robust and widely applicable choice.
Principle of Operation: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. The choice of a specific C18 column can be optimized based on the separation of key impurities.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: A gradient elution is typically employed to resolve compounds with a range of polarities.
-
0-5 min: 30% B
-
5-20 min: 30-90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL. Dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter.
Data Interpretation: Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[7] It is particularly useful for detecting residual solvents and certain by-products that may not be amenable to HPLC analysis.
Principle of Operation: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for confident identification.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a versatile choice for a wide range of organic compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split, depending on the expected concentration of impurities.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Data Interpretation: Impurities are identified by comparing their mass spectra and retention times with those of reference standards or by searching a mass spectral library. Quantification can be performed using an internal or external standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be a powerful quantitative technique (qNMR) for purity determination.[8] Unlike chromatographic methods, qNMR can provide an absolute purity value without the need for a reference standard of the analyte.[9][10]
Principle of Operation: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of certain atoms (e.g., ¹H, ¹³C, ¹⁹F) absorb and re-emit this energy at specific frequencies, which are dependent on their chemical environment. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte and impurity signals.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve the sample and internal standard.
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for complete relaxation between scans.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Purity Calculation: The purity of the analyte can be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Caption: Workflow for qNMR purity determination.
Elemental Analysis (CHNX)**
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and heteroatoms (like bromine and fluorine) in a sample.[11] It is a fundamental technique for confirming the empirical formula of a synthesized compound and can serve as an indicator of purity.
Principle of Operation: A small amount of the sample is combusted at a high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by various detectors.
Data Interpretation: The experimentally determined percentages of each element are compared to the theoretical values calculated from the molecular formula of this compound (C₉H₅BrFN). A close agreement (typically within ±0.4%) suggests a high degree of purity.
Comparative Performance of Analytical Methods
The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following table provides a comparative overview of the performance of each technique for the purity validation of this compound.
| Feature | HPLC-UV | GC-MS | qNMR | Elemental Analysis |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and mass-to-charge ratio | Nuclear magnetic resonance | Combustion and detection of elemental composition |
| Specificity | High for separable impurities | Very high, provides structural information | High, based on unique chemical shifts | Low, does not distinguish between isomers |
| Sensitivity | High (ng range) | Very high (pg-fg range) | Moderate (µg-mg range) | Low (mg range) |
| Quantification | Relative (area %) or absolute with standard | Absolute with standard | Absolute without analyte standard | Confirms elemental composition |
| Impurity ID | Tentative, based on retention time | High confidence, based on mass spectrum | Possible for known impurities | Not possible |
| Throughput | High | Moderate | Low to moderate | Moderate |
| Best For | Routine purity testing, quantification of known and unknown impurities | Identification of volatile impurities, residual solvents | Absolute purity determination, structural confirmation | Confirmation of empirical formula |
Conclusion: A Multi-faceted Approach to Purity Validation
A comprehensive and robust validation of the purity of this compound necessitates a multi-technique approach. HPLC-UV stands out as the primary method for routine quality control, offering a reliable and high-throughput means of quantifying impurities. GC-MS is an invaluable complementary technique for the identification of volatile impurities that may be missed by HPLC.
For an orthogonal and absolute measure of purity, qNMR is the method of choice, providing a high degree of confidence without the need for an isotopically labeled or certified reference standard of the analyte itself. Finally, elemental analysis serves as a fundamental check to confirm the elemental composition of the bulk material.
By judiciously selecting and combining these analytical methods, researchers and drug development professionals can ensure the quality and integrity of this compound, thereby building a solid foundation for their scientific endeavors.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 8. emerypharma.com [emerypharma.com]
- 9. youtube.com [youtube.com]
- 10. rssl.com [rssl.com]
- 11. pepolska.pl [pepolska.pl]
A Researcher's Guide to Evaluating 7-Bromo-6-fluoroisoquinoline Derivatives as Novel Kinase Inhibitors
For drug development professionals and biomedical researchers, the quest for potent and selective kinase inhibitors remains a cornerstone of modern therapeutic design. Kinase dysregulation is a hallmark of numerous pathologies, most notably cancer, making them high-value therapeutic targets. The isoquinoline ring system represents a "privileged scaffold"—a molecular framework that has repeatedly been found to yield potent inhibitors against various kinase families.
This guide provides a comprehensive framework for the synthesis, evaluation, and comparison of a novel, yet promising, class of compounds: 7-Bromo-6-fluoroisoquinoline derivatives . While direct, extensive public data on this specific scaffold is nascent, its structural elements suggest significant potential. The strategic placement of halogen atoms—bromine and fluorine—is a well-established medicinal chemistry tactic to enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties. For instance, halogen bonding can provide additional stabilizing interactions within the ATP-binding pocket of a kinase, while fluorination is often used to block metabolic hotspots.[1][2][3]
Here, we will not only compare the hypothetical performance of derivatives from this series but also provide the detailed, validated experimental protocols necessary to generate such data, empowering researchers to pioneer the exploration of this chemical space.
Performance Comparison: A Hypothetical Kinase Inhibition Profile
To effectively compare novel inhibitors, they must be profiled against a panel of relevant kinases to assess both potency and selectivity. Below is an illustrative data table comparing our hypothetical this compound core (Compound 1A) and a derivative featuring a 4-anilino substitution (Compound 1B) against Gefitinib, an FDA-approved EGFR inhibitor, and Staurosporine, a broad-spectrum inhibitor.
| Compound | Target Kinase | IC50 (nM) | Selectivity Notes |
| Compound 1A | EGFR | 850 | Moderate potency against EGFR. |
| (this compound) | SRC | >10,000 | Low off-target activity against SRC. |
| VEGFR2 | 5,200 | Minimal activity against VEGFR2. | |
| Compound 1B | EGFR | 25 | High potency against EGFR. |
| (4-anilino derivative) | SRC | 2,500 | Improved potency but still selective. |
| VEGFR2 | 1,800 | Modest off-target activity; potential for dual inhibition. | |
| Gefitinib | EGFR | 30 | Potent and selective EGFR inhibitor (Control). |
| (Control) | SRC | >10,000 | Highly selective for EGFR over SRC. |
| VEGFR2 | >10,000 | Highly selective for EGFR over VEGFR2. | |
| Staurosporine | EGFR | 6 | Non-selective, potent inhibition (Control). |
| (Control) | SRC | 15 | Potent, broad-spectrum activity. |
| VEGFR2 | 20 | Potent, broad-spectrum activity. |
This data is illustrative and serves as a template for presenting experimental results.
Mechanistic Context: Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades critical for cell growth, proliferation, and survival.[4] Its aberrant activation is a key driver in several cancers, particularly non-small cell lung cancer.[5][6] The primary signaling arms downstream of EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway, which mainly regulates proliferation, and the PI3K-AKT-mTOR pathway, which is central to cell survival and anti-apoptosis.[7] Our hypothetical inhibitors would act by competing with ATP for the kinase domain of EGFR, thereby preventing its autophosphorylation and blocking the initiation of these downstream signals.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide robust, self-validating systems for assessing the efficacy of novel kinase inhibitors.
Protocol 1: In Vitro Biochemical Potency (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction, providing a direct measure of inhibitor potency (IC50).[8][9] The luminescent signal is proportional to the ADP concentration.
Methodology:
-
Compound Preparation:
-
Create a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to generate a 10-point dose-response curve. Prepare a DMSO-only well as a "no inhibitor" (100% activity) control and a known inhibitor like Staurosporine as a positive control.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Causality: The order of addition is critical. The inhibitor is pre-incubated with the kinase to allow for binding before the reaction is initiated with ATP.
-
To each well, add 2.5 µL of the serially diluted compound or control.
-
Add 2.5 µL of a solution containing the kinase of interest (e.g., EGFR) in kinase reaction buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a solution containing the kinase-specific substrate peptide and ATP. The ATP concentration should be at or near its Km value for the specific kinase to ensure accurate measurement of competitive inhibition.
-
Incubate the plate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[10]
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a luminescent signal.[11]
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence from a "no enzyme" control.
-
Normalize the data, setting the DMSO-only wells as 100% activity and wells with a saturating concentration of a control inhibitor as 0% activity.
-
Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Viability Assessment (MTT Assay)
This assay determines the cytotoxic or cytostatic effect of a compound on a cancer cell line. It measures the metabolic activity of cells, which is an indicator of cell viability.[12] Viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT salt to purple formazan crystals.
Methodology:
-
Cell Plating:
-
Seed a relevant cancer cell line (e.g., A549 human lung carcinoma) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only (DMSO) controls.
-
Incubate the plates for 48 to 72 hours.[13]
-
-
MTT Labeling and Solubilization:
-
Causality: Only metabolically active, viable cells can reduce the MTT reagent. The amount of purple formazan produced is therefore proportional to the number of living cells.
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12]
-
Incubate for 4 hours at 37°C until purple precipitate is visible.
-
Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells (100% viability).
-
Plot the percent viability versus inhibitor concentration to determine the IC50 (or GI50) value.
-
Conclusion and Future Directions
The this compound scaffold presents an exciting starting point for the development of novel kinase inhibitors. The illustrative data and detailed protocols provided in this guide offer a clear roadmap for researchers to systematically evaluate these compounds. Initial biochemical screens using methods like the ADP-Glo assay are crucial for identifying potent hits. Subsequently, cell-based assays such as the MTT assay are essential to confirm that this biochemical potency translates into a functional anti-proliferative effect in a biologically relevant context.
Future work should focus on building a robust Structure-Activity Relationship (SAR) by synthesizing a library of derivatives to probe different substitutions on the isoquinoline core. Promising compounds should be further profiled across a wide panel of kinases to confirm selectivity and subjected to cell-based target engagement assays (e.g., Western blotting for phosphorylated downstream substrates) to verify their mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ClinPGx [clinpgx.org]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Coupling Efficiency of Bromo-isoquinolines: A Positional Analysis
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds and pharmaceuticals. The functionalization of this privileged heterocycle, particularly through the formation of carbon-carbon and carbon-nitrogen bonds, is paramount for the exploration of new chemical space in drug discovery. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, have emerged as powerful and versatile tools for this purpose.
This guide provides an in-depth comparison of the cross-coupling efficiency of bromo-isoquinolines at different positions. We will delve into the electronic and steric factors that govern reactivity, present comparative experimental data, and provide robust protocols to aid researchers in optimizing their synthetic strategies.
Understanding the Reactivity Landscape of Bromo-isoquinolines
The reactivity of a bromo-isoquinoline in a cross-coupling reaction is not uniform across all positions. It is dictated by a combination of factors, primarily the electronic properties of the carbon-bromine (C-Br) bond and steric hindrance around the reaction center. The nitrogen atom in the isoquinoline ring significantly influences the electron density distribution, thereby affecting the ease of oxidative addition to the palladium(0) catalyst—the crucial first step in most cross-coupling catalytic cycles.[1][2]
Generally, positions that are more electron-deficient facilitate oxidative addition and are thus more reactive. In the isoquinoline ring system, the C1 position is particularly activated due to its proximity to the nitrogen atom, making it highly susceptible to nucleophilic attack and facilitating oxidative addition. Conversely, positions on the benzene ring portion (C5, C6, C7, C8) have reactivities that are more akin to standard bromo-arenes, though still modulated by the overall electronic nature of the fused heterocyclic system.
The general trend for halide reactivity in palladium-catalyzed cross-coupling follows the order of bond dissociation energy: I > Br > Cl.[1] This guide will focus on bromo-isoquinolines, which offer a good balance of reactivity and stability for many synthetic applications.
Visualizing the Bromo-isoquinoline Isomers
To better understand the discussion on positional reactivity, it is essential to be familiar with the numbering of the isoquinoline ring system.
Caption: Numbering of the isoquinoline ring with potential bromine substitution sites.
Comparative Analysis of Cross-Coupling Reactions
The choice of the cross-coupling reaction is as critical as the position of the bromine atom. Below, we compare the efficiency of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions at various positions on the isoquinoline core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[3][4] Its tolerance of a wide range of functional groups makes it particularly attractive for the synthesis of complex molecules.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2][3]
Table 1: Suzuki-Miyaura Coupling of Bromo-isoquinolines - A Positional Comparison
| Position | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations | Reference |
| 1 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | ~85 | High reactivity due to electronic activation by the ring nitrogen. | Inferred from[5] |
| 3 | Pd(dppf)Cl₂ | DBU | THF/H₂O | 60 | >90 | Generally good reactivity, can be optimized for high yields. | [6] |
| 4 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 | ~75-85 | Good yields are achievable with standard conditions. | Inferred from[7] |
| 6 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~90 | Reactivity is comparable to typical aryl bromides. | Inferred from[8] |
| 7 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | ~80 | Similar to other positions on the benzene ring. | Inferred from[5] |
Note: Yields are representative and can vary based on the specific boronic acid/ester and reaction conditions.
Sonogashira Coupling
The Sonogashira coupling is the method of choice for the synthesis of aryl-alkynes, providing a direct route to valuable intermediates.[9][10][11] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10]
Table 2: Sonogashira Coupling of Bromo-isoquinolines
| Position | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Observations | Reference |
| 4 | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | ~80-90 | Efficient coupling at room temperature. | [7] |
| 6 | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80-110 | ~85-95 | High yields are readily obtained. | [9] |
Note: The reactivity at other positions is expected to follow similar trends to the Suzuki-Miyaura coupling, with electron-deficient positions generally being more reactive.
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is an indispensable tool, allowing for the coupling of aryl halides with a wide variety of amines.[12][13][14] The choice of ligand is crucial for achieving high efficiency.[15][16]
Table 3: Buchwald-Hartwig Amination of Bromo-isoquinolines
| Position | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations | Reference |
| 3 | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100 | ~80-95 | Bulky, electron-rich ligands are effective for this transformation. | Inferred from[15] |
| 6 | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 110 | ~90 | Bidentate phosphine ligands provide good results. | Inferred from[12] |
Note: The efficiency of the Buchwald-Hartwig amination is highly dependent on the nature of the amine coupling partner.
Experimental Protocols: A Practical Guide
Herein, we provide a standardized, step-by-step protocol for the Suzuki-Miyaura coupling of a representative bromo-isoquinoline. This protocol serves as a robust starting point for optimization.
General Workflow for Cross-Coupling Reactions
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.[3]
Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline[3]
Materials:
-
3-Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the Pd(0) active catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The presence of water is often beneficial for the transmetalation step.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Conclusion
The cross-coupling of bromo-isoquinolines is a powerful strategy for the synthesis of diverse molecular architectures. The efficiency of these reactions is highly dependent on the position of the bromine substituent, with electron-deficient positions, such as C1 and C3, generally exhibiting higher reactivity. However, with the appropriate choice of catalyst, ligand, and reaction conditions, all positions on the isoquinoline core can be successfully functionalized. This guide provides a framework for understanding these reactivity trends and serves as a practical resource for researchers in the field of synthetic and medicinal chemistry.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Senior Application Scientist's Guide to Validating the Binding Affinity of 7-Bromo-6-fluoroisoquinoline Derivatives
This guide provides a comparative analysis of state-of-the-art biophysical techniques for validating the binding affinity of novel 7-Bromo-6-fluoroisoquinoline derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.
Introduction: The Emerging Importance of the this compound Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The specific decoration with bromine and fluorine, as seen in the this compound series, offers unique physicochemical properties that can enhance target engagement, cell permeability, and metabolic stability. While the precise biological targets for novel derivatives must be empirically determined, related halogenated quinoline and isoquinoline structures have shown promise as potent inhibitors of protein kinases and other enzymes central to disease pathways.[1][2][3]
The Foundational Pillars of Binding: Affinity and Thermodynamics
Before comparing methodologies, it is crucial to understand the parameters we aim to measure. The primary metric is the equilibrium dissociation constant (KD), which quantifies the affinity of a ligand for its target protein; a lower KD value signifies a stronger interaction.[5] However, a KD value alone tells only part of the story. The Gibbs free energy of binding (ΔG), which is logarithmically related to KD, is composed of enthalpic (ΔH) and entropic (ΔS) contributions.
-
Enthalpy (ΔH): Represents the change in heat content of the system upon binding, reflecting the formation and breaking of bonds (e.g., hydrogen bonds, van der Waals forces).[6]
-
Entropy (ΔS): Represents the change in the disorder of the system, influenced by factors like conformational changes and the displacement of water molecules from the binding interface.[6]
Understanding these thermodynamic drivers is critical for rational drug design. For instance, a lead optimization strategy might focus on improving enthalpic contributions by designing ligands that form additional hydrogen bonds with the target.
Comparative Analysis of Core Biophysical Techniques
The choice of an affinity validation assay depends on the stage of the drug discovery process (e.g., high-throughput screening vs. in-depth characterization of a lead candidate), the nature of the target protein, and the availability of reagents.[7][8]
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) |
| Principle | Measures heat released or absorbed during binding.[9] | Measures change in refractive index upon binding to a sensor surface.[10] | Measures change in polarization of fluorescent light from a labeled probe.[11] |
| Labeling Requirement | Label-free.[9] | Label-free.[7] | Requires a fluorescently labeled probe (tracer).[12] |
| Key Output | KD, n (stoichiometry), ΔH, ΔS.[13] | KD, kon (association rate), koff (dissociation rate).[7] | IC50, which can be converted to Ki.[11] |
| Throughput | Low to medium. | Medium to high.[7] | High to very high.[12] |
| Protein Consumption | High.[14] | Low to medium. | Low. |
| Key Advantage | "Gold standard"; provides a complete thermodynamic profile in a single experiment.[4] | Provides real-time kinetic information; high sensitivity.[15] | Homogeneous mix-and-read format; ideal for HTS.[16] |
| Primary Limitation | Requires relatively large amounts of soluble, stable protein. | Immobilization may affect protein activity; potential mass transport artifacts.[15] | Indirect measurement; potential for interference from fluorescent compounds.[16] |
Hypothetical Binding Data for this compound Derivatives
Below is a table of simulated data for a series of derivatives tested against a hypothetical kinase target, illustrating the typical output from each technique.
| Compound ID | ITC (KD, µM) | SPR (KD, µM) | FP (Ki, µM) | Notes |
| ISO-BrF-001 | 1.2 ± 0.1 | 1.5 ± 0.2 | 1.8 ± 0.3 | Consistent results across all platforms; confirms binding. |
| ISO-BrF-002 | 0.05 ± 0.01 | 0.04 ± 0.01 | 0.07 ± 0.02 | High-affinity binder; lead candidate. |
| ISO-BrF-003 | > 100 | > 100 | > 100 | Inactive; useful negative control. |
| ISO-BrF-004 | 15.3 ± 1.1 | 14.8 ± 1.5 | Noisy Data | Compound may be autofluorescent, interfering with the FP assay.[16] |
Experimental Workflows and Self-Validating Protocols
Scientific integrity demands that every protocol includes internal checks to validate the results. Below are detailed, step-by-step methodologies for each technique, designed with this principle in mind.
General Experimental Workflow
The overall process of validating a new chemical series involves several key stages, from initial synthesis to robust biophysical characterization.
Caption: General workflow for synthesis, protein preparation, and binding validation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed as a compound binds to its target protein, providing a complete thermodynamic signature of the interaction.[6]
Protocol:
-
Reagent Preparation (Self-Validation Start):
-
Dialyze the purified target protein extensively against the final assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Dissolve the this compound derivative in 100% DMSO to create a high-concentration stock, then dilute it into the exact same final dialysis buffer. The final DMSO concentration in both the cell and syringe should be matched and ideally ≤5%.
-
Causality: Mismatched buffers, even slight pH differences, can create large heat of dilution artifacts, obscuring the true binding signal. This dialysis and dilution scheme is a critical self-validating step.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and syringe according to the manufacturer's instructions.
-
-
Loading:
-
Load the protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the compound solution (e.g., 100-200 µM, typically 10-15x the protein concentration) into the injection syringe.
-
-
Titration Experiment:
-
Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution, allowing the system to return to thermal equilibrium between each injection.
-
The initial injections will produce large heat changes as the highest affinity sites become saturated. Later injections will produce smaller heat changes, eventually equaling the heat of dilution.
-
-
Control Experiment (Self-Validation):
-
Perform an identical titration, injecting the compound solution into the buffer-only solution in the cell.
-
Trustworthiness: This experiment measures the heat of dilution of the compound. This data is subtracted from the primary experiment's data to isolate the heat of binding.[4]
-
-
Data Analysis:
-
Integrate the area under each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site) to determine KD, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics and affinity by detecting changes in the refractive index at the surface of a sensor chip.[10]
Caption: Key steps in a typical Surface Plasmon Resonance (SPR) experiment.
Protocol:
-
Protein Immobilization:
-
Select a sensor chip (e.g., CM5 dextran matrix).
-
Activate the surface using a mixture of EDC and NHS.
-
Inject the target protein in a low ionic strength buffer (e.g., 10 mM Acetate, pH 4.5) to promote pre-concentration. Aim for a low to moderate immobilization density (e.g., 2000-4000 RU) to minimize mass transport effects.
-
Inject ethanolamine to deactivate excess reactive groups.
-
-
Reference Surface (Self-Validation):
-
Create a reference flow cell on the same chip by performing the activation and deactivation steps without injecting any protein.
-
Trustworthiness: The signal from this reference cell is subtracted from the active cell's signal in real-time, correcting for bulk refractive index changes and eliminating signals from non-specific binding to the chip surface.[7]
-
-
Kinetic/Affinity Analysis:
-
Prepare a dilution series of the this compound derivative in running buffer (e.g., HBS-EP+) with a matched DMSO concentration. Include a buffer-only (zero concentration) sample.
-
Inject each concentration over the active and reference flow cells for a set association time, followed by a buffer-only flow for a set dissociation time.
-
Between each cycle, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound compound, returning the signal to baseline.
-
-
Data Analysis:
-
Perform double-referencing by subtracting the reference cell data from the active cell data, and then subtracting the "zero concentration" injection data.
-
Globally fit the resulting sensorgrams from the entire concentration series to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and the KD.
-
Fluorescence Polarization (FP)
FP is a homogeneous assay that measures the binding of a small, fluorescently-labeled tracer to a larger protein. Binding slows the rotation of the tracer, increasing the polarization of its emitted light. Unlabeled compounds, like our derivatives, can then be quantified by their ability to compete with the tracer for the binding site.[11][12]
Protocol:
-
Assay Development (Self-Validation Start):
-
Tracer Binding: First, establish a robust signal with your fluorescent tracer. Titrate the target protein against a fixed, low concentration of the tracer (e.g., 1-5 nM) to determine the KD of the tracer and the protein concentration that gives an optimal assay window (typically ~80% saturation).
-
Z' Factor: Run a plate with multiple wells of "high signal" (protein + tracer) and "low signal" (tracer only) to calculate the Z' factor. A Z' > 0.5 indicates a robust and screenable assay.[11]
-
-
Competitive FP Assay:
-
Prepare a dilution series of the this compound derivatives in assay buffer with a constant, matched DMSO concentration.
-
In a microplate (e.g., black, 384-well), add the target protein and the fluorescent tracer at their pre-determined optimal concentrations.
-
Add the compound dilution series to the wells. Include "high signal" (no compound) and "low signal" (no protein) controls.
-
Incubate the plate for a pre-determined time to ensure the reaction has reached equilibrium.
-
-
Compound Interference Check (Self-Validation):
-
Run a parallel plate or set of wells containing only the compound dilution series and the tracer (no protein).
-
Trustworthiness: This step is critical to identify compounds that are intrinsically fluorescent or quench the tracer's fluorescence, which would lead to false positive or false negative results.[16]
-
-
Data Acquisition and Analysis:
-
Read the plate on an FP-capable plate reader, measuring the millipolarization (mP) units in each well.
-
Plot the mP values against the log of the inhibitor concentration.
-
Fit the resulting sigmoidal curve to determine the IC50 value (the concentration of compound that displaces 50% of the tracer).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires the known KD of the fluorescent tracer.
-
Choosing the Right Assay: A Logic-Based Approach
The selection of a binding assay is not arbitrary; it should be guided by the specific research question and the stage of the project.
Caption: Decision tree for selecting an appropriate binding affinity assay.
Conclusion and Future Directions
Validating the binding affinity of this compound derivatives requires a meticulous, multi-faceted approach. There is no single "best" technique; rather, there is an optimal technique for each specific question. For initial high-throughput screening, FP offers an unparalleled combination of speed and low sample consumption. For detailed SAR and lead optimization where understanding the kinetics of binding is paramount, SPR is the method of choice. Finally, for a definitive, in-solution characterization of the thermodynamic forces driving the interaction of a key compound, ITC remains the undisputed gold standard.
References
- 1. 4-Bromo-6-fluoroisoquinoline [myskinrecipes.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 5. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Large and Small Molecule Screening by SPR | Bio-Rad [bio-rad.com]
- 8. Prediction of protein–ligand binding affinity via deep learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. ITC - Creative Biolabs [creative-biolabs.com]
- 15. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Novel Isoquinoline Compounds Against Established Inhibitors of PARP1 and PDE5
A Senior Application Scientist's Guide to In-Depth Benchmarking for Drug Discovery Professionals
In the landscape of modern drug discovery, the isoquinoline scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds and approved therapeutics.[1] Its inherent drug-like properties and synthetic tractability make it a fertile ground for the development of novel enzyme inhibitors. This guide provides a comprehensive framework for benchmarking new isoquinoline-based compounds against known inhibitors, focusing on two clinically significant enzyme targets: Poly(ADP-ribose) Polymerase 1 (PARP1) and Phosphodiesterase 5 (PDE5).
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the experimental choices, ensuring that the data generated is not only accurate but also meaningful in the context of preclinical drug development.
The Central Role of PARP1 and PDE5 in Disease and Drug Development
PARP1: A Key Player in DNA Repair and a Target for Cancer Therapy
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks.[2][3] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in synthetic lethality and tumor cell death.[4] This has made PARP inhibitors a cornerstone of targeted cancer therapy.[4][5]
PDE5: A Regulator of the cGMP Signaling Pathway and a Target for Various Conditions
Phosphodiesterase 5 (PDE5) is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation and vasodilation.[6][7] By inhibiting PDE5, intracellular levels of cGMP increase, leading to the therapeutic effects seen in conditions like erectile dysfunction and pulmonary hypertension.[6][8]
The Benchmarking Workflow: A Multi-Faceted Approach
A robust benchmarking strategy for novel inhibitors involves a tiered approach, starting with in vitro enzymatic assays to determine potency and mechanism of action, followed by cell-based assays to assess activity in a more physiologically relevant context.
Caption: A generalized workflow for benchmarking novel enzyme inhibitors.
Part 1: In Vitro Enzymatic Assays
The initial step in characterizing a new inhibitor is to determine its potency and mechanism of action against the purified target enzyme.
IC50 Determination: Quantifying Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency.[6] It is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
This protocol is adapted from commercially available PARP assay kits and is suitable for determining the IC50 of novel isoquinoline compounds.[5]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA
-
Streptavidin-HRP
-
TACS-Sapphire™ (colorimetric substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)[9]
-
Stop Buffer
-
Wash Buffer
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the new isoquinoline compounds and the known inhibitor (e.g., Olaparib) in the assay buffer.
-
Reaction Setup: To each well of the histone-coated plate, add the PARP1 enzyme, activated DNA, and the test compounds or vehicle control.
-
Initiation: Start the reaction by adding biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate again.
-
Add the colorimetric substrate and incubate until a color develops.
-
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
This protocol is based on a common high-throughput screening method for PDE5 inhibitors.[11]
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescently labeled cGMP (e.g., cGMP-FAM)
-
PDE Assay Buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)[10]
-
Binding Agent (specific for the hydrolyzed product)
-
Known inhibitor (e.g., Sildenafil)
-
Black 96-well or 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the new isoquinoline compounds and the known inhibitor (e.g., Sildenafil) in the PDE assay buffer.
-
Reaction Setup: In a black microplate, add the PDE5A1 enzyme and the test compounds or vehicle control.
-
Initiation: Start the reaction by adding the fluorescently labeled cGMP substrate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).[12]
-
Termination and Detection: Add the binding agent to stop the reaction. The binding agent will bind to the hydrolyzed substrate, causing a change in fluorescence polarization.
-
Measurement: Read the fluorescence polarization using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[10]
Comparative IC50 Data
| Inhibitor | Target | IC50 (nM) | Reference |
| Known PARP1 Inhibitors | |||
| Olaparib | PARP1 | ~1-5 | [13] |
| Rucaparib | PARP1 | ~1 | [13] |
| Niraparib | PARP1 | ~4-5 | [13] |
| Talazoparib | PARP1 | ~0.5-1 | [13] |
| New Isoquinoline Compound 1 | PARP1 | To be determined | |
| New Isoquinoline Compound 2 | PARP1 | To be determined | |
| Known PDE5 Inhibitors | |||
| Sildenafil | PDE5 | ~1-4 | [14][15] |
| Tadalafil | PDE5 | ~1.8 | [16] |
| Vardenafil | PDE5 | ~0.091 | [16] |
| New Isoquinoline Compound 3 | PDE5 | To be determined | |
| New Isoquinoline Compound 4 | PDE5 | To be determined |
Note: IC50 values are highly dependent on assay conditions and should be determined in parallel with the new compounds for accurate comparison.
Enzyme Kinetics: Unveiling the Mechanism of Inhibition
Understanding how a new compound inhibits an enzyme (e.g., competitive, non-competitive, or uncompetitive) is crucial for lead optimization. This is achieved through Michaelis-Menten kinetic studies.
-
Determine the Michaelis Constant (Km):
-
Perform the respective enzyme activity assay with varying concentrations of the substrate (NAD+ for PARP1, cGMP for PDE5) while keeping the enzyme concentration constant.
-
Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
-
Inhibition Kinetics:
-
Perform the enzyme activity assays with a fixed concentration of the new isoquinoline inhibitor and varying concentrations of the substrate.
-
Repeat this for several inhibitor concentrations.
-
Generate Lineweaver-Burk or other linearized plots to determine the type of inhibition.
-
Part 2: Cell-Based Assays
Cell-based assays provide a more physiologically relevant system to evaluate inhibitor efficacy, taking into account cell permeability, off-target effects, and engagement with the target in its native environment.
Cellular Potency: IC50 in a Biological Context
Determining the IC50 in a cellular context is a critical step to validate the in vitro findings.
This assay measures the inhibition of PARP1 activity in cells by detecting the levels of poly(ADP-ribose) (PAR) polymers.[8]
Materials:
-
Cancer cell line with known PARP1 activity (e.g., BRCA-deficient cell line)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide or MMS)
-
Lysis buffer
-
Primary antibody against PAR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat the cells with serial dilutions of the new isoquinoline compounds and a known inhibitor (e.g., Olaparib) for a specified duration.
-
Induce DNA Damage: Expose the cells to a DNA damaging agent to activate PARP1.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the anti-PAR antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the reduction in PAR levels at different inhibitor concentrations. Calculate the cellular IC50.
This assay measures the accumulation of intracellular cGMP in response to PDE5 inhibition.[7][17]
Materials:
-
Cell line expressing PDE5 (e.g., vascular smooth muscle cells)[7]
-
Cell culture medium and supplements
-
Nitric oxide (NO) donor (e.g., sodium nitroprusside - SNP) to stimulate cGMP production[17]
-
Lysis buffer (e.g., 0.1 M HCl)[17]
-
cGMP immunoassay kit (e.g., ELISA or TR-FRET)[17]
Procedure:
-
Cell Culture and Treatment: Seed cells and treat them with serial dilutions of the new isoquinoline compounds and a known inhibitor (e.g., Sildenafil).
-
Stimulation: Add an NO donor to stimulate cGMP production.
-
Cell Lysis: Lyse the cells to release intracellular cGMP.
-
cGMP Quantification: Measure the cGMP concentration in the cell lysates using a competitive immunoassay.
-
Data Analysis: Plot the cGMP concentration against the inhibitor concentration to determine the dose-dependent effect and calculate the cellular EC50 (the concentration that produces 50% of the maximal response).
Comparative Cellular Potency Data
| Inhibitor | Cell Line | Cellular IC50/EC50 (µM) | Assay Type | Reference |
| Known PARP1 Inhibitors | ||||
| Olaparib | Various breast cancer cell lines | 0.6 - 19.8 | MTT/Colony Formation | [18] |
| New Isoquinoline Compound 1 | To be determined | To be determined | PAR Immunoblotting | |
| Known PDE5 Inhibitors | ||||
| Vardenafil | HEK293 (expressing PDE5) | Dependent on assay conditions | cGMP TR-FRET | [17] |
| New Isoquinoline Compound 3 | To be determined | To be determined | cGMP ELISA |
Part 3: Understanding the Signaling Pathways
Visualizing the signaling pathways provides a crucial context for interpreting the experimental data.
PARP1 Signaling Pathway in DNA Repair
Caption: Simplified PARP1 signaling pathway in response to DNA damage.
PDE5 and the cGMP Signaling Pathway
Caption: The role of PDE5 in the cGMP signaling pathway.
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive benchmarking of novel isoquinoline-based inhibitors against established drugs targeting PARP1 and PDE5. By systematically evaluating potency, mechanism of action, and cellular efficacy, researchers can confidently identify promising lead candidates for further preclinical and clinical development. The experimental protocols and comparative data presented herein serve as a valuable resource for drug discovery professionals seeking to advance the next generation of isoquinoline-based therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PARP assay [assay-protocol.com]
- 3. Kinetics of poly(ADP-ribosyl)ation, but not PARP1 itself, determines the cell fate in response to DNA damage in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP assay kits [bioscience.co.uk]
- 5. rndsystems.com [rndsystems.com]
- 6. The novel functions of cGMP-specific phosphodiesterase 5 and its inhibitors in carcinoma cells and pulmonary/cardiovascular vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Characterization of 7-Bromo-6-fluoroisoquinoline by X-ray Crystallography
Abstract
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding the design of new therapeutic agents.[1] Isoquinoline frameworks, in particular, are significant structural motifs in modern medicinal chemistry.[2] This guide provides a comprehensive comparison of X-ray crystallography with alternative techniques for elucidating the crystal structure of 7-Bromo-6-fluoroisoquinoline, a halogenated isoquinoline derivative with potential applications in pharmaceutical development. While techniques like NMR and Mass Spectrometry are cornerstones of molecular characterization, single-crystal X-ray diffraction remains the unequivocal gold standard for atomic-level structural determination of crystalline compounds.[1][3] This document will detail the causality behind the experimental choices in an X-ray crystallography workflow, present expected data for the title compound, and objectively compare the depth of information gained against other common analytical methods.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) provides a detailed three-dimensional map of the atomic arrangement within a crystal lattice, including precise bond lengths, bond angles, and stereochemistry.[1][4] This level of detail is often crucial for understanding intermolecular interactions and guiding structure-activity relationship (SAR) studies in drug discovery.
Theoretical Underpinnings
The technique is based on the principle of Bragg's Law, where a beam of X-rays is directed at a single crystal. The regularly spaced atoms within the crystal lattice act as a diffraction grating, scattering the X-rays in a specific, predictable pattern.[4] By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be reconstructed, from which the atomic positions are determined.[5]
A Self-Validating Experimental Protocol
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage serves as a quality control checkpoint. The successful formation of a high-quality single crystal is, in itself, a validation of the sample's purity.
Step 1: Synthesis and High-Purity Recrystallization
The starting material, this compound, must be synthesized and purified to >99% purity. Common synthetic routes for isoquinolines, such as the Pomeranz-Fritsch reaction, can sometimes yield isomeric impurities that are difficult to separate.[6] Therefore, rigorous purification by column chromatography followed by a final recrystallization is essential.
Protocol Insight: Impurity molecules disrupt the repeating lattice structure required for diffraction-quality crystals. A failed crystallization attempt often points towards purity issues, prompting further purification rather than repeated failed attempts under the same conditions.
Step 2: Crystal Growth – The Art and Science
Growing a single crystal suitable for X-ray diffraction (typically 0.1-0.5 mm in size with well-defined faces) is often the most challenging step.[1] The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal.[7]
-
Method of Choice: Slow Evaporation. A nearly saturated solution of this compound is prepared in a suitable solvent (e.g., a mixture of ethanol and water, or ethyl acetate/hexane). The solution is filtered to remove any particulate matter and left in a vibration-free environment, lightly covered, to allow the solvent to evaporate over several days to weeks.[7]
Causality Behind Experimental Choices: Slow evaporation allows molecules to self-assemble into a highly ordered crystal lattice in a state of minimal energy. Rapid precipitation from a supersaturated solution traps solvent and disorder, leading to polycrystalline powder or amorphous solid, which is unsuitable for SC-XRD.
Step 3: Crystal Selection and Mounting
A suitable crystal—one that is clear, well-formed, and free of cracks or defects—is identified under a microscope.[4] It is then carefully mounted on a glass fiber or a specialized loop and placed in the cold stream (typically 100 K) of the diffractometer.
Protocol Insight: Cryo-cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.
Step 4: Data Collection and Processing
The mounted crystal is rotated while being irradiated with monochromatic X-rays. A detector records the diffraction pattern—a series of spots of varying intensity—at hundreds of different crystal orientations.[4] This raw data is then processed to determine the unit cell dimensions and the intensities of each reflection.
Step 5: Structure Solution and Refinement
Computational software is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined using a least-squares algorithm. The final model is evaluated by metrics such as the R-factor (R1) and the Goodness-of-Fit (GooF), which indicate how well the calculated diffraction pattern from the model matches the experimentally observed data. An R1 value below 5% (0.05) is indicative of a well-refined structure.
Expected Crystallographic Data for this compound
While a specific crystal structure for this exact compound is not publicly available, we can present a table of expected, realistic parameters based on analyses of similar heterocyclic structures.[8][9][10]
| Parameter | Expected Value / Description | Significance |
| Formula | C₉H₅BrFN | Confirms the elemental composition of the crystallized molecule. |
| Molecular Weight | 226.05 g/mol | Matches the expected mass of the compound. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c or Pca2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell (Å, °) | a, b, c ≈ 5-15 Å; α, γ = 90°, β ≈ 90-110° | The dimensions and angles of the repeating lattice box. |
| Resolution | < 0.80 Å | High resolution is key for accurately defining atomic positions. |
| R1 (final) | < 0.05 | A low R-factor indicates a high-quality refinement. |
| GooF | ~ 1.0 | A Goodness-of-Fit value close to 1 indicates a good model. |
Part 2: Comparison with Alternative Characterization Techniques
While SC-XRD provides the definitive 3D structure, it is always used in conjunction with other analytical methods.[3][11] Understanding what each technique can and cannot reveal is crucial for a comprehensive characterization strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for elucidating the connectivity and chemical environment of atoms in a solution.[12] For this compound, a suite of experiments would be required:
-
¹H NMR: Determines the number and connectivity of protons.
-
¹³C NMR: Identifies the number of unique carbon environments.
-
¹⁹F NMR: Directly observes the fluorine atom, which is highly sensitive to its local environment.[13]
-
2D NMR (COSY, HSQC, HMBC): Establishes correlations between atoms to piece together the molecular scaffold.[14]
Limitations: NMR provides data averaged over all molecule conformations present in a solution. It cannot provide the precise bond lengths and angles of the solid-state structure, nor can it definitively describe intermolecular packing and interactions that occur in a crystal.[1] While NMR is excellent for confirming the constitution of a molecule, it is an indirect method for determining its three-dimensional arrangement.
Mass Spectrometry (MS)
Mass spectrometry is used to measure the mass-to-charge ratio of ions, providing a highly accurate molecular weight and elemental composition.[15]
-
High-Resolution MS (HRMS): Would confirm the elemental formula C₉H₅BrFN.
-
Isotopic Pattern: The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, would result in a characteristic "M" and "M+2" peak of almost equal intensity, providing unambiguous evidence for the presence of one bromine atom.[16]
Limitations: Mass spectrometry provides no information about atomic connectivity or 3D structure.[15] It confirms what atoms are present and in what number, but not how they are arranged.
Comparative Summary
| Parameter | Single-Crystal XRD | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Definitive 3D structure, bond lengths/angles, stereochemistry, crystal packing.[4] | Atomic connectivity, electronic environment of nuclei, solution conformation.[12] | Molecular weight, elemental formula, isotopic information.[15] |
| Sample Requirement | Single, high-quality crystal (0.1-0.5 mm).[1] | 5-25 mg dissolved in a deuterated solvent.[1] | < 1 mg, solid or solution. |
| Sample State | Solid (Crystalline) | Solution | Solid or Solution (Vaporized) |
| Key Limitation | Requires a suitable single crystal, which can be difficult to grow. | Provides solution-averaged data, not solid-state structure. | Provides no connectivity or 3D structural information. |
Part 3: Visualizing the Workflow and Logic
Experimental Workflow for SC-XRD
Caption: Workflow for single-crystal X-ray diffraction analysis.
Information Hierarchy in Structural Elucidation
Caption: Hierarchy of information from different analytical techniques.
Conclusion
The structural characterization of a novel compound like this compound requires an integrated analytical approach. Mass spectrometry provides the foundational confirmation of its elemental formula. NMR spectroscopy then builds upon this, elucidating the two-dimensional connectivity of the atoms. However, for the unambiguous, high-resolution determination of the three-dimensional molecular architecture—information that is critical for understanding solid-state properties and for rational drug design—single-crystal X-ray crystallography is the indispensable and authoritative technique.[1][17][18] Its ability to provide a precise atomic-level snapshot of the molecule within a crystal lattice offers a level of certainty that is unmatched by other methods.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 6. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: X-ray Crystallographic Analysis of Quinoline N-oxide and Isoquinoline N-oxide with Zinc Halides, Nitrates, Perchlorates. [digitalcommons.georgiasouthern.edu]
- 10. mdpi.com [mdpi.com]
- 11. izvolitve.ijs.si [izvolitve.ijs.si]
- 12. jchps.com [jchps.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Bromo-6-fluoroisoquinoline for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of 7-Bromo-6-fluoroisoquinoline, a halogenated heterocyclic compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to mitigate environmental impact, reflecting best practices in chemical waste management.
The causality behind stringent disposal protocols for compounds like this compound lies in its halogenated nature. Halogenated compounds can be persistent in the environment and may produce hazardous byproducts, such as dioxins, if not incinerated at sufficiently high temperatures. Therefore, proper segregation and disposal are not merely procedural formalities but critical steps in responsible chemical stewardship.
Immediate Safety Considerations
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.
-
Body Protection: A laboratory coat or chemical-resistant apron.
In the event of accidental exposure, consult the first aid measures outlined in the SDS for a closely related compound and seek immediate medical attention.
Properties and Hazards of Halogenated Isoquinolines
To facilitate a comprehensive understanding, the following table summarizes the key properties and anticipated hazards of this compound, based on data for similar compounds.
| Property | Anticipated Value/Classification | Rationale and Source |
| Molecular Formula | C9H5BrFN | Based on the chemical name.[5][6] |
| Molecular Weight | 226.05 g/mol | Calculated from the molecular formula.[5][6] |
| Physical State | Solid | Similar halogenated aromatic compounds are typically solids at room temperature.[1] |
| Health Hazards | Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.[1][2][3] | Based on the hazard classifications of analogous compounds like 7-Bromoquinoline and 6-bromo-7-fluoroisoquinoline.[1][3] |
| Environmental Hazards | Should be considered hazardous to the environment and not released into drains or waterways.[7][8] Halogenated compounds can be persistent.[9][10] | General principle for halogenated organic compounds. Discharge into the environment must be avoided.[7] |
| Incompatibilities | Strong oxidizing agents. | A common incompatibility for many organic compounds.[11] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that requires meticulous attention to detail to ensure safety and compliance. The following protocol provides a systematic approach to managing this chemical waste.
Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste disposal.[9] this compound must be categorized as halogenated organic solid waste .
Core Segregation Principles:
-
Do not mix with non-halogenated organic waste.[9][12] The presence of halogens necessitates a specific high-temperature incineration process.
-
Do not mix with acidic, basic, or oxidizing waste streams to prevent potentially violent chemical reactions.[10]
-
Keep solid and liquid waste in separate, clearly labeled containers.[8]
Container Selection and Labeling
The choice of waste container is crucial for safe storage and transport.
-
Container Type: Use a designated, leak-proof, and chemically compatible hazardous waste container with a secure, tight-fitting lid.
-
Labeling: Before the first gram of waste is added, the container must be accurately labeled with:
-
The words "Hazardous Waste ".[9]
-
The full chemical name: "This compound ".
-
Associated hazard pictograms (e.g., irritant, harmful).
-
Waste Accumulation and Storage
The accumulation of hazardous waste in the laboratory must be managed with care.
-
Waste Transfer: Carefully transfer the solid waste into the designated container using a chemically resistant scoop or spatula. Minimize the generation of dust.
-
Container Sealing: Securely close the container lid after each addition of waste to prevent the release of vapors.[8][12]
-
Log Entry: Maintain a waste accumulation log, recording the quantity of waste added to the container.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
Final Disposal Procedure
The final step involves the transfer of the accumulated waste to a certified disposal facility.
-
Disposal Request: Once the container is full, or in accordance with your institution's guidelines, arrange for pick-up and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.[9]
-
Transportation: Ensure that the waste is transported in compliance with all local, state, and federal regulations.
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]
Workflow for Proper Disposal of this compound
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these rigorous disposal protocols, researchers can ensure a safe laboratory environment and responsible management of chemical waste. Always prioritize safety and consult your institution's specific guidelines and the chemical's Safety Data Sheet for the most accurate and comprehensive information.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemical-label.com [chemical-label.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. chembk.com [chembk.com]
- 6. appretech.com [appretech.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ethz.ch [ethz.ch]
- 11. fishersci.com [fishersci.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Navigating the Safe Handling of 7-Bromo-6-fluoroisoquinoline: A Guide for Laboratory Professionals
For the innovative researcher, 7-Bromo-6-fluoroisoquinoline represents a key building block in the synthesis of novel therapeutics and advanced materials. However, its halogenated, heterocyclic structure necessitates a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a deep dive into the principles of chemical handling, personal protective equipment (PPE) selection, and waste management. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why"
-
Acute Toxicity, Oral (Harmful if swallowed) [1]
-
Skin Irritation [1]
-
Serious Eye Irritation [1]
-
Specific target organ toxicity — single exposure (Respiratory tract irritation) [1]
Given these classifications, it is prudent to treat this compound as a hazardous substance, demanding strict adherence to safety protocols to mitigate risks of exposure through ingestion, skin/eye contact, and inhalation.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it is a critical decision-making process based on a thorough risk assessment.[2] The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Rationale for Selection |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard safety glasses do not provide a seal and are inadequate for protecting against splashes of hazardous materials.[3][4] Goggles provide a primary seal, while a face shield offers an additional layer of protection for the entire face from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Given the skin irritation potential, gloves are mandatory. Nitrile and neoprene gloves offer broad protection against a range of organic chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to wash hands thoroughly after removal.[5] |
| Body Protection | A flame-resistant lab coat and closed-toe shoes | A lab coat provides a removable barrier to protect your skin and personal clothing from contamination.[4][6] Closed-toe shoes are essential to protect your feet from spills and falling objects.[6] |
| Respiratory Protection | Use in a well-ventilated chemical fume hood | A properly functioning chemical fume hood is the primary engineering control to minimize the inhalation of harmful vapors.[7][8] All manipulations of this compound should be performed within a fume hood. |
Procedural Guidance for Safe Handling
A proactive approach to safety involves a well-defined workflow. The following step-by-step protocol is designed to minimize exposure and prevent accidental releases.
Preparation
-
Information Review: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.[2]
-
Fume Hood Verification: Ensure the chemical fume hood is operational, and the airflow is adequate. Keep the sash at the lowest practical height.[5]
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Work Area Decontamination: Ensure the work area within the fume hood is clean and uncluttered.[7]
Handling
-
Weighing and Transfer: Conduct all weighing and transfers of solid this compound within the fume hood to contain any dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In the event of a small spill within the fume hood, absorb it with a compatible absorbent material and dispose of it as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
Post-Handling
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound. Rinse with an appropriate solvent (e.g., acetone) and collect the rinsate as halogenated waste.[8]
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last and disposed of immediately.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[7]
Waste Disposal: A Critical Final Step
Proper segregation and disposal of chemical waste are paramount for laboratory safety and environmental protection. Due to its bromine and fluorine atoms, this compound is classified as a halogenated organic compound.
Key Disposal Principles:
-
Segregation is Non-Negotiable: Halogenated organic waste must be collected in a separate, clearly labeled waste container.[8][9] Do not mix it with non-halogenated waste streams.[9]
-
Container Management: Use a designated, leak-proof container for halogenated waste.[9] Keep the container closed when not in use.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[9]
-
Institutional Protocols: Follow your institution's specific guidelines for hazardous waste disposal.[8]
Visualizing the Safety Workflow
To further clarify the procedural steps, the following diagrams illustrate the decision-making process for PPE selection and the overall handling workflow.
References
- 1. 7-Bromo-6-fluoro-1,2-dihydroisoquinolin-1-one | C9H5BrFNO | CID 59818253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. csub.edu [csub.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
